6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Descripción
Propiedades
IUPAC Name |
6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORUVIRDVFHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356519 | |
| Record name | STK508880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83515-26-8 | |
| Record name | STK508880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Triazino[5,6-b]indole Scaffold
The fusion of triazine and indole rings creates the triazino[5,6-b]indole scaffold, a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and antileishmanial properties.[1][2] The incorporation of a thiol group at the 3-position and a methyl group on the indole nucleus can significantly modulate the compound's physicochemical properties and biological target interactions. This guide will delineate a robust and reproducible synthetic pathway to 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a key intermediate for the development of novel therapeutic agents.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is a multi-step process that begins with the construction of the core indole structure, followed by the formation of the thiosemicarbazone intermediate, and culminates in the cyclization to the final triazinoindole product. This strategy offers a logical and efficient pathway to the target molecule.
Caption: Overall synthetic workflow for 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Part 1: Synthesis of the Key Precursor, 6-Methylisatin
The journey to our target molecule begins with the synthesis of 6-methylisatin. The Sandmeyer isatin synthesis is a classic and reliable method for this transformation, starting from the readily available p-toluidine.[3]
Mechanism of the Sandmeyer Isatin Synthesis
The Sandmeyer synthesis of isatins is a two-step process.[4] The first step involves the formation of an α-(hydroxyimino)acetanilide intermediate through the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride.[4] The subsequent step is an acid-catalyzed intramolecular cyclization of the α-(hydroxyimino)acetanilide to yield the corresponding isatin.
Caption: The two-step mechanism of the Sandmeyer isatin synthesis.
Experimental Protocol: Synthesis of 6-Methylisatin
This protocol is adapted from the well-established Sandmeyer synthesis of substituted isatins.[5]
Step 1: Synthesis of N-(hydroxyimino)-2-oxo-2-(p-tolylamino)ethan-1-ide (Isonitroso-p-methylacetanilide)
-
In a 5 L flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g (10.9 mol) of sodium sulfate decahydrate.
-
In a separate beaker, prepare a solution of 54 g (0.50 mol) of p-toluidine in 300 mL of water containing 42 mL of concentrated hydrochloric acid.
-
Add the p-toluidine solution to the flask, followed by a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture with stirring. A vigorous reaction will occur, and the isonitroso-p-methylacetanilide will precipitate as a crystalline solid.
-
Continue heating to bring the mixture to a boil, and then cool the flask in an ice bath.
-
Collect the precipitated product by filtration, wash with water, and dry.
Step 2: Cyclization to 6-Methylisatin
-
Carefully add the dried isonitroso-p-methylacetanilide in portions to 325 mL of concentrated sulfuric acid preheated to 50 °C, with vigorous stirring. Maintain the reaction temperature below 75 °C.
-
Once the addition is complete, heat the mixture to 80 °C for 30 minutes.
-
Cool the reaction mixture and pour it onto 3 kg of crushed ice.
-
Collect the precipitated 6-methylisatin by filtration.
-
For purification, dissolve the crude product in dilute sodium hydroxide solution.
-
Treat the basic solution with 4N hydrochloric acid until a slight amount of precipitation is evident and filter the mixture.
-
Acidify the filtrate to precipitate the pure 6-methylisatin.
-
Collect the purified product by filtration and dry in vacuo at 80 °C.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-Methylisatin | C₉H₇NO₂ | 161.16 | 185-188 | Orange-red crystalline solid |
Part 2: Synthesis of 6-Methylisatin-3-thiosemicarbazone
The second stage of the synthesis involves the condensation of 6-methylisatin with thiosemicarbazide to form the corresponding thiosemicarbazone. This reaction is a standard method for the preparation of thiosemicarbazones from carbonyl compounds.[6]
Experimental Protocol: Synthesis of 6-Methylisatin-3-thiosemicarbazone
-
To a solution of 6-methylisatin (1.61 g, 10 mmol) in 50 mL of ethanol, add a solution of thiosemicarbazide (0.91 g, 10 mmol) in 20 mL of hot water.
-
Add a few drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated yellow solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-Methylisatin-3-thiosemicarbazone | C₁₀H₁₀N₄OS | 234.28 | >300 | Yellow solid |
Part 3: Cyclization to 6-methyl-5H-triazino[5,6-b]indole-3-thiol
The final step in the synthesis is the intramolecular cyclization of 6-methylisatin-3-thiosemicarbazone to yield the target molecule, 6-methyl-5H-triazino[5,6-b]indole-3-thiol. This cyclization is typically achieved by heating in the presence of a base.[1]
Experimental Protocol: Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
A suspension of 6-methylisatin-3-thiosemicarbazone (2.34 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in 100 mL of dioxane is refluxed with stirring for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting mixture is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford the pure 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 6-methyl-5H-triazino[5,6-b]indole-3-thiol | C₁₀H₈N₄S | 216.27 | >300 | Yellowish solid |
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Infrared (IR) Spectroscopy: The IR spectrum of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is expected to show characteristic absorption bands for N-H, C=N, and C=S stretching vibrations. The IR spectrum of the related 5-methyl derivative shows a characteristic peak for the thiol group.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the final product. The ¹H NMR spectrum should show signals corresponding to the aromatic protons, the methyl group protons, and the N-H and S-H protons.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the synthesized compound. For 6-methyl-5H-triazino[5,6-b]indole-3-thiol, the expected molecular ion peak [M]+ would be at m/z 216.
Conclusion
This technical guide has outlined a detailed and reliable synthetic route for the preparation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. By following the described protocols, researchers can efficiently synthesize this valuable heterocyclic compound, which serves as a key building block for the discovery and development of new therapeutic agents. The provided experimental procedures, coupled with the mechanistic insights, offer a comprehensive resource for chemists in the pharmaceutical and related industries.
References
-
Convenient Synthesis of 5 H -[1][7][8]Triazino[5,6- b ]indole-3-thiol Derivatives. ResearchGate. (2014). Retrieved from [Link]
-
as-Triazino[5,6-b]indole-3-thiol, 5-methyl-. NIST WebBook. (n.d.). Retrieved from [Link]
-
Synthesis and biological evaluation of new[1][7][8]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][7][8]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. (2009). Retrieved from [Link]
-
Synthesis of isatin by Sandmeyer's method. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 7-methylisatin. PrepChem. (n.d.). Retrieved from [Link]
-
Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. National Institutes of Health. (n.d.). Retrieved from [Link]
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Retrieved from [Link]
-
Synthesis of some N4-substituted isatin-3-thiosemicarbazones. ResearchGate. (2007). Retrieved from [Link]
-
Synthesis of novel[1][9]thiazino[3´,2´:2,3][1][7][8]triazino[5,6-b]indole derivatives. ResearchGate. (2015). Retrieved from [Link]
-
5H-[1][7][8]Triazino[5,6-b]indole-3-thiol. PubChem. (n.d.). Retrieved from [Link]
-
Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI. (2022). Retrieved from [Link]
-
The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide for Drug Discovery. Scribd. (n.d.). Retrieved from [Link]
-
Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (2020). Retrieved from [Link]
-
Isatin. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. (2021). Retrieved from [Link]
-
Synthesis and biological evaluation of new[1][7][8]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][7][8]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. (2009). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. scribd.com [scribd.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. As-triazino[5,6-b]indole-3-thiol, 5-methyl- [webbook.nist.gov]
- 8. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
spectroscopic analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
An In-depth Technical Guide to the Spectroscopic Analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The methodologies and interpretations presented herein are grounded in established analytical principles, offering researchers and drug development professionals a robust framework for their own investigations.
The structural confirmation of novel bioactive molecules like triazinoindole derivatives is a cornerstone of chemical research, ensuring the integrity of subsequent biological and pharmacological studies.[2][3] This document moves beyond a simple recitation of methods, delving into the causality behind experimental choices and demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural verification.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the molecule's architecture.
The core of the molecule is a tetracyclic system formed by the fusion of an indole ring with a 1,2,4-triazine ring. The presence of a methyl group at the N-5 position of the indole nitrogen and a thiol group at the C-3 position of the triazine ring are key structural features.
Caption: 2D Structure of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
The Critical Aspect of Thione-Thiol Tautomerism
A pivotal characteristic of this molecule is its potential to exist in two tautomeric forms: the thiol form (as drawn above) and the thione form. This equilibrium is highly dependent on the solvent, pH, and physical state (solid vs. solution).[5] Understanding this dynamic is crucial, as each tautomer will present a distinct spectroscopic signature.
Caption: Equilibrium between thiol and thione tautomers.
Integrated Spectroscopic Workflow
A synergistic approach, utilizing multiple spectroscopic techniques, is non-negotiable for unambiguous characterization. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating analytical workflow.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For derivatives of the triazinoindole scaffold, both 1D and 2D NMR techniques are invaluable.[6]
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its excellent solvating power for heterocyclic compounds and for its ability to slow down the exchange of labile protons (N-H and S-H), making them observable in the spectrum. The residual solvent peak at ~2.50 ppm serves as a convenient internal reference.
-
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.
Expected Spectrum and Interpretation:
-
Aromatic Protons (4H): The four protons on the indole ring will appear in the downfield region, typically between δ 7.0-8.5 ppm. Their exact shifts and coupling patterns (doublets, triplets) will depend on their position relative to the fused rings and the methyl group.
-
N-H Proton (1H, if present): In the thione form, the N-H proton of the triazine ring is expected to be a broad singlet, often appearing far downfield (δ 11.0-13.0 ppm) due to hydrogen bonding and the acidic nature of the proton.[7]
-
S-H Proton (1H, if present): In the thiol form, the S-H proton would likely appear as a broad singlet at a more moderate chemical shift. Its observation is highly dependent on solvent and concentration.
-
Methyl Protons (3H): The N-CH₃ group will give a sharp singlet, typically in the δ 3.5-4.0 ppm range. Its singlet nature confirms the absence of adjacent protons.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H) or higher spectrometer. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.
Expected Spectrum and Interpretation:
-
Aromatic/Heteroaromatic Carbons (9C): The nine carbons of the fused ring system will appear in the δ 110-160 ppm region.
-
Thione/Thiol Carbon (1C): This is a key diagnostic peak. In the thione form (C=S), the signal is significantly deshielded and appears far downfield, often >165 ppm. In the thiol form (C-S), the signal would be further upfield.
-
Methyl Carbon (1C): The N-CH₃ carbon will appear as a singlet in the upfield region, typically around δ 30-40 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular formula and fragmentation patterns, further confirming the structure.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile heterocyclic compounds, minimizing premature fragmentation.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.
Expected Spectrum and Interpretation:
-
Molecular Ion Peak: The primary goal is to identify the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.
-
Expected [M+H]⁺: m/z 217.05
-
Expected [M-H]⁻: m/z 215.03
-
-
Isotopic Pattern: The presence of a sulfur atom will result in a characteristic [M+2] peak with an abundance of approximately 4.4% relative to the monoisotopic peak, providing strong evidence for the presence of sulfur.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Causality: The KBr matrix is transparent in the mid-infrared region (4000-400 cm⁻¹) and provides a solid-state spectrum, which is often informative for studying hydrogen bonding and tautomeric forms.[8]
-
Expected Spectrum and Interpretation: The NIST spectral data for 5-methyl-as-triazino[5,6-b]indole-3-thiol provides an authoritative reference.[4]
-
N-H Stretching: A broad absorption band in the 3100-3400 cm⁻¹ region is indicative of N-H stretching, suggesting the presence of the thione tautomer in the solid state.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of C=N bonds within the triazine ring and C=C bonds in the indole ring.
-
Thioamide Bands (C=S): The C=S stretching vibration is a key diagnostic feature for the thione form. It typically gives rise to one or more bands in the 1100-1300 cm⁻¹ region. The absence of a sharp S-H stretch (around 2550 cm⁻¹) and the presence of these thioamide bands strongly support the dominance of the thione tautomer in the solid state.[4]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Data Acquisition: Scan the absorbance from approximately 200 nm to 600 nm.
Expected Spectrum and Interpretation: The extensive conjugated system of the triazinoindole core is expected to produce strong absorptions in the UV region.
-
π→π* Transitions: Intense absorption bands are expected in the 250-400 nm range, corresponding to π→π* electronic transitions within the aromatic and heteroaromatic rings. The exact position of the absorption maximum (λmax) is sensitive to solvent polarity and substitution on the ring system.[9]
-
n→π* Transitions: A weaker, longer-wavelength absorption corresponding to an n→π* transition, likely involving the lone pairs on the nitrogen and sulfur atoms, may also be observed.
Summary of Spectroscopic Data
The following table summarizes the expected key analytical data for 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
| Technique | Parameter | Expected Observation | Structural Implication |
| ¹H NMR | Chemical Shift (δ) | ~7.0-8.5 ppm (m, 4H)~11.0-13.0 ppm (br s, 1H)~3.5-4.0 ppm (s, 3H) | Aromatic protonsN-H (thione form)N-CH₃ protons |
| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm (9C)>165 ppm (1C)~30-40 ppm (1C) | Aromatic/heteroaromatic carbonsC=S (thione form)N-CH₃ carbon |
| MS (ESI) | Mass-to-Charge (m/z) | [M+H]⁺ = 217.05 | Confirms molecular weight and formula |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3400 (broad)~1500-1650 (strong)~1100-1300 (medium) | N-H stretchC=N / C=C stretchC=S (thioamide) bands |
| UV-Vis | λmax | ~250-400 nm | π→π* transitions in the conjugated system |
By integrating the data from these orthogonal analytical techniques, a complete and unambiguous structural assignment for 6-methyl-5H-triazino[5,6-b]indole-3-thiol can be achieved with a high degree of confidence, providing the solid analytical foundation required for advancing drug discovery and development programs.
References
-
Convenient Synthesis 5 H -[2][6][10]Triazine[5,6- b ]indole-3-thiol Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of novel[2][11]thiazino[3´,2´:2,3][2][6][10]triazino[5,6-b]indole derivatives. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of new metal complexes containing Triazino[5,6–b]indole moiety: In vitro DNA and HSA binding studies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
indoles and as-Triazino[1,6-a]indoles. (n.d.). Retrieved January 22, 2026, from [Link]
-
As-triazino[5,6-b]indole-3-thiol, 5-methyl-. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
-
Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. (2018). ChemMedChem. Retrieved January 22, 2026, from [Link]
-
5H-[2][6][10]Triazino[5,6-b]indole-3-thiol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). World News of Natural Sciences. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[2][6][10]triazino[5,6-B]INDOLE- 3(5H)-ONE. (2011). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. (n.d.). Lopatik. Retrieved January 22, 2026, from [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2022). ACS Earth and Space Chemistry. Retrieved January 22, 2026, from [Link]
-
FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). (2019). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). International Journal of Drug Delivery Technology. Retrieved January 22, 2026, from [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. As-triazino[5,6-b]indole-3-thiol, 5-methyl- [webbook.nist.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant biological activities.[1] Derivatives of this structure have been investigated for their potential as antiviral, antimalarial, and anticancer agents.[1] The specific analogue, 6-methyl-5H-triazino[5,6-b]indole-3-thiol, is a subject of interest for further pharmacological evaluation. A thorough understanding of its structural and electronic properties is paramount for any drug development endeavor, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating its molecular structure in solution.
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. As of the latest literature review, specific experimental data for this exact molecule has not been published. Therefore, this guide, written from the perspective of a Senior Application Scientist, will leverage foundational NMR principles and draw upon spectral data from closely related analogues to predict and interpret the NMR spectra. This predictive analysis will serve as an invaluable resource for researchers synthesizing or working with this compound, enabling them to verify their synthesis and understand its structural nuances.
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the standard IUPAC numbering for the 5H-triazino[5,6-b]indole ring system is used.
Caption: Molecular structure of 6-methyl-5H-triazino[5,6-b]indole-3-thiol with IUPAC numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in a common NMR solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the exchangeable NH and SH protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |
| H-9 | 7.9 - 8.2 | d | ~8.0 | Located on the indole ring, deshielded by the adjacent fused triazine ring and the electron-withdrawing nature of the heterocyclic system. |
| H-8 | 7.2 - 7.4 | t | ~7.5 | Typical chemical shift for a proton on a benzene ring, showing coupling to both H-7 and H-9. |
| H-7 | 7.0 - 7.2 | d | ~7.0 | Shielded relative to H-9 due to its position further from the triazine ring. |
| 5-NH | 11.0 - 12.5 | br s | - | The indole NH proton is typically observed as a broad singlet at a downfield chemical shift, the position of which is sensitive to solvent and concentration. |
| 6-CH₃ | 2.4 - 2.6 | s | - | The methyl group attached to the aromatic indole ring is expected in this region. The singlet multiplicity indicates no adjacent protons. |
| 3-SH | 13.0 - 14.5 | br s | - | The thiol proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding. Its chemical shift is highly variable. The compound can exist in a thione tautomeric form, which would result in the absence of an SH signal and the presence of an NH signal from the triazine ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule. The use of broadband proton decoupling will result in a spectrum of singlets for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 | 175 - 185 | The thiocarbonyl (C=S) carbon is expected to be significantly downfield due to the large deshielding effect of the sulfur atom. |
| C-4a | 140 - 145 | A quaternary carbon at the fusion of the indole and triazine rings. |
| C-9b | 135 - 140 | Another quaternary carbon at a ring fusion position. |
| C-5a | 130 - 135 | Quaternary carbon of the indole ring. |
| C-6 | 125 - 130 | Aromatic carbon bearing the methyl group. |
| C-9 | 120 - 125 | Aromatic CH carbon. |
| C-8 | 118 - 122 | Aromatic CH carbon. |
| C-7 | 110 - 115 | Aromatic CH carbon. |
| C-9a | 145 - 150 | Quaternary carbon in the triazine ring. |
| 6-CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structure elucidation. The following is a standard operating procedure for the analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is a good initial choice due to its excellent solvating power for polar heterocyclic compounds and its ability to slow down the exchange of labile protons, allowing for the observation of NH and SH signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Experiment: 1D carbon experiment with broadband proton decoupling (e.g., zgpg30).
-
Parameters:
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
4. 2D NMR Spectroscopy for Structure Confirmation:
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, particularly within the aromatic indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This will definitively link each proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Caption: General workflow for NMR spectral analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. While experimental data for this specific molecule is not yet available in the public domain, the principles and comparative data used herein offer a robust framework for any researcher engaged in its synthesis and characterization. The provided experimental protocols outline the necessary steps to acquire high-quality data, which, in conjunction with the predictive analysis, will enable a confident and accurate structural elucidation of this promising heterocyclic compound.
References
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. Available at: [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][2][3]triazino[5,6-b]indole-3(5h)-one - PubMed. Available at: [Link]
Sources
mass spectrometry of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the foundational principles of ionization, detailed experimental protocols for both direct infusion and liquid chromatography-coupled mass spectrometry (LC-MS), and an expert analysis of the anticipated fragmentation pathways. This document is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to achieve robust, reliable, and verifiable characterization of this molecule and its analogues.
Introduction: The Analytical Imperative for a Complex Heterocycle
6-methyl-5H-triazino[5,6-b]indole-3-thiol is a fused heterocyclic system with the molecular formula C₁₀H₈N₄S and a monoisotopic mass of approximately 216.05 Da.[1] Its structural complexity, incorporating an indole nucleus, a triazine ring, and a reactive thiol group, makes it a scaffold of interest for potential therapeutic agents. The development and synthesis of such molecules necessitate unambiguous structural confirmation and sensitive quantification, for which mass spectrometry (MS) is the premier analytical technique.[2][3]
This guide moves beyond a simple recitation of methods. It provides a causal framework for experimental design, explaining why certain ionization techniques are chosen, how specific solvent modifiers promote optimal signal, and what fragmentation patterns can be logically deduced from the molecule's structure. Our objective is to present a self-validating analytical system, where each component of the data—accurate mass, isotopic pattern, retention time, and fragmentation signature—collectively builds an undeniable case for the analyte's identity and purity.
Foundational Choices: Ionization and Instrumentation
The physicochemical properties of 6-methyl-5H-triazino[5,6-b]indole-3-thiol dictate the optimal approach for its ionization. The molecule possesses several basic nitrogen atoms within its ring system, making it an excellent candidate for protonation, and an acidic thiol group, making it amenable to deprotonation.
-
Electrospray Ionization (ESI): The Preferred Method ESI is the ideal ionization source for this compound due to its polar nature and the presence of multiple ionizable sites.[2][3]
-
Positive Ion Mode (ESI+): This is the most logical starting point. The basic nitrogens on the triazino-indole core are readily protonated in the ESI plume, leading to the formation of a strong protonated molecule signal, [M+H]⁺. The stability of this ion generally results in high sensitivity.
-
Negative Ion Mode (ESI-): The thiol (-SH) group is acidic and can lose a proton to form a deprotonated molecule, [M-H]⁻. While often a weaker signal than the [M+H]⁺ for nitrogenous heterocycles, analyzing in negative mode can provide complementary data for structural confirmation.
-
-
Mass Analyzers: The Quest for Resolution and Accuracy While any modern mass spectrometer can detect this molecule, high-resolution mass spectrometry (HRMS) is critical for trustworthy results.
-
Time-of-Flight (TOF) and Orbitrap Analyzers: These instruments provide the sub-5 ppm mass accuracy required to calculate and confirm the elemental composition of the parent ion and its fragments. This capability is indispensable for distinguishing the target compound from potential isobaric impurities.
-
Experimental Protocols: A Framework for Verifiable Data
The following protocols are designed as a robust starting point for analysis. They emphasize the use of high-purity reagents and systematic optimization to ensure data integrity.
Protocol 1: Direct Infusion Analysis for Initial Characterization
This workflow is designed to confirm the mass of the synthesized compound and to perform initial fragmentation studies to understand its gas-phase behavior.
-
Standard Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade acetonitrile and water.
-
Solvent Modification (Causality):
-
For Positive Mode (ESI+) : Add 0.1% formic acid to the solution. The acid provides a source of protons (H⁺), ensuring efficient formation of the [M+H]⁺ ion in the ESI source.
-
For Negative Mode (ESI-) : Prepare a separate solution and add 0.1% ammonium hydroxide. The base facilitates the abstraction of the acidic proton from the thiol group, promoting the formation of the [M-H]⁻ ion.
-
-
Infusion: Infuse the prepared solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
MS1 Full Scan: Acquire full scan mass spectra (e.g., m/z 50-500) to locate the [M+H]⁺ or [M-H]⁻ ion. Verify its m/z against the theoretical value and check for the characteristic sulfur isotopic pattern (an A+2 peak with ~4.5% the intensity of the monoisotopic peak).
-
MS/MS (Tandem MS): Select the monoisotopic parent ion for collision-induced dissociation (CID).[4] Ramp the collision energy (e.g., from 10-40 eV) to generate a comprehensive fragmentation spectrum. This reveals the characteristic product ions that form the basis of the compound's structural fingerprint.
Workflow for Direct Infusion MS/MS
Caption: Workflow for initial characterization by direct infusion.
Protocol 2: LC-MS for Separation and Sensitive Detection
This method is essential for analyzing the compound in complex matrices (e.g., reaction mixtures, biological samples) and for purity assessment.
-
Chromatography System: A standard UHPLC/HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for this molecule's polarity.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
MS Detection: Couple the LC output to the ESI source. Acquire data in full scan mode or, for higher sensitivity and specificity, in a targeted MS/MS mode (Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) using the fragmentation data obtained from the infusion experiment.
Decoding the Spectrum: Fragmentation Analysis
The structural elucidation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol hinges on the expert interpretation of its MS/MS spectrum. Based on established fragmentation principles for heterocyclic systems, we can predict the most probable fragmentation pathways in positive ion mode.[5][6][7][8]
The protonated molecule ([M+H]⁺ at m/z 217.0546 ) is the starting point for a cascade of fragmentation events. The charge is likely localized on one of the triazine nitrogens, initiating cleavage.
Predicted Fragmentation Pathways for [M+H]⁺:
-
Loss of Thiourea Moiety (SCN₂H₃): A significant fragmentation could involve the cleavage of the triazine ring, leading to the expulsion of a neutral species corresponding to protonated thiourea or its isomer, resulting in a stable indole-derived fragment ion.
-
Loss of Hydrogen Cyanide (HCN): A common loss from nitrogen-containing heterocycles.
-
Loss of Methyl Radical (•CH₃): While less common in ESI, a radical loss from the indole nitrogen can occur at higher collision energies.
-
Cleavage of the Indole Ring: Subsequent fragmentation of the stable indole core can lead to characteristic ions, such as the loss of HCN from the indole ring itself.
Proposed Fragmentation Diagram (ESI+)
Caption: Proposed major fragmentation pathways for [M+H]⁺.
Summary of Key Mass Spectral Data
| Ion Description | Theoretical m/z (Positive Mode) | Proposed Formula | Notes |
| Protonated Molecule | 217.0546 | [C₁₀H₉N₄S]⁺ | Monoisotopic peak. Base peak in MS1. |
| Isotope Peak (A+2) | 219.0514 | [C₁₀H₉N₄³⁴S]⁺ | Confirms presence of sulfur. |
| Fragment A | 166.0716 | [C₁₀H₈N₂]⁺ | Putative loss of thioformohydrazide. |
| Fragment B | 156.0662 | [C₉H₈N₂]⁺ | Putative loss of N₂ and SH radical. |
| Fragment C | 202.0311 | [C₉H₆N₄S]⁺ | Loss of methyl radical. |
| Fragment from A | 139.0549 | [C₉H₇N]⁺ | Subsequent loss of HCN from Fragment A. |
Conclusion: Towards Confident Identification
The mass spectrometric analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is a multi-faceted process that relies on the logical application of modern analytical techniques. By leveraging high-resolution ESI-MS and a systematic approach to method development, researchers can achieve unambiguous identification and characterization. The true trustworthiness of an analysis is established not by a single data point, but by the cohesive agreement of accurate mass, a correct isotopic signature, predictable fragmentation patterns, and consistent chromatographic behavior. The protocols and interpretive framework provided in this guide offer a clear path to achieving this high standard of scientific integrity.
References
-
ResearchGate. (n.d.). Convenient Synthesis 5 H -[2][5][9]Triazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from [Link]
-
Kaye, P. T., & Nocanda, X. W. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Retrieved from [Link]
-
PubChem. (n.d.). 5H-[2][5][9]Triazino[5,6-b]indole-3-thiol. Retrieved from [Link]
-
Elsevier. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. ScienceDirect. Retrieved from [Link]
-
Arkivoc. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
University of Parma. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]
-
J-STAGE. (n.d.). indoles and as-Triazino[1,6-a]indoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Leeds. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
-
PubMed. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. Retrieved from [Link]
-
PubMed Central. (n.d.). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
-
NIST. (n.d.). As-triazino[5,6-b]indole-3-thiol, 5-methyl-. Retrieved from [Link]
-
University of Bari Aldo Moro. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. As-triazino[5,6-b]indole-3-thiol, 5-methyl- [webbook.nist.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. raco.cat [raco.cat]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Abstract: This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the theoretical basis for its vibrational modes, present a validated experimental protocol for acquiring high-quality Fourier-Transform Infrared (FTIR) spectra, and offer a detailed interpretation of the resulting spectral data. A central focus of this guide is the elucidation of the dominant tautomeric form—thiol versus thione—in the solid state, a critical aspect of its structural characterization. This document is intended for researchers, chemists, and quality control specialists who require a robust and reliable method for the structural verification and analysis of this class of molecules.
Introduction to 6-methyl-5H-triazino[5,6-b]indole-3-thiol
The compound 6-methyl-5H-triazino[5,6-b]indole-3-thiol belongs to a class of fused N-heterocyclic compounds that are scaffolds for developing new therapeutic agents.[1] Its core structure, a triazino-indole system, is a key pharmacophore in molecules designed for various biological targets. Accurate and unambiguous structural characterization is paramount in the drug development pipeline, ensuring compound identity, purity, and stability.
Infrared spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of a molecule. By analyzing the absorption of infrared radiation at specific frequencies, one can identify the functional groups present, gain insights into bonding characteristics, and confirm the molecular structure. For a molecule like 6-methyl-5H-triazino[5,6-b]indole-3-thiol, IR spectroscopy is particularly adept at confirming the presence of key N-H, C-H, C=N, and C=C bonds and, crucially, resolving the structural question of its tautomeric state.
Compound Identification:
A significant structural feature of this molecule is its potential for prototropic tautomerism, existing as either the thiol form or the thione form. The thione form is often more stable in heterocyclic systems of this type. IR spectroscopy provides direct evidence to determine the predominant form in a given state (e.g., solid, in solution). PubChem's listed IUPAC name, 2,5-dihydro-[2][3][4]triazino[5,6-b]indole-3-thione, suggests the thione form is well-recognized.[5]
Theoretical Framework: Predicting the Infrared Spectrum
A proactive analysis of the molecular structure allows us to predict the characteristic IR absorption bands. This theoretical approach is crucial for an informed interpretation of the experimental spectrum. The molecule's vibrations can be dissected by its constituent functional groups.
-
N-H Stretching: The fused indole ring contains a secondary amine (N-H) group at position 5. In solid-state spectra, hydrogen bonding often broadens this peak and shifts it to a lower wavenumber. The triazine ring also contains N-H groups in the thione tautomer. A typical N-H stretch for a secondary amine appears in the 3500–3300 cm⁻¹ region.[3] For indole itself, the N-H stretch is observed around 3525 cm⁻¹ in the gas phase and at 3406 cm⁻¹ in the condensed phase.[6][7]
-
C-H Stretching: The molecule contains both aromatic C-H bonds (on the benzene ring portion of the indole) and aliphatic C-H bonds (on the methyl group).
-
S-H Stretching (Thiol Form): If the molecule exists in the thiol form, a weak absorption band for the S-H stretch is expected in the 2600–2550 cm⁻¹ region. This peak is characteristically weak and can sometimes be difficult to observe.
-
Heterocyclic Ring Stretching (C=C and C=N): The fused aromatic and heteroaromatic ring system will produce a series of complex, sharp to medium intensity bands in the 1650–1400 cm⁻¹ region. These are due to coupled C=C and C=N stretching vibrations within the triazino-indole core.[3]
-
C=S Stretching (Thione Form): The thiocarbonyl or thione group (C=S) vibration is a key marker. Due to coupling with other vibrations (like C-N and N-H), its position can be highly variable, appearing over a wide range from 800 to 1500 cm⁻¹.[4] In thioamide-like structures (-N-C(=S)-N-), this band is often found between 1250 cm⁻¹ and 1020 cm⁻¹ and can have significant contributions from C-N stretching.[9] Some studies suggest the primary C=S vibration is found below 800 cm⁻¹.[10] The presence of a strong band in this region, coupled with the absence of an S-H stretch, is strong evidence for the thione tautomer.
-
Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of complex, overlapping bands, including C-H bending, C-N stretching, and skeletal vibrations of the fused ring system. While difficult to assign individually without computational modeling, the pattern in this region is unique to the molecule and serves as a literal "fingerprint" for identification.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Indole & Triazine N-H | N-H Stretch | 3400 - 3100 | Medium, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methyl C-H | C-H Stretch | 2960 - 2850 | Medium to Weak |
| Thiol S-H | S-H Stretch | 2600 - 2550 | Weak |
| Triazino-Indole Core | C=C, C=N Stretches | 1650 - 1450 | Strong to Medium, Sharp |
| Methyl C-H | C-H Bending | ~1460, ~1375 | Medium |
| Thione/Thioamide | C=S Stretch + C-N Stretch | 1250 - 1020 | Strong to Medium |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong |
Table 1: Predicted IR Absorption Bands for 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument configuration. The reference spectrum for this compound was obtained using the KBr (potassium bromide) pellet method, a standard technique for solid samples.[2]
Causality Behind the KBr Method: This method is chosen because KBr is transparent to infrared radiation over the standard mid-IR range (4000–400 cm⁻¹) and possesses plasticity, allowing it to form a clear, solid disk under pressure. The goal is to disperse the solid analyte particles in the KBr matrix, minimizing light scattering (the Christiansen effect) and allowing for a clean transmission measurement.
Step-by-Step Protocol for KBr Pellet Preparation:
-
Drying: Heat spectroscopic grade KBr powder in an oven at 105-110°C for at least 4 hours (or overnight) to remove adsorbed water, which has strong IR absorptions around 3400 cm⁻¹ and 1640 cm⁻¹.[11] Store the dried KBr in a desiccator. The pellet die and mortar/pestle should also be clean and dry.
-
Sample Weighing: Weigh approximately 1-2 mg of the 6-methyl-5H-triazino[5,6-b]indole-3-thiol sample.
-
Matrix Weighing: Weigh approximately 150-200 mg of the dried KBr powder. The optimal sample concentration is typically 0.5-1.5% by weight.[12]
-
Grinding & Mixing: Add the KBr to an agate mortar and briefly grind to break up any clumps. Add the sample to the mortar. Gently but thoroughly mix and grind the sample and KBr together for 1-2 minutes until a fine, homogenous powder is obtained.[12] Expert Tip: Avoid overly aggressive grinding, which can sometimes induce polymorphic changes in the sample. A consistent, smooth action is key.
-
Pellet Pressing:
-
Assemble the pellet die. Transfer a portion of the powder mixture into the die barrel, ensuring even distribution.
-
Place the die into a hydraulic press. Connect a vacuum pump to the die to remove entrapped air, which can cause the pellet to be opaque.
-
Apply pressure gradually up to 8-10 metric tons and hold for 1-2 minutes.[13]
-
Release the pressure and vacuum, then carefully disassemble the die to retrieve the transparent or translucent pellet.
-
-
Sample Analysis: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Recommended FTIR Spectrometer Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for most qualitative and quantitative work)
-
Number of Scans: 16-32 scans (Improves signal-to-noise ratio)
-
Apodization: Happ-Genzel
Spectral Interpretation and Data Analysis
The following analysis is based on the reference spectrum available from the NIST Chemistry WebBook, which serves as a reliable standard for this compound.[2] By correlating the observed bands with the theoretical predictions from Section 2, we can perform a robust structural assignment.
| Observed Wavenumber (cm⁻¹) | Intensity | Assignment & Rationale |
| ~3150 - 3000 (complex) | Medium, Broad | N-H Stretching (νN-H) . This broad absorption is characteristic of hydrogen-bonded N-H groups from both the indole and triazine rings, confirming the presence of these functionalities. Its position below 3300 cm⁻¹ indicates strong intermolecular H-bonding in the solid state. |
| ~2920 | Weak | Aliphatic C-H Stretching (νC-H) . This band is attributed to the stretching vibrations of the methyl group at position 6. |
| No significant band ~2600-2550 | - | Absence of S-H Stretch . The lack of any discernible peak in this region strongly argues against the presence of a significant population of the thiol tautomer. |
| ~1620 | Strong | Ring Stretching (νC=C, νC=N) . A strong band characteristic of the coupled C=C and C=N stretching vibrations of the fused triazino-indole aromatic system. |
| ~1580 | Strong | Ring Stretching (νC=C, νC=N) . Another strong band associated with the skeletal vibrations of the heterocyclic core. |
| ~1450 | Medium | Methyl C-H Bending (δCH₃) . Corresponds to the asymmetric bending of the methyl group, overlapping with other ring modes. |
| ~1240 | Strong | Thioamide Band (νC=S + νC-N) . This strong absorption falls squarely in the region expected for a thioamide-like C=S stretch coupled with C-N stretching. This is the most compelling evidence for the dominance of the thione tautomer.[9] |
| ~740 | Strong | Aromatic C-H Out-of-Plane Bending (γC-H) . This strong band is characteristic of ortho-disubstituted benzene rings (as found in the indole moiety), providing information about the substitution pattern of the aromatic core. |
Table 2: Assignment of Key Infrared Bands for 6-methyl-5H-triazino[5,6-b]indole-3-thione.
Conclusion
The infrared spectrum of 6-methyl-5H-triazino[5,6-b]indole-3-thiol provides a unique and definitive fingerprint for its structural identification. Key diagnostic bands include the broad N-H stretches above 3000 cm⁻¹, the complex pattern of C=C and C=N ring stretches in the 1650-1450 cm⁻¹ region, and, most significantly, a strong thioamide band around 1240 cm⁻¹. The collective evidence from the spectrum confirms that the molecule exists predominantly in its thione tautomeric form in the solid state. The detailed experimental protocol and spectral interpretation provided in this guide offer a robust methodology for researchers engaged in the synthesis, quality control, and development of triazino-indole-based compounds, ensuring high confidence in their structural characterization.
References
-
University of California, Los Angeles (UCLA). Table of IR Absorptions. [Link]
-
National Institute of Standards and Technology (NIST). As-triazino[5,6-b]indole-3-thiol, 5-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds. [Link]
-
National Institute of Standards and Technology (NIST). Indole. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds. [Link]
-
El-Gamel, N. E. A. The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. [Link]
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
-
Abo, H. KBr Pellet Method. Shimadzu. [Link]
-
ResearchGate. FT-IR spectrum of control indole. [Link]
-
Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
Zwieren, D. F., et al. (2003). Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ* state. The Journal of Chemical Physics, 118(6), 2623–2636. [Link]
-
National Center for Biotechnology Information. 5H-[2][3][4]Triazino[5,6-b]indole-3-thiol. PubChem Compound Database. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Five-membered N- and N,S-Heterocyclic Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
-
Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1279-1283. [Link]
-
McGuire, B. A., et al. (2022). Chirped-Pulse Fourier Transform Millimeter-Wave Spectroscopy of Furan, Isotopologues, and Vibrational Excited States. McGuire Research Group. [Link]
-
ResearchGate. Convenient Synthesis 5 H -[2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. [Link]
-
International Journal of Scientific & Applied Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]
-
ResearchGate. The vibrational spectra of a heterocyclic azoborane. [Link]
-
Chen, Y.-L., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1410. [Link]
-
American Chemical Society. Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
Davies, M., & Jones, W. J. (1958). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry, 11(3), 375-381. [Link]
-
The features of IR spectrum. [Link]
-
Kintek. What Are The Key Steps For Making Kbr Pellets? [Link]
-
Vibrational Frequencies of Molecular Systems using High Dimensional Neural Network Potentials. eDiss. [Link]
-
Specac. How to Make a Good KBr Pellet - a Step-by-step Guide. YouTube. [Link]
-
Global Substance Registration System. 3-((5-METHYL-5H-AS-TRIAZINO(5,6-B)INDOL-3-YL)AMINO)-1-PROPANOL. [Link]
-
Canadian Science Publishing. The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. [Link]
-
MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
Seiple, I. B., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(10), 4578–4590. [Link]
-
MDPI. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. As-triazino[5,6-b]indole-3-thiol, 5-methyl- [webbook.nist.gov]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | C9H6N4S | CID 135403808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
- 12. shimadzu.com [shimadzu.com]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to the Triazino[5,6-b]indole Scaffold: From Discovery to Modern Therapeutic Applications
Abstract
The triazino[5,6-b]indole core is a fused heterocyclic system that has traversed a remarkable journey from a subject of early synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its history is marked by initial structural uncertainties, the establishment of robust synthetic routes, and the subsequent discovery of a vast spectrum of biological activities. This guide provides an in-depth exploration of this journey, detailing the seminal moments in its discovery, the evolution of its synthesis, and its emergence as a versatile pharmacophore. We will examine the key synthetic protocols, analyze the structure-activity relationships that govern its function as an antiviral, anticancer, and antifungal agent, and provide insight into its current applications and future potential in drug development.
Introduction: The Triazino[5,6-b]indole Scaffold
The 5H-[1][2][3]triazino[5,6-b]indole system is a planar, tricyclic heterocyclic compound featuring an indole ring fused with a 1,2,4-triazine ring.[4] This fusion can occur in two ways, leading to the [5,6-b] or the less common [6,5-b] isomers.[2] Due to the complexity of its nomenclature, it has been referred to by various names in the literature, including isatotriazine and 1,3,4-triazacarbazole.[2] The unique electronic and structural characteristics of this scaffold have made it a cornerstone for the development of novel therapeutic agents, with derivatives showing potent activity across multiple disease areas.
The Dawn of Discovery: Early Synthesis and Structural Elucidation
The first synthesis of the 1,2,4-triazinoindole ring system was reported in the scientific literature in 1927.[2] Despite this early appearance, the scaffold remained relatively unexplored for several decades.[2] The seminal work in this area involved the acid-catalyzed condensation of isatin (indole-2,3-dione) with aminoguanidine. However, the initial structural assignments were later questioned.
It was the meticulous work of King and Wright in 1948 that brought clarity to the field.[2] They established that the reaction between isatin and aminoguanidine first yields an intermediate, isatin-β-guanylhydrazone, which exists in syn and anti forms. They demonstrated that only upon heating this intermediate in a dilute alkaline medium, such as ammonium hydroxide, does the crucial cyclization occur to form the final 3-amino-5H-[1][2][3]triazino[5,6-b]indole.[2] This discovery was pivotal, as it corrected previous misconceptions and established the fundamental conditions required for the formation of the triazinoindole core, thereby laying a reliable foundation for future synthetic explorations.
Evolution of Synthetic Methodologies: The Isatin-Thiosemicarbazide Route
Following the early work with aminoguanidine, a more general and higher-yielding method emerged involving the condensation of isatin with thiosemicarbazide.[2] This has become the most common and reliable route for accessing the 5H-[1][2][3]triazino[5,6-b]indole-3(2H)thione core, a versatile intermediate for further functionalization.
Causality and Mechanistic Insight: The success of this reaction hinges on the nucleophilicity of the reactants and the stability of the intermediate. Isatin's C3-carbonyl is highly electrophilic and readily undergoes condensation with the terminal hydrazine nitrogen of thiosemicarbazide to form an isatin-β-thiosemicarbazone. The crucial step is the subsequent intramolecular cyclization. This ring-closure is facilitated by an alkaline medium (e.g., NaOH or K2CO3), which deprotonates the amide nitrogen of the thiosemicarbazone, enhancing its nucleophilicity to attack the C2-carbonyl of the isatin ring. This is followed by dehydration to yield the thermodynamically stable fused aromatic system. Tomchin and Ioffe later confirmed that this ring closure occurs specifically under alkaline conditions, in contrast to the aminoguanidine route which could also proceed in neutral boiling solutions.[2]
General Synthetic Workflow
The following diagram illustrates the foundational synthetic pathway to the triazino[5,6-b]indole core.
Caption: Foundational synthesis of the triazino[5,6-b]indole core.
Detailed Experimental Protocol: Synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3(2H)-thione
This protocol is a representative example based on established methodologies.
-
Step 1: Condensation:
-
To a solution of isatin (1.0 eq) in glacial acetic acid, add thiosemicarbazide (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The intermediate, isatin-β-thiosemicarbazone, will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Step 2: Cyclization:
-
Suspend the dried isatin-β-thiosemicarbazone intermediate (1.0 eq) in an aqueous solution of 8% potassium carbonate (K2CO3).
-
Heat the suspension to reflux for 4-6 hours. The color of the suspension will typically change, indicating the formation of the product.
-
Cool the mixture in an ice bath and acidify to pH ~5-6 with a dilute acid (e.g., acetic acid or HCl).
-
The desired product, 5H-[1][2][3]triazino[5,6-b]indole-3(2H)-thione, will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water to remove salts, and dry to yield the final product.
-
A Scaffold of Biological Importance: The Antiviral Awakening
While some early non-pharmacological uses were reported, such as their application as fluorescent paint pigments in 1958, the medicinal potential of triazinoindoles remained largely untapped for decades.[2] The turning point came in the late 1960s and early 1970s with the discovery of significant antiviral activity in 3-substituted derivatives.[2][3] This finding catalyzed a surge of interest in the scaffold, leading to extensive investigations and the synthesis of numerous analogues to probe their therapeutic potential against various viruses, including rhinoviruses.[2]
Modern Therapeutic Applications and Mechanistic Insights
Decades of research have revealed that the triazino[5,6-b]indole scaffold is a versatile platform for developing agents against a wide array of diseases.
Anticancer Activity
A significant modern application is in oncology. Derivatives have shown potent antiproliferative activity against numerous cancer cell lines.[5][6] A particularly innovative strategy involves designing these compounds as iron chelators.[1][6] Cancer cells have a high demand for iron to sustain rapid proliferation, making them vulnerable to agents that disrupt iron homeostasis.
One such derivative, compound 3k , was designed based on the iron chelator VLX600.[1] It displayed potent, sub-micromolar activity against several cancer cell lines and, importantly, showed lower cytotoxicity to normal cells compared to the parent compound.[1]
Table 1: In Vitro Antiproliferative Activity of Compound 3k [1]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 0.59 |
| MCF-7 | Breast | 0.86 |
| HeLa | Cervical | 1.31 |
| HepG-2 | Liver | 0.92 |
Mechanism of Action: Further studies revealed that compound 3k selectively binds to ferrous ions (Fe²⁺), and its cytotoxicity can be reversed by the addition of Fe²⁺.[1] Mechanistically, the compound was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 lung cancer cells.[1] This apoptotic induction proceeds via the intrinsic mitochondrial pathway, as evidenced by the modulation of key regulatory proteins like Bcl-2, Bax, and cleaved caspase-3.[1]
Sources
- 1. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction: The Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
An In-Depth Technical Guide to the Initial Biological Screening of Triazino[5,6-b]indole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting the initial biological screening of novel triazino[5,6-b]indole derivatives. The methodologies and strategies outlined herein are grounded in established scientific principles to ensure the generation of robust and reliable data, facilitating the identification of promising lead compounds for further development.
The triazino[5,6-b]indole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This scaffold is a bioisostere of purine, allowing it to interact with a wide array of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][2] The versatility of its synthesis allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.
Recent studies have highlighted the anticancer potential of this class of compounds, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3] Mechanisms of action include the induction of apoptosis, cell cycle arrest, and the chelation of iron, which is crucial for cancer cell proliferation.[3][4] Furthermore, specific derivatives have been identified as inhibitors of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), making them attractive candidates for targeted cancer therapy.[1]
Given this promising background, a systematic and rigorous initial biological screening is paramount to efficiently identify and characterize the therapeutic potential of newly synthesized triazino[5,6-b]indole derivatives.
The Screening Cascade: A Strategic Approach to Lead Discovery
A well-designed screening cascade is essential for the efficient evaluation of a library of novel compounds. This tiered approach allows for the rapid identification of active compounds in primary screens, followed by more detailed characterization in secondary and tertiary assays to elucidate their potency, selectivity, and mechanism of action. The primary objective is to make swift, data-driven decisions to advance the most promising candidates while deprioritizing those with undesirable properties.[5]
A typical screening cascade begins with high-throughput primary assays to assess a fundamental biological effect, such as cytotoxicity.[6] Hits from this initial screen are then subjected to secondary assays to confirm their activity and determine their potency (e.g., IC50 determination). Subsequent tertiary assays focus on elucidating the mechanism of action, target engagement, and selectivity.
Caption: A logical workflow for the initial biological screening of triazino[5,6-b]indole derivatives.
Primary Screening: Identifying Bioactive Compounds
The initial step in the screening process is to identify which of the newly synthesized triazino[5,6-b]indole derivatives exhibit biological activity. Given the strong precedent for anticancer activity, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental in the early stages of drug discovery to evaluate the potential of novel compounds to inhibit cell growth or induce cell death.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6]
Principle of the MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The reduction is carried out by mitochondrial dehydrogenase enzymes. The resulting formazan can be solubilized and quantified by measuring its absorbance, which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical, HepG2-liver) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium to a concentration of 7.5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of the triazino[5,6-b]indole derivatives in DMSO.
-
Perform serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations for a single high-dose screen (e.g., 10 µM or 50 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Compounds that exhibit significant inhibition of cell viability (e.g., >50% at the screening concentration) are considered "hits" and are prioritized for secondary screening.
Secondary Screening: Quantifying Potency and Selectivity
Once hits are identified from the primary screen, the next step is to quantify their potency and assess their selectivity.
Dose-Response and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of a compound. This is determined by treating the cancer cells with a range of concentrations of the hit compounds and performing the MTT assay as described above. The resulting data is used to generate a dose-response curve, from which the IC50 value can be calculated.
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |
| Example 3k[3] | 0.59 | 0.86 | 1.31 | 0.92 |
| VLX600 (Control)[3] | >10 | >10 | >10 | >10 |
| Your Compound 1 | Value | Value | Value | Value |
| Your Compound 2 | Value | Value | Value | Value |
Selectivity Index
An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. To assess this, the cytotoxicity of the hit compounds should be evaluated against a non-cancerous cell line, such as human embryonic kidney cells (HEK293). The selectivity index (SI) is calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Tertiary Screening: Elucidating the Mechanism of Action
For compounds that demonstrate high potency and selectivity, the focus shifts to understanding their mechanism of action. Based on the known biological activities of triazino[5,6-b]indole derivatives, several avenues can be explored.
Target-Based Assays: Kinase Inhibition
Many triazino[5,6-b]indole derivatives are known to target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibition of a specific kinase (e.g., EGFR, CDK-2).
-
Reaction Setup:
-
Initiation of Reaction:
-
Detection of Kinase Activity:
-
Kinase activity can be measured using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-32P]ATP) into the substrate.
-
Luminescence-based assays: Detecting the amount of ATP remaining or ADP produced (e.g., ADP-Glo™ Kinase Assay).[12]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Inhibition of kinase-mediated substrate phosphorylation by a triazino[5,6-b]indole derivative.
Cellular Mechanism of Action Assays
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[3]
-
Apoptosis Assays: The induction of programmed cell death can be assessed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blotting for key apoptosis markers like cleaved caspase-3, Bcl-2, and Bax.[3]
Screening for Other Biological Activities
While the primary focus is often on anticancer activity, the broad-spectrum potential of the triazino[5,6-b]indole scaffold warrants investigation into other areas.
Antimicrobial Screening
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Grow the microbial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[14]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
-
Antiviral Screening
The plaque reduction assay is a gold-standard method for evaluating the ability of a compound to inhibit the replication of a virus.[15][16]
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation:
-
Seed host cells in 24-well plates to form a confluent monolayer.[15]
-
-
Virus Infection:
-
Compound Treatment and Overlay:
-
Aspirate the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.[15]
-
-
Incubation and Plaque Visualization:
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The initial biological screening of triazino[5,6-b]indole derivatives is a critical step in the journey of drug discovery. By employing a strategic screening cascade, researchers can efficiently identify compounds with potent and selective biological activity. This guide provides a robust framework for conducting these initial studies, from primary cytotoxicity screening to more in-depth mechanistic assays. The data generated from these screens will be instrumental in guiding the subsequent stages of lead optimization, ultimately paving the way for the development of novel therapeutics based on this versatile chemical scaffold.
References
-
Al-Ostoot, F.H., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1034781. [Link]
-
Pelaseyed, T., et al. (2017). In vitro kinase assay and inhibition assay. Bio-protocol, 7(12), e2337. [Link]
-
Ali, H.F., et al. (2018). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][9][14]triazino[3′,4′:3,4][1][9][14]triazino[5,6-b]indoles with Expected Anticancer Activity. Molecules, 23(3), 693. [Link]
-
World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. [Link]
-
Hughes, J.P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
-
Prichard, M.N., et al. (2005). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 43(10), 5090-5098. [Link]
-
Korotina, A.V., et al. (2020). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. Chemistry of Heterocyclic Compounds, 56, 1032-1040. [Link]
-
Waites, K.B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]
-
Ezz-ElDien, E.S., et al. (2024). Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. OUCI. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Creative Diagnostics. [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Vlietinck, A.J., et al. (1995). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 58(2), 249-256. [Link]
-
Miller, R.A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 69(2-3), 111-120. [Link]
-
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]
-
ResearchGate. (2025). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][9][14]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity. [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery. [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][9][14]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. [Link]
-
Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Morsy, J.M., & Abd el-Monem, W.R. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Bollettino Chimico Farmaceutico, 140(2), 83-89. [Link]
-
Workman, P., et al. (2010). Example of a drug discovery test cascade for identifying small-molecule antitumour drugs. ResearchGate. [Link]
-
American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]
-
Morsy, J.M., & Abd el-Monem, W.R. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
Sources
- 1. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. international-biopharma.com [international-biopharma.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. atcc.org [atcc.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioagilytix.com [bioagilytix.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
This guide provides a comprehensive overview of the physicochemical characteristics of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific analog, this document synthesizes information from closely related compounds, namely the parent 5H-triazino[5,6-b]indole-3-thiol and the isomeric 5-methyl-5H-triazino[5,6-b]indole-3-thiol. The insights provided herein are intended to guide researchers in the synthesis, characterization, and evaluation of this promising molecule.
Molecular Structure and Isomerism
6-methyl-5H-triazino[5,6-b]indole-3-thiol belongs to the family of triazinoindoles, which are known to possess a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The core structure consists of a fused indole and triazine ring system, with a thiol group at the 3-position of the triazine ring. The position of the methyl group on the indole nitrogen (N6) is a key structural feature that differentiates it from its N5-methyl isomer. This seemingly minor structural change can have a significant impact on the molecule's physicochemical properties and its interaction with biological targets.
Below is a diagram illustrating the chemical structure of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Caption: Chemical structure of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Synthesis Pathway
A common and effective method for the synthesis of 5H-triazino[5,6-b]indole-3-thiol derivatives is through the cyclization of isatin-3-thiosemicarbazones.[1] To synthesize the target 6-methyl analog, the logical starting material would be 5-methylisatin.
The proposed synthetic workflow is as follows:
Caption: Proposed synthesis workflow for 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Experimental Protocol: Synthesis
-
Step 1: Formation of 5-Methylisatin-3-thiosemicarbazone.
-
To a solution of 5-methylisatin (1 equivalent) in a suitable solvent such as ethanol, add a solution of thiosemicarbazide (1.1 equivalents) in the same solvent.
-
A catalytic amount of glacial acetic acid can be added to facilitate the condensation reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 2: Cyclization to 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
-
Suspend the synthesized 5-methylisatin-3-thiosemicarbazone (1 equivalent) in a solvent like ethanol or dioxane.
-
Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., acetic acid or HCl) to a pH of approximately 5-6.
-
The resulting precipitate, which is the desired product, should be filtered, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield pure 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
-
Physicochemical Properties: A Comparative and Predictive Analysis
| Property | 5H-triazino[5,6-b]indole-3-thiol | 5-methyl-5H-triazino[5,6-b]indole-3-thiol | 6-methyl-5H-triazino[5,6-b]indole-3-thiol (Predicted) |
| Molecular Formula | C₉H₆N₄S | C₁₀H₈N₄S | C₁₀H₈N₄S |
| Molecular Weight | 202.24 g/mol | 216.26 g/mol | 216.26 g/mol |
| Appearance | Yellowish solid (predicted) | Solid | Yellowish solid (predicted) |
| Solubility | Sparingly soluble in common organic solvents, soluble in DMF and DMSO (predicted) | Sparingly soluble in common organic solvents, soluble in DMF and DMSO (predicted) | Sparingly soluble in common organic solvents, soluble in DMF and DMSO |
| pKa | The thiol group is expected to be acidic, with a pKa likely in the range of 7-9. | Similar to the parent compound, with a slight increase due to the electron-donating methyl group. | Similar to the 5-methyl isomer, with minor variations due to the different substitution pattern. |
| logP | Predicted to be moderately lipophilic. | The addition of a methyl group will increase lipophilicity compared to the parent compound. | Expected to have a similar logP value to the 5-methyl isomer. |
Spectroscopic Characterization
The structural elucidation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the analysis of related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of the 5-methyl isomer, available from the NIST WebBook, provides a valuable reference. The spectrum was recorded on a solid sample (KBr disc).
Predicted IR Data for 6-methyl-5H-triazino[5,6-b]indole-3-thiol:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | N-H stretching vibration of the indole ring. |
| ~3100-3000 | C-H stretching of the aromatic rings. |
| ~2950-2850 | C-H stretching of the methyl group. |
| ~2600-2550 (weak) | S-H stretching of the thiol group. This peak is often weak and can be difficult to observe. |
| ~1620-1580 | C=N and C=C stretching vibrations of the triazine and indole rings. |
| ~1500-1400 | Aromatic ring skeletal vibrations. |
| ~1200-1100 | C-N stretching vibrations. |
| ~750-700 | C-H out-of-plane bending of the ortho-disubstituted benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted, in DMSO-d₆):
-
~13.0-14.0 ppm (s, 1H): Thiol (S-H) proton. This proton is acidic and may be broad.
-
~11.5-12.5 ppm (s, 1H): Indole (N-H) proton.
-
~7.0-8.0 ppm (m, 4H): Aromatic protons of the indole ring system. The substitution pattern of the 6-methyl isomer will lead to a distinct splitting pattern compared to the 5-methyl isomer.
-
~2.4 ppm (s, 3H): Methyl (CH₃) protons.
¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):
-
~160-170 ppm: Carbon of the C=S group.
-
~110-150 ppm: Carbons of the indole and triazine rings. The specific chemical shifts will be influenced by the position of the methyl group.
-
~20-25 ppm: Carbon of the methyl group.
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216). Fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the triazine and indole rings.
Experimental Protocol: Spectroscopic Analysis
-
IR Spectroscopy:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent, typically DMSO-d₆ due to the potential for low solubility in other common NMR solvents.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm the full assignment of proton and carbon signals.
-
-
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Potential Biological Significance
Derivatives of the 5H-triazino[5,6-b]indole scaffold have been reported to exhibit a variety of biological activities. For instance, various substituted analogs have shown promising results as antiviral agents.[1] Furthermore, related compounds have been investigated for their antileishmanial and anticonvulsant properties. The introduction of a methyl group at the 6-position of the indole ring can influence the molecule's lipophilicity and steric profile, which in turn may modulate its biological activity and pharmacokinetic properties. Therefore, 6-methyl-5H-triazino[5,6-b]indole-3-thiol represents a valuable target for synthesis and biological screening in drug discovery programs.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the physicochemical characteristics of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. By leveraging data from closely related analogs, we have outlined a plausible synthetic route and predicted the key spectroscopic features that will be crucial for its characterization. The experimental protocols provided offer a solid foundation for researchers to synthesize and analyze this compound. The potential for diverse biological activity makes 6-methyl-5H-triazino[5,6-b]indole-3-thiol a compelling molecule for further investigation in the field of medicinal chemistry.
References
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. Available at: [Link]
Sources
An In-depth Technical Guide to the Properties of 6-Methyl-5H-triazino[5,6-b]indole-3-thiol (CAS Number: 83515-26-8)
An In-depth Technical Guide to the Properties of 6-Methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol (CAS Number: 83515-26-8)
A Technical Profile and Landscape Analysis of a Heterocyclic Compound with Emerging Therapeutic Potential
Disclaimer: This technical guide addresses the properties of the chemical scaffold 5H-[1][2][3]triazino[5,6-b]indole-3-thiol and its derivatives. Direct research and extensive data specifically for the 6-methyl derivative, CAS 83515-26-8, are limited in publicly accessible literature. The information presented herein is a synthesis of available data on the core molecule and its analogues, intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The heterocyclic scaffold 5H-[1][2][3]triazino[5,6-b]indole-3-thiol represents a class of compounds with significant therapeutic interest due to its diverse pharmacological activities. While specific data on the 6-methyl derivative (CAS 83515-26-8) is not extensively available, the broader family of triazinoindole derivatives has demonstrated potential in several key areas of drug discovery, including oncology, infectious diseases, and neurodegenerative disorders. This guide provides a detailed examination of the known properties, synthesis, and biological activities of this important chemical class, offering valuable insights for researchers exploring its potential applications.
Physicochemical Properties
The core physicochemical properties of 6-Methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol are summarized below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 83515-26-8 | - |
| Molecular Formula | C₁₀H₈N₄S | [4] |
| Molecular Weight | 216.26 g/mol | [4] |
| Appearance | Solid (form) | [4] |
| LogP | 2.84 | [4] |
| Rotatable Bonds | 0 | [4] |
| Purity | 95% (typical) | [4] |
| Storage | Inert atmosphere, room temperature | [5] |
Synthesis of the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol Scaffold
The synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives typically involves a condensation reaction. A general approach involves the reaction of an appropriate isatin (or a derivative) with thiosemicarbazide. The isatin derivative provides the indole core, and the thiosemicarbazide contributes to the formation of the triazine-thiol ring.
A reported synthetic route involves the condensation of aromatic 1,2-diketones with thiosemicarbazide, which can be promoted by microwave irradiation in a green solvent mixture.[6] Another approach describes the condensation reaction with thiosemicarbazide in dioxane with potassium carbonate as an alkali to yield various 5H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives.[1]
Caption: General synthetic scheme for 5H-[1][2][3]triazino[5,6-b]indole-3-thiol derivatives.
Biological Activities and Potential Therapeutic Applications
Derivatives of the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol scaffold have been investigated for a range of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
Recent studies have explored the anticancer potential of 5H-[1][2][3]triazino[5,6-b]indole derivatives as iron chelators.[7] Cancer cells often have a higher demand for iron compared to normal cells, making iron chelation a promising therapeutic strategy. One study identified a derivative, compound 3k , which displayed potent antiproliferative activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), Hela (cervical), and HepG-2 (liver), with IC₅₀ values in the sub-micromolar range.[7] This compound was found to selectively bind to ferrous ions (Fe²⁺), and its cytotoxicity was abolished by the addition of Fe²⁺.[7] Further investigation revealed that compound 3k induced apoptosis in A549 cells, potentially through the mitochondrial pathway, and caused cell cycle arrest at the G1 phase.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 28668-95-3|5H-[1,2,4]Triazino[5,6-b]indole-3-thiol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-methyl-5H-triazino[5,6-b]indole-3-thiol in Preclinical Research
Introduction: The Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
The 6-methyl-5H-triazino[5,6-b]indole-3-thiol molecule belongs to the broader class of triazino[5,6-b]indoles, which are fused heterocyclic compounds.[1] This structural motif has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Various derivatives of the triazino[5,6-b]indole core have demonstrated promising results in preclinical studies, exhibiting a range of biological effects including anticancer, antileishmanial, antiviral, and anticonvulsant properties.[2][3][4][5][6] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets, which can be fine-tuned through chemical modifications of the core structure.
This guide provides detailed application notes and experimental protocols for researchers investigating the biological activities of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, with a primary focus on its potential as an anticancer and antileishmanial agent. The methodologies described herein are based on established preclinical assays and are intended to serve as a comprehensive resource for scientists in academic and industrial drug discovery settings.
Application Note I: Evaluation of Anticancer Activity
Scientific Rationale
Derivatives of the 5H-[2][3][7]triazino[5,6-b]indole scaffold have shown significant antiproliferative activity against a variety of human cancer cell lines.[8][9][10] The proposed mechanisms of action for some of these compounds include the induction of apoptosis and cell cycle arrest.[11] Furthermore, certain triazine derivatives have been investigated as iron chelators, a strategy that can selectively target the high iron dependency of cancer cells.[11] Given these precedents, 6-methyl-5H-triazino[5,6-b]indole-3-thiol is a compelling candidate for anticancer drug discovery. The following protocols are designed to assess its cytotoxic and mechanistic properties in cancer cell lines.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for assessing the anticancer properties of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of 6-methyl-5H-triazino[5,6-b]indole-3-thiol against a panel of human cancer cell lines.
Materials:
-
6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)[9][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in DMSO. Further dilute the stock solution with complete culture medium to achieve a series of desired concentrations.
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Data for IC50 Determination
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 0.98 | 78.4 |
| 10 | 0.60 | 48 |
| 50 | 0.25 | 20 |
| 100 | 0.15 | 12 |
Application Note II: Evaluation of Antileishmanial Activity
Scientific Rationale
Derivatives of the[2][3][7]triazino[5,6-b]indole scaffold have demonstrated potent in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[2] These compounds have shown high selectivity, being more toxic to the parasite than to mammalian cells.[2] The antileishmanial activity is often assessed against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. This application note provides a framework for evaluating 6-methyl-5H-triazino[5,6-b]indole-3-thiol as a potential antileishmanial agent.
Experimental Workflow for Antileishmanial Evaluation
Caption: Workflow for assessing the antileishmanial activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Protocol 2: In Vitro Anti-promastigote Susceptibility Assay
This protocol describes the evaluation of the inhibitory effect of 6-methyl-5H-triazino[5,6-b]indole-3-thiol on the growth of Leishmania donovani promastigotes.
Materials:
-
6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
DMSO
-
Leishmania donovani promastigotes (e.g., AG83 strain)
-
M199 medium supplemented with 10% heat-inactivated FBS
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO and serially dilute with M199 medium.
-
Promastigote Culture: Culture promastigotes in M199 medium at 25°C until they reach the late logarithmic phase of growth.
-
Assay Setup: Dispense 100 µL of promastigote suspension (1 x 10^6 cells/mL) into the wells of a 96-well plate. Add 100 µL of the diluted compound to achieve the final desired concentrations. Include a vehicle control and a positive control (e.g., pentamidine).
-
Incubation: Incubate the plates at 25°C for 72 hours.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Table 2: Representative Data for Anti-promastigote IC50 Determination
| Concentration (µM) | Fluorescence Units | % Inhibition |
| Vehicle Control | 8500 | 0 |
| 0.1 | 8300 | 2.3 |
| 1 | 6500 | 23.5 |
| 5 | 4000 | 52.9 |
| 10 | 2100 | 75.3 |
| 50 | 500 | 94.1 |
References
-
Singh, N., et al. (2009). Synthesis and biological evaluation of new[2][3][7]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][3][7]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 44(9), 3596-3603. [Link]
-
Gladstone, P. L., & R. L. (1975). Antiviral activity of triazinoindoles. Antimicrobial Agents and Chemotherapy, 8(5), 523-529. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7204. [Link]
-
Bîcu, E., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Molecules, 26(14), 4281. [Link]
-
Kumar, R., et al. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[2][3][7]triazino[5,6-b]indole-3(5h)-one. EXCLI Journal, 13, 225-240. [Link]
-
Szymańska, E., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6539. [Link]
-
Kumar, R., et al. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[2][3][7]triazino[5,6-B]INDOLE- 3(5H)-ONE. ResearchGate. [Link]
-
de Kock, C., et al. (2007). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 15(19), 6366-6372. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 5H-[2][3][7]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. European Journal of Medicinal Chemistry, 192, 112192. [Link]
-
Diana, P., et al. (2002). Synthesis and antiproliferative activity of[2][3][7]triazino[4,3-a]indoles. Il Farmaco, 57(5), 379-383. [Link]
-
Abdel-Aziz, A. A. M., et al. (2018). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[2][3][7]triazino[3′,4′:3,4][2][3][7]triazino[5,6-b]indole Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2947. [Link]
-
El-Gendy, M. A., et al. (2020). Synthesis and Antiproliferative Activity of[2][3][7]Triazino[4,3-a]indoles. ResearchGate. [Link]
-
E-Gendy, M. A., et al. (2020). Possible mechanism for the formation of the 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives. ResearchGate. [Link]
-
Barraja, P., et al. (2004). Synthesis and antiproliferative activity of[2][3][7]triazino [4,3-a] indoles. Anticancer Research, 24(6), 3775-3779. [Link]
-
Semreen, M. H., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(16), 4933. [Link]
-
van der Zouwen, M. W., et al. (2023). Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. ChemRxiv. [Link]
-
Wikipedia. (2024). Heterocyclic compound. [Link]
-
Moreno, L., et al. (2023). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][2][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 28(20), 7085. [Link]
Sources
- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.unipa.it [iris.unipa.it]
- 9. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiproliferative activity of [1,2,4]triazino [4,3-a] indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-methyl-5H-triazino[5,6-b]indole-3-thiol as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Triazinoindole Scaffold
The 5H-[1][2][3]triazino[5,6-b]indole heterocyclic system represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core structure have been investigated for their anticancer, anticonvulsant, antileishmanial, and notably, antiviral properties.[3][4] The antiviral activity of this class of compounds is particularly promising, with reports of efficacy against a range of viruses, including picornaviruses such as rhinoviruses.[3] This document provides a detailed guide for the synthesis, characterization, and antiviral evaluation of a specific derivative, 6-methyl-5H-triazino[5,6-b]indole-3-thiol, a compound of interest for the development of novel antiviral therapeutics.
The strategic inclusion of a methyl group at the 6-position and a thiol group at the 3-position of the triazinoindole core is intended to modulate the compound's physicochemical properties and biological activity. This guide is designed to equip researchers with the necessary protocols to explore the antiviral potential of this specific molecule, from its synthesis to its preliminary mechanism of action studies. The methodologies described herein are based on established principles for this class of compounds and are intended to be adaptable to specific laboratory settings and viral targets.
Part 1: Synthesis and Characterization
A reliable and reproducible synthesis is the foundational step in the evaluation of any novel compound. The synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol can be efficiently achieved through the cyclization of a substituted isatin derivative.
Synthetic Pathway Overview
The synthesis commences with the commercially available 5-methylisatin, which is converted to its 3-thiosemicarbazone derivative. Subsequent base-catalyzed intramolecular cyclization yields the desired 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Caption: Synthetic route for 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Methylisatin-3-thiosemicarbazone
-
To a suspension of 5-methylisatin (1.61 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add thiosemicarbazide (0.91 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the mixture to reflux with constant stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol (2 x 10 mL), and dried under vacuum to yield 5-methylisatin-3-thiosemicarbazone as a solid.
Step 2: Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the 5-methylisatin-3-thiosemicarbazone (2.34 g, 10 mmol) in 40 mL of dioxane in a 100 mL round-bottom flask.
-
Add potassium carbonate (2.76 g, 20 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC using a mobile phase of chloroform:methanol (9:1).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 5-6 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF) to afford pure 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Characterization
The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition of the compound.
Part 2: In Vitro Antiviral Activity Evaluation
A systematic approach is crucial for evaluating the antiviral efficacy of a novel compound. This involves an initial assessment of its cytotoxicity, followed by screening for antiviral activity against a panel of viruses.
Caption: Workflow for antiviral screening and evaluation.
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is a reliable method for determining the cytotoxicity of a compound.[2]
-
Seed a suitable host cell line (e.g., Vero, MDCK, HeLa) in a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours (the duration should match the intended antiviral assay).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Protocol: Primary Antiviral Screening (Cytopathic Effect Inhibition Assay)
This assay provides a qualitative and semi-quantitative measure of a compound's ability to inhibit the virus-induced cytopathic effect (CPE).
-
Seed host cells in a 96-well plate as described in the cytotoxicity assay.
-
When the cells reach confluency, remove the growth medium and infect the cells with a viral suspension (e.g., Influenza A virus, Rhinovirus) at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of medium containing serial dilutions of the test compound.
-
Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere until the virus control wells show complete CPE.
-
Observe the wells under a microscope and score the level of CPE inhibition. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of the compound that provides a certain level of protection against CPE.
Protocol: Secondary Antiviral Assay (Plaque Reduction Assay)
This is a more quantitative assay to determine the 50% inhibitory concentration (IC₅₀) of the compound.
-
Seed host cells in 6-well or 12-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cell monolayers for 1 hour.
-
During the virus adsorption period, prepare an overlay medium (e.g., 2x MEM mixed with 1.2% agarose) containing various concentrations of the test compound.
-
After adsorption, remove the virus inoculum and add the overlay medium containing the compound.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 2-4 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Data Presentation and Analysis
The antiviral efficacy of a compound is often expressed as the Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic potential.
SI = CC₅₀ / IC₅₀
| Parameter | Description | How to Determine |
| CC₅₀ | 50% Cytotoxic Concentration | MTT Assay |
| IC₅₀ | 50% Inhibitory Concentration | Plaque Reduction Assay |
| SI | Selectivity Index | CC₅₀ / IC₅₀ |
Part 3: Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antiviral effect is critical for its further development. Based on related compounds, potential mechanisms for 6-methyl-5H-triazino[5,6-b]indole-3-thiol could involve interference with viral entry, replication, or egress. A time-of-addition assay can provide initial insights into the stage of the viral life cycle that is inhibited.
Caption: Workflow for a time-of-addition assay.
Protocol: Time-of-Addition Assay
-
Seed host cells in multi-well plates to form confluent monolayers.
-
Pre-treatment: Treat the cells with the compound for a set period (e.g., 2 hours) before infecting with the virus.
-
Co-treatment: Add the compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus first, and then add the compound at various time points after infection (e.g., 0, 2, 4, 6 hours post-infection).
-
After a single replication cycle (e.g., 8-12 hours), harvest the supernatant or cell lysate.
-
Quantify the virus yield using a plaque assay or by measuring viral RNA/DNA levels via qPCR.
-
By comparing the level of inhibition in each condition, you can infer the stage of the viral life cycle that is targeted by the compound. For instance, strong inhibition in the pre-treatment and co-treatment conditions might suggest an effect on viral entry. Inhibition in the post-treatment conditions would point towards an effect on viral replication or later stages.
Conclusion and Future Perspectives
The protocols outlined in this guide provide a comprehensive framework for the synthesis and antiviral evaluation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. While the triazinoindole scaffold has shown promise, it is imperative to conduct rigorous and systematic studies to validate the therapeutic potential of this specific derivative. Positive results from these in vitro studies would warrant further investigation into the precise molecular target, in vivo efficacy in animal models, and pharmacokinetic and toxicological profiling. The exploration of such novel chemical entities is a critical component in the ongoing effort to develop new and effective treatments for viral diseases.
References
-
Triazavirin—A Novel Effective Antiviral Drug. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1][2][3]Triazin-4-ols. (2021). SpringerLink. [Link]
-
Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. (2024). MDPI. [Link]
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. (2015). ResearchGate. [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][2][3]triazino[5,6-b]indole-3(5h)-one. (2014). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the anticancer activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for investigating this promising class of heterocyclic compounds.
Introduction and Scientific Rationale
The quest for novel, more effective, and safer chemotherapeutic agents is a paramount challenge in modern medical science. Heterocyclic compounds are a cornerstone of medicinal chemistry, with triazine derivatives, in particular, demonstrating a wide spectrum of pharmacological activities, including anticancer properties.[1][2] The fused triazino[5,6-b]indole scaffold is of significant interest due to its structural similarity to biologically important molecules, suggesting a high potential for interaction with various enzymatic and cellular targets.
The 6-methyl-5H-triazino[5,6-b]indole-3-thiol core represents a key pharmacophore. The methyl group at the 6-position can influence the molecule's electronic properties and steric interactions, while the thiol group at the 3-position offers a reactive site for further derivatization, allowing for the creation of a library of compounds with potentially diverse biological activities. These derivatives are being investigated for their ability to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for many successful anticancer drugs.[1][2]
This guide provides a structured approach to systematically synthesize and evaluate the anticancer potential of these derivatives, from initial chemical synthesis to in vitro cytotoxicity screening and mechanistic elucidation.
Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol Derivatives
The synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol derivatives typically involves a cyclization reaction. A general and convenient method starts with the corresponding isatin precursor, which is first converted to a thiosemicarbazone, followed by cyclization to form the triazinoindole ring system.[3]
Protocol 2.1: Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
This protocol describes a common synthetic route.
Materials:
-
Substituted isatin
-
Thiosemicarbazide
-
Potassium carbonate
-
Dioxane
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
Synthesis of Isatin 3-Thiosemicarbazone:
-
Dissolve the substituted isatin in warm ethanol.
-
Add an equimolar amount of thiosemicarbazide dissolved in ethanol.
-
Add a few drops of a suitable acid catalyst (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to form the Triazinoindole Ring:
-
Suspend the synthesized isatin 3-thiosemicarbazone in dioxane.
-
Add an excess of potassium carbonate as a base.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, MS, ¹H NMR, and ¹³C NMR, and by elemental analysis.[3]
-
In Vitro Anticancer Activity Evaluation
The initial assessment of the anticancer potential of the synthesized derivatives is performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[4][5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4]
Protocol 3.1: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of the test compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Normal, non-cancerous cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7]
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Mechanistic Studies: Elucidation of the Mode of Action
Understanding the mechanism by which these derivatives exert their anticancer effects is crucial for their further development. Many triazine derivatives have been shown to induce apoptosis.[1][2]
Apoptosis Induction
The induction of apoptosis can be investigated through various assays, including Annexin V-FITC/PI staining followed by flow cytometry, and analysis of caspase activity.
Protocol 4.1: Annexin V-FITC/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Seed and treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Potential Signaling Pathways
The anticancer activity of triazinoindole derivatives may involve the modulation of various signaling pathways critical for cancer cell survival and proliferation. While the specific targets for 6-methyl-5H-triazino[5,6-b]indole-3-thiol derivatives require further investigation, related compounds have been shown to interact with key proteins in apoptosis and cell cycle regulation.
Data Summary and Interpretation
For a clear comparison of the anticancer activity of different derivatives, the IC₅₀ values should be summarized in a table.
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| Derivative 1 | MCF-7 | Value | Value |
| Derivative 1 | HCT-116 | Value | Value |
| Derivative 1 | A549 | Value | Value |
| Derivative 2 | MCF-7 | Value | Value |
| Derivative 2 | HCT-116 | Value | Value |
| Derivative 2 | A549 | Value | Value |
| Doxorubicin | MCF-7 | Value | Value |
| Doxorubicin | HCT-116 | Value | Value |
| Doxorubicin | A549 | Value | Value |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Troubleshooting and Best Practices
-
Compound Solubility: Ensure complete dissolution of the test compounds in DMSO before preparing dilutions in the culture medium. Precipitation can lead to inaccurate results.
-
Cell Health: Use cells in their logarithmic growth phase for all experiments to ensure reproducibility.
-
Assay Interference: Some compounds may interfere with the MTT assay by directly reducing the MTT reagent. Include a cell-free control with the compound and MTT to check for this.
-
Reproducibility: Perform all experiments in triplicate and repeat them at least three times to ensure the reliability of the data.
Conclusion
The 6-methyl-5H-triazino[5,6-b]indole-3-thiol scaffold presents a promising starting point for the development of novel anticancer agents. The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro screening, and initial mechanistic evaluation of derivatives based on this core structure. A systematic approach, combining chemical synthesis with rigorous biological evaluation, is essential for identifying lead compounds with potent and selective anticancer activity for further preclinical development.
References
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Convenient Synthesis 5 H -[1][3][9]Triazine[5,6- b ]indole-3-thiol Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antiproliferative Activity of[1][3][9]Triazino[4,3-a]indoles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of novel[1][10]thiazino[3´,2´:2,3][1][3][9]triazino[5,6-b]indole derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 22, 2026, from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][3][9]triazino[5,6-b]indole-3(5h)-one. (2014). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][3][9]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targetin…. (n.d.). OUCI. Retrieved January 22, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. (n.d.). Lopatik. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Evaluation of Triazino[5,6-b]indole Compounds as Antimalarial Agents
Introduction: A Renewed Focus on Novel Scaffolds in Antimalarial Drug Discovery
The persistent global health threat posed by malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates a continuous search for novel chemotypes that can act on new or validated targets.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[2] Within this broad class, the rigid, heterocyclic system of triazino[5,6-b]indoles has emerged as a promising framework for the development of new antimalarial agents. These compounds offer synthetic tractability and a unique three-dimensional architecture for probing interactions with parasite-specific targets.
This guide provides a comprehensive overview of the antimalarial properties of triazino[5,6-b]indole derivatives. It is designed for researchers in both academic and industrial settings who are engaged in antimalarial drug discovery. We will delve into the proposed mechanisms of action, provide exemplary synthesis schemes, and detail robust protocols for the in vitro and in vivo evaluation of these compounds.
Scientific Foundation: Mechanism of Action and Structure-Activity Relationship
The antimalarial activity of triazino[5,6-b]indole derivatives is believed to be multifactorial, a characteristic that could be advantageous in circumventing existing resistance mechanisms. The primary proposed mechanisms include:
-
Inhibition of Hemozoin Formation: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin. Several triazino[5,6-b]indole derivatives have been shown to associate with ferriprotoporphyrin IX, thereby inhibiting hemozoin formation.[1] This leads to an accumulation of toxic heme, which induces oxidative stress and ultimately parasite death.[3]
-
DNA Intercalation: Some derivatives have been observed to interact with DNA, which could disrupt vital cellular processes such as replication and transcription in the parasite.[1] The planar nature of the fused ring system is conducive to such interactions.
A key aspect of the development of this compound class has been the exploration of its Structure-Activity Relationship (SAR) . A significant finding is the role of electron-withdrawing groups on the indole ring. For instance, the introduction of a trifluoromethyl group at the 6-position of the 1,2,4-triazino[5,6b]indole scaffold has been shown to markedly increase in vitro antimalarial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of P. falciparum, whereas the unsubstituted analogues were found to be inactive.[1] This highlights the critical influence of substituent effects on the pharmacophore.
Chemical Synthesis: A General Approach
The synthesis of 1,2,4-triazino[5,6-b]indole derivatives is typically achieved through a multi-step process starting from isatin or substituted isatins. The following diagram illustrates a generalized synthetic pathway.
Caption: A typical workflow for the discovery and evaluation of novel antimalarials.
Conclusion and Future Directions
The triazino[5,6-b]indole scaffold represents a valuable starting point for the development of novel antimalarial agents. The demonstrated activity against chloroquine-resistant strains and the potential for a multi-pronged mechanism of action are particularly encouraging. Future research should focus on expanding the SAR studies to optimize potency and drug-like properties, conducting more in-depth mechanistic investigations to fully elucidate the mode of action, and advancing promising lead compounds into more extensive preclinical and clinical development. The protocols and insights provided in this guide are intended to serve as a robust foundation for these critical research endeavors.
References
-
Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Retrieved from [Link]
-
El-Gendy, M. S. (2009). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Retrieved from [Link]
-
Fonseca, L., & Combrinck, J. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Retrieved from [Link]
-
Prommana, P., Rattanajak, R., Uthaipibull, C., & Yuthavong, Y. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC - NIH. Retrieved from [Link]
-
Ho, Y. P., Au, T. K., & Wong, K. P. (1998). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. PubMed. Retrieved from [Link]
-
Kakkar, R., & Dua, Y. (2010). Quantitative structure activity relationship study of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase. PubMed. Retrieved from [Link]
-
Lopatik, D. (2020). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Retrieved from [Link]
-
WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. Retrieved from [Link]
-
Ojo, O. O., & Olubiyi, O. O. (2022). Quantitative Structural-Activity Relationship (QSAR), ADMET Screening and Bioactivity Evaluation of Inhibitory Potential of Thiazole Hydrazines against Plasmodium falciparum Thioredoxin Reductase. Hindawi. Retrieved from [Link]
-
Amambua-Ngwa, A., & Nwakanma, D. (2019). Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates. Scientific Reports. Retrieved from [Link]
-
Santos, M. M. M., & Moreira, R. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. MDPI. Retrieved from [Link]
-
Moreira, R., & Santos, M. M. M. (2022). Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones Active against Plasmodium and Trypanosomatids. ACS Publications. Retrieved from [Link]
-
D'Alessandro, S., & Basilico, N. (2015). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. PMC - NIH. Retrieved from [Link]
-
Yousefinejad, S., & Hemmateenejad, B. (2015). Quantitative structure–activity relationship to predict the anti-malarial activity in a set of new imidazolopiperazines based on artificial neural networks. ResearchGate. Retrieved from [Link]
-
Arshad, M. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Retrieved from [Link]
-
Sinha, A., & Kumar, V. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers. Retrieved from [Link]
-
Rebelo, M., Sousa, C., Shapiro, H. M., Mota, M. M., Grobusch, M. P., & Hänscheid, T. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLOS One. Retrieved from [Link]
-
Le, T. H. (2018). 2D-quantitative structure–activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compound. Springer. Retrieved from [Link]
-
Rudrapal, M. (2019). In vitro in vivo and models used for antimalarial activity. ResearchGate. Retrieved from [Link]
-
Combrinck, J. M., & Egan, T. J. (2016). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. PMC - PubMed Central. Retrieved from [Link]
-
Angulo-Barturen, I., & Jiménez-Díaz, M. B. (2011). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. PLOS One. Retrieved from [Link]
-
Chauhan, P. M. S., & Singh, P. (2009). Synthesis and biological evaluation of newt[4][5][6]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[4][5][6]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. Retrieved from [Link]
-
Julaeha, E., & Hermawan, A. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Walisongo Journal of Chemistry. Retrieved from [Link]
-
Institute of Medicine (US) Committee for the Study on Malaria Prevention and Control. (1991). Drug Discovery and Development - Malaria. NCBI Bookshelf. Retrieved from [Link]
-
Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SciRP.org. Retrieved from [Link]
-
Gold, B., & Roepe, P. D. (2021). Novel Antimalarial Tetrazoles and Amides Active against the Hemoglobin Degradation Pathway in Plasmodium falciparum. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mustofa, M., & Sholikhah, E. N. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Antileishmanial Activity of Triazino[5,6-b]indole Derivatives
Introduction: A New Pharmacological Scaffold for a Neglected Disease
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem, particularly in tropical and subtropical regions. The disease manifests in several clinical forms, with visceral leishmaniasis (VL) being the most severe and often fatal if left untreated.[1] Current therapeutic options, such as pentavalent antimonials, amphotericin B, and miltefosine, are hampered by issues of high toxicity, parenteral administration, growing parasite resistance, and prohibitive costs.[2] This therapeutic gap underscores the urgent need for novel, safe, and effective antileishmanial agents.
The exploration of heterocyclic compounds has opened promising avenues in drug discovery. Among these, the 1,2,4-triazino[5,6-b]indole scaffold has emerged as a privileged structure due to its broad spectrum of biological activities.[3] Recent research has demonstrated the potent antileishmanial activity of derivatives from this class, particularly those developed through molecular hybridization strategies, such as linking the triazino-indole core to other known pharmacophores like quinolines or 1,3,5-triazines.[4][5][6] These hybrid molecules often exhibit superior activity and selectivity compared to standard drugs.[4][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed protocols for the systematic evaluation of triazino[5,6-b]indole derivatives, from initial in vitro screening to preliminary in vivo efficacy assessment.
Mechanistic Insights: Potential Pathways of Parasite Inhibition
While the precise mechanism of action for many triazino[5,6-b]indole derivatives is still under active investigation, current evidence points towards several potential parasitic targets. The fusion of the indole ring with a triazine system creates a unique electron-rich structure capable of interfering with multiple vital parasite processes.
Key Hypothesized Mechanisms Include:
-
Enzyme Inhibition: Studies on hybrid molecules suggest that these compounds can act as potent inhibitors of key Leishmania enzymes. A primary target is believed to be dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids, essential for parasite survival and proliferation.[5]
-
DNA Intercalation: The planar, aromatic nature of the triazino-indole core is characteristic of intercalating agents. These compounds may insert themselves between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to parasite death.[7]
-
Disruption of Redox Homeostasis: Some heterocyclic compounds are known to induce oxidative stress within the parasite. This can occur through the generation of reactive oxygen species (ROS) or the inhibition of the parasite's unique trypanothione reductase system, which is essential for defending against oxidative damage.
Below is a diagram illustrating a hypothesized mechanism centered on enzyme inhibition leading to apoptosis.
Caption: A logical workflow for antileishmanial drug screening.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key assays in the screening cascade.
Protocol 1: In Vitro Assays
-
Rationale: The promastigote (the insect stage) is easily cultured in vitro, making this assay a rapid and cost-effective primary screen for identifying compounds with any level of antileishmanial activity. It serves as a high-throughput filter before proceeding to more complex models.
-
Materials:
-
L. donovani promastigotes (e.g., AG83 strain)
-
M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
Amphotericin B (positive control)
-
Resazurin solution (e.g., AlamarBlue™)
-
Sterile 96-well flat-bottom plates
-
Incubator (25°C)
-
Plate reader (fluorescence excitation 530 nm, emission 590 nm)
-
-
Procedure:
-
Parasite Culture: Maintain L. donovani promastigotes in a logarithmic growth phase in supplemented M199 medium at 25°C.
-
Assay Setup: Dispense 100 µL of M199 medium into each well of a 96-well plate.
-
Compound Dilution: Create a 2-fold serial dilution of the test compounds directly in the plate. Start by adding 100 µL of the highest concentration (e.g., 200 µM in 1% DMSO) to the first column and serially dilute across the plate. Ensure the final DMSO concentration is ≤0.5%.
-
Controls: Include wells for a positive control (Amphotericin B), a negative control (0.5% DMSO), and a media-only blank.
-
Parasite Addition: Add 100 µL of promastigote suspension (1 x 10⁶ cells/mL) to each well, except for the media blank. The final volume will be 200 µL.
-
Incubation: Incubate the plates for 72 hours at 25°C.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours, or until the negative control wells turn pink.
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Calculation: Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism.
-
-
Rationale: This assay is critical for establishing the therapeutic window of a compound. A potent antileishmanial compound is only useful if it is not equally toxic to host cells. This step determines the selectivity of the compound for the parasite over mammalian cells.
-
Materials:
-
Macrophage cell line (e.g., J774.A1 or THP-1)
-
DMEM or RPMI-1640 medium with 10% FBS
-
Test compounds and controls (as above)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Cell Seeding: Seed macrophages at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate and allow them to adhere overnight in the CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the test compounds in fresh media and add 100 µL to the respective wells, replacing the old media.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Perform a Resazurin or MTT assay to determine cell viability.
-
Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression.
-
-
Rationale: This is the most biologically relevant in vitro assay. It evaluates the compound's ability to kill the amastigote form of the parasite, which resides and multiplies within host macrophages—the same stage that causes clinical disease. This assay tests the compound's ability to penetrate the host cell and exert its effect in the intracellular environment.
-
Procedure:
-
Macrophage Seeding: Seed macrophages onto sterile glass coverslips in a 24-well plate or in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the adherent macrophages with late-stage promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash: Wash the wells gently with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate for another 48-72 hours.
-
Fixation and Staining: Wash the cells, fix with methanol, and stain with Giemsa stain.
-
Quantification: Count the number of amastigotes per 100 macrophages using light microscopy. Calculate the percentage of inhibition relative to the untreated control.
-
Calculation: Determine the IC₅₀ value, the concentration that reduces the number of intracellular amastigotes by 50%.
-
Protocol 2: In Vivo Efficacy (Conceptual Framework)
-
Rationale: In vivo studies are the definitive test of a compound's potential. This protocol provides a framework for evaluating the efficacy of a lead candidate in a murine model of visceral leishmaniasis, assessing its ability to reduce parasite burden in target organs. All animal experiments must be conducted under approved ethical guidelines.
-
Model: BALB/c mice and L. donovani (e.g., via intracardial or intravenous injection of promastigotes).
-
Procedure Outline:
-
Infection: Infect mice with approximately 1-2 x 10⁷ promastigotes.
-
Treatment Initiation: Begin treatment 7-14 days post-infection, once the infection is established.
-
Drug Administration: Administer the test compound daily for 5-10 consecutive days via an appropriate route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., Miltefosine).
-
Endpoint Analysis: At the end of the treatment period (e.g., Day 14 or 28 post-treatment), humanely euthanize the mice.
-
Parasite Burden Quantification: Aseptically remove the liver and spleen. Weigh the organs and prepare tissue homogenates. Determine the parasite burden by counting Giemsa-stained tissue impression smears or by limiting dilution assay.
-
Calculation: Express the results as Leishman-Donovan Units (LDU) or as a percentage of parasite inhibition compared to the vehicle-treated control group.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the activity of different derivatives.
Table 1: Example In Vitro Activity Profile of Triazino[5,6-b]indole Derivatives
| Compound ID | Anti-Promastigote IC₅₀ (µM) | Anti-Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) (CC₅₀/Amastigote IC₅₀) |
| TZI-001 | 8.5 | 4.2 | >100 | >23.8 |
| TZI-002 | 2.1 | 0.9 | 85 | 94.4 |
| TZI-003 | >50 | >25 | >100 | - |
| Amphotericin B | 0.2 | 0.15 | 25 | 166.7 |
| Miltefosine | 5.6 | 2.8 | 45 | 16.1 |
-
Interpretation: A desirable compound possesses a low IC₅₀ against amastigotes and a high CC₅₀, resulting in a high Selectivity Index (SI > 10 is generally considered a good starting point). In this example, TZI-002 shows the most promising profile for further investigation. [1][4] Table 2: Example In Vivo Efficacy in L. donovani-Infected BALB/c Mice
| Treatment Group (Dose, Route) | Liver Parasite Burden (% Inhibition) | Spleen Parasite Burden (% Inhibition) |
| Vehicle Control (Oral) | 0% | 0% |
| TZI-002 (20 mg/kg, Oral) | 85.2% | 78.5% |
| Miltefosine (20 mg/kg, Oral) | 91.5% | 88.1% |
-
Interpretation: The goal is to achieve a significant reduction in parasite burden in both the liver and spleen compared to the vehicle control. The efficacy of the test compound should be comparable to or better than the standard-of-care drug.
Conclusion
The 1,2,4-triazino[5,6-b]indole scaffold represents a highly promising starting point for the development of new antileishmanial therapeutics. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives. By focusing on biologically relevant assays, such as the intracellular amastigote model, and by carefully assessing the selectivity index, researchers can efficiently identify lead candidates with a high probability of success in preclinical and clinical development. The ultimate goal is to translate these chemical advancements into effective and accessible treatments for patients suffering from leishmaniasis worldwide.
References
-
Kumar, A., Kumar, V., Siddiqui, A. A., & Singh, O. P. (2022). Robust leishmanicidal upshot of some new diphenyl triazine-based molecules. RSC Advances, 12(52), 33935-33947. [Link]
-
Torres-Guerrero, E., Quintanilla-Cedillo, M. R., & Ruiz-Esmenjaud, J. (2017). Leishmaniasis: a review. F1000Research, 6, 750. [Link]
-
Ho, T. N., Taylor, D., & Egan, T. J. (2002). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Journal of medicinal chemistry, 45(14), 2971-2979. [Link]
-
Gupta, L., Sunduru, N., Verma, A., Srivastava, S., Gupta, S., Goyal, N., & Chauhan, P. M. S. (2010). Synthesis and biological evaluation of newt[1][2][4]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][2][4]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European journal of medicinal chemistry, 45(6), 2359–2365. [Link]
-
Wang, L., Lin, Y., Ma, J., Lin, C., Chen, Z., & Wu, Y. (2024). Design, synthesis and biological evaluation of 5H-t[1][2][4]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33(1), 1-14. [Link]
-
Morsy, J. M., & Abd el-Monem, W. R. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Bollettino chimico farmaceutico, 140(2), 83–89. [Link]
-
Jain, S. K., Pathak, N., & Jain, D. C. (2010). Design, synthesis and in vitro antileishmanial screening of some new 1,3,5-triazine derivatives. European journal of medicinal chemistry, 45(11), 5301-5306. [Link]
-
de Souza, M. V. N. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 27(2), 393. [Link]
-
Gladych, J. M. Z., Hornby, R., Hunt, J. H., Jack, D., Boyle, J. J., Ferlauto, R. J., Haff, R. F., Kormendy, C. G., Stanfield, F. J., & Stewart, R. C. (1972). Antiviral agents. 5H-as-Triazino[5,6-b]indoles. Journal of Medicinal Chemistry, 15(3), 277–281. [Link]
-
Singh, A., Srivastava, K., & Chauhan, P. M. S. (2014). Triazino indole-quinoline hybrid: a novel approach to antileishmanial agents. Bioorganic & medicinal chemistry letters, 24(2), 643-646. [Link]
-
Boiani, L., Gerpe, A., Arán, V. J., Torres de Ortiz, S., Serna, E., Vera de Bilbao, N., Sanabria, L., Yaluff, G., Nakayama, H., Rojas de Arias, A., Maya, J. D., Morello, J. A., Cerecetto, H., & González, M. (2009). In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles. European journal of medicinal chemistry, 44(3), 1034–1040. [Link]
-
Singh, A., Srivastava, K., & Chauhan, P. M. S. (2014). Triazino indole-quinoline hybrid: a novel approach to antileishmanial agents. Bioorganic & medicinal chemistry letters, 24(2), 643–646. [Link]
-
Khoshzaban, A., Sharifi, I., & Harandi, M. F. (2013). In Vitro and In Vivo Studies of Anti leishmanial Effect of Artemether on Leishmania infantum. Jundishapur Journal of Microbiology, 6(5), e6379. [Link]
Sources
- 1. Robust leishmanicidal upshot of some new diphenyl triazine-based molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazino indole-quinoline hybrid: a novel approach to antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-methyl-5H-triazino[5,6-b]indole-3-thiol in Neurodegenerative Disease Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Triazino[5,6-b]indole Derivatives in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of novel therapeutic agents capable of interacting with multiple pathological targets. Within this context, heterocyclic compounds, particularly those containing an indole scaffold, have emerged as a promising area of research due to their diverse biological activities. The indole ring system is a key structural motif in many biologically active compounds and is known to interact with a variety of receptors and enzymes in the central nervous system.
The triazino[5,6-b]indole core represents a versatile scaffold for the design of multi-target-directed ligands (MTDLs) aimed at combating neurodegeneration. Derivatives of this heterocyclic system have demonstrated a range of promising activities, including cholinesterase inhibition, antioxidant effects, and neuroprotection. This guide focuses on a representative member of this class, 6-methyl-5H-triazino[5,6-b]indole-3-thiol , and provides a comprehensive overview of its potential applications in neurodegenerative disease research, complete with detailed experimental protocols.
Proposed Mechanism of Action: A Multi-Target Approach
The therapeutic potential of 6-methyl-5H-triazino[5,6-b]indole-3-thiol and related triazinoindole derivatives in the context of neurodegenerative diseases is believed to stem from their ability to simultaneously address multiple key aspects of the disease pathology. The primary proposed mechanisms include:
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain. This is a well-established therapeutic strategy for Alzheimer's disease, aiming to improve cognitive function.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Triazinoindole derivatives may act as antioxidants, directly scavenging reactive oxygen species (ROS) or modulating endogenous antioxidant pathways to protect neurons from oxidative damage.
-
Neuroprotection: Through a combination of cholinesterase inhibition, antioxidant effects, and potentially other mechanisms, these compounds can protect neuronal cells from damage and death induced by various neurotoxins, including hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides.
The following diagram illustrates the proposed multi-target mechanism of action for triazino[5,6-b]indole derivatives in a neurodegenerative context.
Caption: Proposed multi-target mechanism of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Synthesis Protocol
The synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol can be achieved through a multi-step process, starting from commercially available 6-methylisatin. The following is a generalized protocol based on established methods for similar compounds.[1][2]
Workflow for the Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Synthesis of 6-Methylisatin-3-thiosemicarbazone:
-
To a solution of 6-methylisatin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add thiosemicarbazide (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid if using ethanol as a solvent).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization to form 6-methyl-5H-triazino[5,6-b]indole-3-thiol:
-
Suspend the 6-methylisatin-3-thiosemicarbazone (1 equivalent) in a solvent such as 1,4-dioxane.[1]
-
Add a base, for example, potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Application Notes and Protocols
A series of in vitro assays are essential to characterize the biological activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and their inhibition by test compounds.[3][4][5][6][7]
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3][5][6]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (10 mM in phosphate buffer).
-
Enzyme solution: AChE (from electric eel) or BChE (from equine serum) prepared in phosphate buffer.
-
Test compound solutions: Prepare a stock solution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in DMSO and dilute to various concentrations with the phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of the test compound solution (or buffer for control, or a standard inhibitor like donepezil or galantamine).
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 20 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.[8][9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
DPPH solution (0.1 mM in methanol).
-
Test compound solutions at various concentrations in methanol.
-
Ascorbic acid or Trolox as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color, which is monitored at 734 nm.[8][11][12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare test compound solutions at various concentrations.
-
-
Assay Procedure:
-
Add 20 µL of the test compound solution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.
-
Neuroprotection Assay in SH-SY5Y Cells
Principle: The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative diseases. Neurotoxicity can be induced by agents like hydrogen peroxide (H₂O₂) to model oxidative stress, or by amyloid-beta (Aβ) peptides to mimic aspects of Alzheimer's disease pathology. The neuroprotective effect of a test compound is assessed by its ability to rescue cells from this induced toxicity, typically measured by cell viability assays like the MTT assay.[13][14][15][16]
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Neurotoxicity Induction and Treatment:
-
Seed the SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of 6-methyl-5H-triazino[5,6-b]indole-3-thiol for 1-2 hours.
-
Induce neurotoxicity by adding a toxicant. For example:
-
Incubate the cells for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control cells.
-
Compare the viability of cells treated with the toxicant alone to those pre-treated with the test compound to determine its neuroprotective effect.
-
In Vivo Application Notes and Protocols
In vivo studies are crucial to evaluate the therapeutic potential of a compound in a whole organism.
Scopolamine-Induced Amnesia Model in Mice (Alzheimer's Disease Model)
Principle: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, particularly in learning and memory, mimicking some of the cholinergic dysfunction seen in Alzheimer's disease.[17][18][19][20][21] This model is useful for screening compounds with potential anti-amnesic and cognitive-enhancing properties.
Step-by-Step Protocol:
-
Animal and Housing:
-
Use adult male mice (e.g., C57BL/6 or Swiss albino) weighing 20-25 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
Administer 6-methyl-5H-triazino[5,6-b]indole-3-thiol orally (p.o.) or intraperitoneally (i.p.) at various doses for a period of 7-14 days.
-
On the day of the behavioral test, administer the final dose of the test compound 30-60 minutes before the scopolamine injection.
-
Induce amnesia by injecting scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.[17]
-
-
Behavioral Assessment (e.g., Morris Water Maze):
-
The Morris water maze is a widely used test to assess spatial learning and memory.
-
Acquisition Phase (4 days): Train the mice to find a hidden platform in a circular pool of opaque water. Conduct four trials per day for four consecutive days. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups (vehicle, scopolamine only, scopolamine + test compound).
-
A significant improvement in these parameters in the test compound group compared to the scopolamine-only group indicates a cognitive-enhancing effect.
-
MPTP-Induced Mouse Model of Parkinson's Disease
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease and leading to motor deficits.[22][23][24][25][26] This model is used to test the neuroprotective or neuro-restorative effects of compounds.
Step-by-Step Protocol:
-
Animal and Housing:
-
Use adult male C57BL/6 mice, which are known to be susceptible to MPTP.
-
Follow appropriate housing and handling procedures.
-
-
MPTP Administration (Acute or Sub-acute Regimen):
-
Acute Regimen: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[26]
-
Sub-acute Regimen: Administer MPTP (e.g., 30 mg/kg, i.p.) once daily for five consecutive days.[26]
-
The test compound can be administered before, during, and/or after the MPTP injections to assess its protective or restorative effects.
-
-
Behavioral Assessment (e.g., Rotarod Test):
-
The rotarod test measures motor coordination and balance.
-
Train the mice on the rotarod at a constant or accelerating speed for several days before MPTP administration.
-
Test the mice on the rotarod at various time points after MPTP administration (e.g., 7, 14, and 21 days).
-
Record the latency to fall from the rotating rod.
-
-
Post-mortem Analysis:
-
At the end of the experiment, euthanize the animals and collect the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons and the density of TH-positive fibers to assess the extent of neurodegeneration and the protective effect of the test compound.
-
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise manner.
Table 1: In Vitro Activity Profile of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
| Assay | Target/Parameter | Result (IC₅₀ or % activity) | Positive Control |
| Cholinesterase Inhibition | AChE | e.g., 1.5 µM | Donepezil |
| BChE | e.g., 3.2 µM | Donepezil | |
| Antioxidant Activity | DPPH Scavenging | e.g., 15.8 µM | Ascorbic Acid |
| ABTS Scavenging | e.g., 9.5 µM | Trolox | |
| Neuroprotection | SH-SY5Y (H₂O₂-induced) | e.g., 75% viability at 10 µM | - |
| SH-SY5Y (Aβ-induced) | e.g., 68% viability at 10 µM | - |
Table 2: In Vivo Efficacy of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
| Model | Behavioral Test | Parameter | Result |
| Scopolamine-induced Amnesia | Morris Water Maze | Time in target quadrant | e.g., Significant increase vs. scopolamine group |
| MPTP-induced Parkinsonism | Rotarod Test | Latency to fall | e.g., Significantly longer than MPTP group |
| Immunohistochemistry | TH-positive neurons | e.g., 40% more neurons preserved vs. MPTP group |
Conclusion and Future Directions
The triazino[5,6-b]indole scaffold, represented here by 6-methyl-5H-triazino[5,6-b]indole-3-thiol, holds significant promise for the development of novel therapeutics for neurodegenerative diseases. The multi-target approach, combining cholinesterase inhibition and antioxidant properties, offers a rational strategy to address the complex pathology of these disorders. The protocols outlined in this guide provide a framework for the systematic evaluation of this and related compounds.
Future research should focus on detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, investigations into their pharmacokinetic properties, including blood-brain barrier permeability, are essential for their advancement as clinical candidates. The exploration of additional mechanisms of action, such as anti-inflammatory effects or modulation of protein aggregation, could further enhance their therapeutic potential.
References
-
Chetsawang, J., Govitrapong, P., & Chetsawang, B. (2010). Hydrogen Peroxide Toxicity Induces Ras Signaling in Human Neuroblastoma SH-SY5Y Cultured Cells. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
-
Dandia, A., Singh, R., & Khaturia, S. (2006). Convenient Synthesis of 5H-[11][13][27]Triazino[5,6-b]indole-3-thiol Derivatives. ResearchGate. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]
-
Foyet, H. S., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8836376. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
-
Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
-
Mensor, L. L., et al. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Pharmaceutical Biology, 39(4), 310-313. [Link]
-
Park, S. Y., et al. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Journal of Microbiology and Biotechnology, 31(6), 855-863. [Link]
-
Mishra, S., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 421-426. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
-
Patel, D. V., et al. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 11(22), 3848–3864. [Link]
-
Widyastuti, Y., & Julia, M. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]
-
Paredes-Osses, E., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
-
Plotnikov, E., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 755. [Link]
-
Lee, J. H., et al. (2021). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 15(Suppl 1), S14-S25. [Link]
-
Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Natural Sciences, 2(1), e119. [Link]
-
Rusin, M., et al. (2015). Synthesis of novel[1][13]thiazino[3´,2´:2,3][11][13][27]triazino[5,6-b]indole derivatives. ResearchGate. [Link]
-
Sudo, Y., et al. (2022). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 27(19), 6649. [Link]
-
Kim, D. H., et al. (2023). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. International Journal of Molecular Sciences, 24(19), 14614. [Link]
-
Kim, H., et al. (2018). Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks. Laboratory Animal Research, 34(4), 213-220. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. [Link]
-
Kumar, R., et al. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[11][13][27]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[11][13][27]triazino[5,6-b]indol-3(5h)-one/-thione. EXCLI journal, 13, 225–240. [Link]
-
Puranik, N., & Song, M. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Silva, T., et al. (2022). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Pharmaceuticals, 15(1), 84. [Link]
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]
-
Iannota, V., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14383. [Link]
-
Al-Amiery, A. A., et al. (2022). Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. ACS Chemical Neuroscience, 13(15), 2316–2328. [Link]
-
ResearchGate. (n.d.). In vivo behavioral and neuroprotective effect evaluation. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]
-
Patel, D. V., et al. (2019). Novel Multi-Target Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ResearchGate. [Link]
-
Zuzarte, M., et al. (2022). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Antioxidants, 11(2), 369. [Link]
-
Jackson-Lewis, V., et al. (2012). MPTP Mouse Models of Parkinson's Disease: An Update. Current protocols in pharmacology, Chapter 5, Unit 5.25. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32909-32931. [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
-
Szydłowska-Czerniak, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(18), 5475. [Link]
-
Open Exploration Publishing. (n.d.). Neuroprotective agents in acute ischemic stroke. [Link]
-
Lopatik, D., et al. (n.d.). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 4. researchgate.net [researchgate.net]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. njppp.com [njppp.com]
- 20. KoreaMed Synapse [synapse.koreamed.org]
- 21. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 27. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Triazino[5,6-b]indole Derivatives as Kinase Inhibitors
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of triazino[5,6-b]indole derivatives as kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazino[5,6-b]indole scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors. This guide details the synthesis, in vitro kinase inhibition assays, cell-based anti-proliferative and apoptosis assays, and in vivo xenograft models pertinent to the preclinical assessment of these compounds. The protocols are presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a robust and reproducible workflow for the identification and characterization of novel therapeutic candidates.
Introduction: The Rationale for Targeting Kinases with Triazino[5,6-b]indole Derivatives
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Aberrant kinase activity is a frequent driver of oncogenesis, making them highly attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved for clinical use.
The triazino[5,6-b]indole core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse substitutions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several studies have highlighted the potential of this scaffold in targeting various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[1][2] For instance, certain triazino[5,6-b]indole derivatives have shown potent inhibitory activity against CDK4 and CDK6, kinases often hyperactivated in breast cancer.[1] This guide will walk you through the essential steps to synthesize and evaluate the potential of novel triazino[5,6-b]indole derivatives as kinase inhibitors.
Synthesis of Triazino[5,6-b]indole Derivatives
The synthesis of the triazino[5,6-b]indole core and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of an isatin derivative with a suitable triazine precursor. The specific synthetic strategy will depend on the desired substitution pattern on both the indole and triazine rings.
2.1. General Synthetic Scheme
A representative synthetic route to 3-substituted-1,2,4-triazino[5,6-b]indoles is outlined below. This method allows for the introduction of various functional groups at the 3-position of the triazino[5,6-b]indole core, which is often a key interaction point with the target kinase.
Caption: General synthetic workflow for 3-substituted triazino[5,6-b]indoles.
2.2. Protocol: Synthesis of a 3-Substituted Triazino[5,6-b]indole Derivative
This protocol describes a general procedure for the synthesis of a 3-substituted triazino[5,6-b]indole derivative, starting from a substituted isatin.
Materials:
-
Substituted isatin
-
Thiosemicarbazide
-
Ethanol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Appropriate alkylating or arylating agent (R-X)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Isatin Thiosemicarbazone:
-
Dissolve the substituted isatin (1 equivalent) in hot ethanol.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in hot ethanol.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
-
Cyclization to form the 3-Thioxo-1,2,4-triazino[5,6-b]indole Core:
-
Suspend the isatin thiosemicarbazone (1 equivalent) in a suitable solvent like water or ethanol.
-
Add potassium carbonate (K2CO3) (2-3 equivalents).
-
Reflux the mixture for 4-8 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
-
S-Alkylation/Arylation:
-
Dissolve the 3-thioxo-1,2,4-triazino[5,6-b]indole (1 equivalent) in DMF.
-
Add a base such as potassium carbonate (1.5 equivalents).
-
Add the desired alkylating or arylating agent (R-X) (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Expertise & Experience: The choice of solvent and base in the S-alkylation step is crucial for achieving good yields and preventing side reactions. DMF is a good polar aprotic solvent for this reaction, and a mild base like K2CO3 is generally sufficient. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, but care must be taken to handle it appropriately.
In Vitro Kinase Inhibition Assays
Once the triazino[5,6-b]indole derivatives are synthesized and purified, the next critical step is to evaluate their ability to inhibit the target kinase(s). A variety of in vitro assay formats are available, each with its own advantages and disadvantages. The LanthaScreen™ Eu Kinase Binding Assay is a robust and widely used platform for determining the binding affinity of inhibitors to kinases.
3.1. LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[4]
Caption: Workflow for a typical in vivo xenograft efficacy study.
5.2. Protocol: Subcutaneous Xenograft Model
[5] Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
When the tumors in the control group reach a predetermined size, or at the end of the study period, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Authoritative Grounding: The design and execution of animal studies must adhere to institutional and national guidelines for the ethical care and use of laboratory animals.
Data Summary and Interpretation
To facilitate the comparison of different triazino[5,6-b]indole derivatives, the collected data should be summarized in a clear and concise format.
Table 1: In Vitro and In Vivo Activity of Exemplary Triazino[5,6-b]indole Derivatives
| Compound ID | Target Kinase IC50 (nM) | Cell Line GI50 (µM) | In Vivo Tumor Growth Inhibition (%) @ dose (mg/kg) |
| TZI-001 | CDK2: 50 | MCF-7: 0.5 | 65% @ 50 mg/kg |
| TZI-002 | CDK2: 25 | MCF-7: 0.2 | 80% @ 50 mg/kg |
| TZI-003 | EGFR: 100 | A549: 1.2 | 40% @ 75 mg/kg |
| Control | Staurosporine: 5 | Doxorubicin: 0.1 | Vehicle: 0% |
Conclusion
The triazino[5,6-b]indole scaffold represents a versatile platform for the development of novel kinase inhibitors. By following the detailed protocols and application notes provided in this guide, researchers can systematically synthesize and evaluate the potential of these compounds as anticancer agents. A thorough characterization, from in vitro kinase inhibition to in vivo efficacy, is essential for identifying promising lead candidates for further preclinical and clinical development.
References
-
Morsy, J. M., & Abd el-Monem, W. R. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Boll Chim Farm, 140(2), 83-9. [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5H-t[6][7][8]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33, 123. [Link]
-
Al-Ostath, A., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1049382. [Link]
-
Ahmadova, N., et al. (2022). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 26(6), 1633-1659. [Link]
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-8. [Link]
-
Al-Ostath, A., et al. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1049382. [Link]
-
Kaminskyy, D., et al. (2025). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. [Link]
-
Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. [Link]
-
Weisenthal, L. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50582. [Link]
-
Mortazavi, M., et al. (2023). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Frontiers in Chemistry, 11, 1243451. [Link]
-
Vasan, N., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 1035488. [Link]
-
Ding, Y., et al. (2018). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 6, 243. [Link]
-
Kumar, R., et al. (2022). Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Chemistry & Biodiversity, 19(11), e202200634. [Link]
-
El-Damasy, D. A., et al. (2024). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 15(2), 543-561. [Link]
-
Melior Discovery. (n.d.). Cell Line-Derived Xenograft (CDX) Models. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]
-
ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
MDPI. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. [Link]
-
NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
NIH. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Law, M. E., et al. (2015). Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics. Molecular Pharmacology, 88(5), 846-852. [Link]
-
Taylor & Francis. (2012). Regioselective Synthesis of Some 3-Thioxo-8-Nitro-(2H)-1,2,4-Triazino[5,6-b]Indole Derivatives and Their Antibacterial Activity. [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. [Link]
-
Journal of Medicinal Chemistry. (1975). Antiviral agents. 5H-as-Triazino[5,6-b]indoles. [Link]
Sources
- 1. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Authored by: A Senior Application Scientist
Introduction: The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide array of biological effects, including potent anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This application note provides a detailed guide for the in vitro evaluation of a specific analog, 6-methyl-5H-triazino[5,6-b]indole-3-thiol, outlining robust protocols for assessing its potential as a therapeutic agent. The methodologies described herein are designed to ensure scientific integrity and provide a solid foundation for further drug development efforts.
The strategic inclusion of a methyl group at the 6-position and a thiol group at the 3-position of the triazinoindole core can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. These modifications may enhance its interaction with biological targets and modulate its activity. This guide will focus on two primary areas of investigation for this compound class: anticancer and antimicrobial activities, based on the established potential of closely related analogs.[2][4]
Part 1: Anticancer Activity Evaluation
A primary focus for novel heterocyclic compounds is their potential to inhibit cancer cell proliferation. The following protocols are designed to assess the cytotoxic and apoptotic effects of 6-methyl-5H-triazino[5,6-b]indole-3-thiol on various cancer cell lines.
Rationale for Cell Line Selection
The choice of cancer cell lines is critical for obtaining clinically relevant data.[5] A panel of cell lines from different tissue origins should be used to determine the compound's spectrum of activity.[6] For initial screening, a diverse panel is recommended.
Table 1: Recommended Human Cancer Cell Lines for Initial Screening
| Cell Line | Tissue of Origin | Rationale for Inclusion |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, often more aggressive. |
| A549 | Lung Carcinoma | A commonly used model for non-small cell lung cancer. |
| HeLa | Cervical Carcinoma | A robust and well-characterized cell line for initial cytotoxicity assessment. |
| PC-3 | Prostate Carcinoma | Represents androgen-independent prostate cancer. |
| HT-29 | Colon Adenocarcinoma | A model for colorectal cancer. |
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
-
Table 2: Example Data Presentation for MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.65 | 52 |
| 50 | 0.20 | 16 |
| 100 | 0.10 | 8 |
| IC50 (µM) | - | ~10 |
Protocol 2: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[8]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 6-methyl-5H-triazino[5,6-b]indole-3-thiol at its predetermined IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
Derivatives of the triazine core have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[4]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the compound.
Part 2: Antimicrobial Activity Evaluation
The evaluation of novel compounds for antimicrobial properties is crucial in the face of rising antibiotic resistance. The following protocols are designed to determine the antibacterial efficacy of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Rationale for Bacterial Strain Selection
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used for initial screening.
Table 3: Recommended Bacterial Strains for Initial Screening
| Bacterial Strain | Gram Stain | Clinical Relevance |
| Staphylococcus aureus (ATCC 29213) | Positive | Common cause of skin, respiratory, and bloodstream infections. |
| Escherichia coli (ATCC 25922) | Negative | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | Opportunistic pathogen, known for its resistance. |
| Enterococcus faecalis (ATCC 29212) | Positive | Common cause of hospital-acquired infections. |
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial strains on appropriate agar plates (e.g., Mueller-Hinton agar).
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]
-
-
Preparation of Compound Dilutions:
-
Perform a two-fold serial dilution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
Table 4: Example Data Presentation for MIC Determination
| Bacterial Strain | Compound MIC (µg/mL) |
| S. aureus | 8 |
| E. coli | 32 |
| P. aeruginosa | >64 |
| E. faecalis | 16 |
Potential Mechanism of Action: Induction of Reactive Oxygen Species (ROS)
Closely related triazinoindole derivatives have been shown to exert their antibacterial effect by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.[2]
Caption: Proposed mechanism of antibacterial action via ROS induction.
Part 3: Enzyme Inhibition Assays
Many triazinoindole derivatives exhibit their biological effects through the inhibition of specific enzymes, such as kinases.[4]
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase (e.g., a tyrosine kinase or a serine/threonine kinase).
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add the kinase buffer, the specific kinase enzyme, and the test compound at various concentrations.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Add the kinase substrate and ATP to initiate the reaction. The concentration of ATP should be close to its Km value for the specific kinase.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.
-
-
Detection of Kinase Activity:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[14]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Conclusion
This application note provides a comprehensive set of protocols for the initial in vitro evaluation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. By systematically assessing its anticancer, antimicrobial, and enzyme inhibitory activities, researchers can gain valuable insights into its therapeutic potential. The provided methodologies, along with the rationale behind experimental choices and templates for data presentation, are intended to guide researchers in conducting robust and reproducible studies. Further investigation into the specific molecular targets and mechanisms of action will be essential for the continued development of this promising class of compounds.
References
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Convenient Synthesis 5 H -[15][16]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of new[1][15][16]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][15][16]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
(PDF) Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[1][15][16]triazino[5,6-B]INDOLE- 3(5H)-ONE. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 22, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 22, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 22, 2026, from [Link]
-
In vitro NLK Kinase Assay. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022, January 5). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 22, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 22, 2026, from [Link]
-
Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 22, 2026, from [Link]
-
Novel 2,5-dihydro-3H-[1][15][16]triazino[5,6-b]indole derivatives decorated with disulfide moiety are effective for treating bacterial infections by inducing reactive oxygen species. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, December 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022, December 1). ScholarWorks@UTEP. Retrieved January 22, 2026, from [Link]
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 22, 2026, from [Link]
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals. Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. (2024, July 16). MDPI. Retrieved January 22, 2026, from [Link]
-
(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022, November 13). PubMed. Retrieved January 22, 2026, from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 22, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 22, 2026, from [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. Retrieved January 22, 2026, from [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Antifungal properties in a novel series of triazino[5,6-b]indoles. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023, April 19). MDPI. Retrieved January 22, 2026, from [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, January 3). YouTube. Retrieved January 22, 2026, from [Link]
-
Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016, April 30). Journal of Applied Pharmaceutical Science. Retrieved January 22, 2026, from [Link]
-
N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023, January 16). MDPI. Retrieved January 22, 2026, from [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved January 22, 2026, from [Link]
-
Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
-
Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. (2013, February 1). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole derivatives decorated with disulfide moiety are effective for treating bacterial infections by inducing reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal properties in a novel series of triazino[5,6-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. pdb.apec.org [pdb.apec.org]
- 14. In vitro kinase assay [protocols.io]
- 15. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Evaluation of Triazino[5,6-b]indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
The triazino[5,6-b]indole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. This scaffold is a key component in a variety of compounds demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] Derivatives have been investigated for diverse mechanisms of action, such as kinase inhibition, iron chelation, and disruption of microtubule assembly.[3][4][5] Given the promising in vitro data for many of these compounds, robust and well-designed in vivo studies are the critical next step to validate their therapeutic potential and elucidate their behavior in a complex biological system.
This guide provides a framework and detailed protocols for the preclinical in vivo evaluation of novel triazino[5,6-b]indole derivatives, with a primary focus on oncology applications. The principles and methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of meaningful data to support progression towards clinical trials.
Section 1: First Principles of Preclinical In Vivo Study Design
A successful in vivo study begins long before the first animal is dosed. The transition from in vitro to in vivo is a significant leap, and careful consideration of pharmacokinetics, animal model selection, and study endpoints is paramount.[6]
Pharmacokinetic (PK) and ADME Considerations
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental. An agent with excellent in vitro potency is of little use if it cannot reach its target in the body at sufficient concentrations.
-
Causality: Preliminary PK studies are essential to determine key parameters like bioavailability, plasma half-life, and tissue distribution.[7] These data directly inform the dosing regimen (dose level and frequency) for subsequent efficacy studies. For instance, a compound with rapid clearance will require more frequent administration than one with a long half-life. Early metabolic studies in species like mice, rats, and dogs can identify major metabolites, which may be active or inactive, and help predict the metabolic fate in humans.[7][8]
-
Protocol Insight: A preliminary single-dose PK study in healthy mice or rats is a standard starting point. The compound is administered (e.g., intravenously and orally), and blood samples are collected at multiple time points. Analysis of plasma concentrations over time allows for the calculation of critical PK parameters.
Selection of Appropriate Animal Models
The choice of animal model is perhaps the most critical decision in study design. The model must be relevant to the human disease and the compound's proposed mechanism of action.[9]
-
Expertise: For anticancer studies, human tumor xenograft models are the most common starting point.[10][11] These involve implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice). This approach allows for the direct assessment of a compound's effect on a human tumor.
-
Workflow for Model Selection:
Caption: Workflow for selecting appropriate in vivo cancer models.
-
Trustworthiness: While subcutaneous models are excellent for initial efficacy screening due to ease of tumor measurement, orthotopic models (where tumor cells are implanted in the corresponding organ) often better replicate human disease progression and metastasis.[9] For compounds targeting the immune system, syngeneic models (mouse tumor cells in immunocompetent mice) or genetically engineered mouse models (GEMMs) are necessary.[9]
Ethical Considerations & Regulatory Compliance
All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be incorporated into every study design to minimize animal use and suffering.
Section 2: Core In Vivo Protocols for Triazino[5,6-b]indoles
The following protocols provide a validated, step-by-step framework for evaluating a novel triazino[5,6-b]indole compound (referred to as "TZI-X") in a standard oncology setting.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of TZI-X that can be administered without causing unacceptable toxicity. The MTD is crucial for designing subsequent efficacy studies.[9][12]
Materials:
-
Healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
TZI-X compound.
-
Appropriate vehicle for formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80 in sterile water).
-
Dosing syringes and needles (appropriate gauge for the route of administration).
-
Animal scale.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least 7 days before the study begins.
-
Group Allocation: Randomly assign animals to dose cohorts (n=3-5 per group). Include a vehicle control group.
-
Dose Escalation Design: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The dose steps should be guided by any prior toxicology data.
-
Administration: Administer TZI-X via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Use a clinical scoring system to quantify observations objectively.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of toxicity.[9]
-
Data Analysis: Plot the mean body weight change for each group over time.
Data Presentation: Example MTD Study Results
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Clinical Observations | MTD Determination |
| Vehicle | +5.2% | Normal | - |
| 10 | +4.8% | Normal | Tolerated |
| 30 | +2.1% | Normal | Tolerated |
| 100 | -8.5% | Mild, transient lethargy | MTD |
| 300 | -22.1% | Severe lethargy, ruffled fur | Exceeded MTD |
Protocol: Human Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of TZI-X in an established human tumor xenograft model.[13]
Methodology Workflow:
Caption: Standard workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin caliper measurements once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Group 1: Vehicle Control
-
Group 2: TZI-X (at or below the MTD, e.g., 100 mg/kg)
-
Group 3: Positive Control (a standard-of-care agent for that cancer type)
-
-
Treatment: Administer the compounds according to the schedule determined by PK studies (e.g., daily oral gavage) for a set period (e.g., 21 days).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Record any clinical observations.
-
-
Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). This is calculated at the end of the study: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm that TZI-X is engaging its molecular target in the tumor tissue and modulating downstream signaling pathways.
Rationale: This protocol is critical for establishing a link between target engagement and anti-tumor efficacy. For example, if TZI-X is a kinase inhibitor, a key PD marker would be the phosphorylation status of its target kinase or a downstream substrate.[14]
Methodology:
-
Study Design: Use a satellite group of animals from the efficacy study or run a separate, short-term study.
-
Sample Collection: At a specific time point after the final dose (e.g., 2, 8, and 24 hours), euthanize animals and immediately excise tumors.
-
Tissue Processing:
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or mass spectrometry analysis.
-
Fix another portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Analysis (Example for a Kinase Inhibitor):
-
Western Blot: Prepare tumor lysates and probe for the phosphorylated form of the target protein (e.g., p-AKT) and the total protein (e.g., total AKT). A decrease in the p-AKT/total AKT ratio in the TZI-X treated group compared to the vehicle group indicates target engagement.
-
IHC: Stain tumor sections with an antibody against the phospho-target to visualize the extent and location of target inhibition within the tumor architecture.
-
Visualizing the Mechanism: Target Engagement Pathway
If TZI-X is designed to inhibit the PI3K/AKT/mTOR pathway, a common target in oncology, its effect can be visualized.[4]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by TZI-X.
References
-
1,2,4-Triazino[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. PubMed. Available at: [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Available at: [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][15]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available at: [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Available at: [Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][15]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. Available at: [Link]
-
Synthesis and Antiproliferative Activity of[1][2][15]Triazino[4,3-a]indoles. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available at: [Link]
-
FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. PubMed Central. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. International Institute of Anticancer Research. Available at: [Link]
-
Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central. Available at: [Link]
-
The Metabolism of 3-[(5-methyl-5H-as-triazino[5,6-b]-indol-3-yl)amino]-1-propanol (SK & F 21687): A Potent Antiviral. Taylor & Francis Online. Available at: [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]
-
mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL. ASH Publications. Available at: [Link]
-
In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
-
Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. PubMed. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
Sources
- 1. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. ashpublications.org [ashpublications.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Efficacy of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular assays recommended for evaluating the efficacy of the novel compound, 6-methyl-5H-triazino[5,6-b]indole-3-thiol. The triazinoindole scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2][3] This guide details the theoretical basis and practical protocols for a tiered approach to characterizing the cellular effects of this compound, beginning with general cytotoxicity screening and progressing to more mechanistic assays such as apoptosis and cell cycle analysis. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.
Introduction: The Therapeutic Potential of Triazinoindoles
The 5H-triazino[5,6-b]indole core is a heterocyclic ring system that has garnered significant interest in drug discovery. Various derivatives have been synthesized and evaluated for a multitude of therapeutic applications. Notably, compounds from this class have demonstrated potent in vitro activity against a range of cancer cell lines, suggesting a potential role as anti-proliferative agents.[4] Mechanistic studies on some triazinoindole derivatives have revealed their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle, both of which are key hallmarks of effective cancer therapies.[4] Furthermore, some analogues have been investigated as iron chelators, a strategy that can selectively target the high iron dependency of cancer cells.[4] Given this background, a systematic in vitro evaluation of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is warranted to elucidate its specific cellular effects and therapeutic potential.
This guide presents a logical workflow for the cellular characterization of this compound, starting with a foundational assessment of its impact on cell viability, followed by deeper mechanistic investigations into apoptosis induction and cell cycle perturbation.
Figure 2: Simplified schematic of the principle behind the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Cells treated with 6-methyl-5H-triazino[5,6-b]indole-3-thiol (at IC50 and 2x IC50 concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| Compound (2x IC50) | 15.3 ± 1.9 | 50.7 ± 4.2 | 34.0 ± 3.1 |
Cell Cycle Analysis: Investigating Proliferative Arrest
Many anticancer drugs function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequently inducing apoptosis. [5]Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method for analyzing the cell cycle distribution of a cell population. [6]Since PI stoichiometrically binds to DNA, the fluorescence intensity is directly proportional to the DNA content. [7] Causality Behind Experimental Choices:
-
Why PI Staining? PI staining is a well-established and reliable method for determining the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle. [8]* RNase Treatment: It is crucial to treat the cells with RNase A to prevent the staining of double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content. [7]
Figure 3: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
Materials:
-
Cells treated with 6-methyl-5H-triazino[5,6-b]indole-3-thiol (at IC50 and 2x IC50 concentrations)
-
Cold PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound for a relevant time period (e.g., 24 hours). Harvest the cells as described in the apoptosis protocol.
-
Cell Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). [8]4. Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located between these two peaks. [5]An increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest at that phase.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60.5 ± 4.2 | 25.1 ± 2.5 | 14.4 ± 1.8 |
| Compound (IC50) | 75.3 ± 5.1 | 15.2 ± 1.9 | 9.5 ± 1.2 |
| Compound (2x IC50) | 82.1 ± 6.3 | 10.4 ± 1.5 | 7.5 ± 0.9 |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including more in-depth mechanistic studies and in vivo efficacy models.
References
-
Convenient Synthesis 5 H -T[1][2][9]riazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. Available at: [Link]
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - MDPI. Available at: [Link]
-
Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents - PubMed. Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - NIH. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - RSC Publishing. Available at: [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-t[1][2][9]riazino[5,6-b]indole-3(5h)-one - PubMed. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
Structure of triazinoindole-based thiosemicarbazide analogs and their α-glucosidase activity. - ResearchGate. Available at: [Link]
-
(PDF) Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-t[1][2][9]riazino[5,6-B]INDOLE- 3(5H)-ONE - ResearchGate. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
Synthesis and biological evaluation of newt[1][2][9]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][2][9]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed. Available at: [Link]
-
Editorial: Emerging heterocycles as bioactive compounds - PMC - NIH. Available at: [Link]
-
Apoptosis Assay Protocol | Technical Note 244 - DeNovix. Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. Available at: [Link]
-
European Journal of Medicinal Chemistry - Bari - Uniba. Available at: [Link]
-
Discovery of novel triazine derivatives as potent retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists - PubMed. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. Available at: [Link]
-
Design, synthesis and biological evaluation of 5H-t[1][2][9]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. Available at: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. Available at: [Link]
-
Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study - PubMed. Available at: [Link]
-
Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl- 7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines - Der Pharma Chemica. Available at: [Link]
-
Possible mechanism for the formation of the 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives - ResearchGate. Available at: [Link]
-
Apoptosis Protocols - USF Health - University of South Florida. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Molecular Docking of Triazino[5,6-b]indole Analogs for Anticancer Drug Discovery
Abstract
The triazino[5,6-b]indole scaffold represents a promising class of heterocyclic compounds with demonstrated efficacy in oncology, particularly as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[1][2] Molecular docking is a powerful computational method that accelerates drug discovery by predicting the binding orientation and affinity of small molecules to their protein targets.[1] This guide provides a detailed, field-proven protocol for conducting molecular docking studies on triazino[5,6-b]indole analogs, using EGFR as an exemplary target. We will delve into the scientific rationale behind each step, from target selection and system preparation to docking validation and results interpretation, ensuring a robust and reproducible workflow for researchers in drug development.
Introduction: The Rationale for Docking Triazino[5,6-b]indoles
The convergence of high-throughput screening and rational drug design has positioned computational methods as indispensable tools in modern pharmacology. Molecular docking, in particular, allows for the rapid, cost-effective screening of virtual compound libraries to identify promising lead candidates before committing to costly and time-consuming synthesis and in vitro testing.[1]
The 1,2,4-triazino[5,6-b]indole core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal candidate for interacting with the ATP-binding pockets of various kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, and EGFR is a clinically validated target in non-small-cell lung cancer (NSCLC) and other malignancies.[4][5] Therefore, using molecular docking to predict the binding of novel triazino[5,6-b]indole analogs to the EGFR kinase domain is a scientifically sound strategy for identifying potent and selective inhibitors.[1][2]
This document outlines a complete workflow using the widely adopted and validated software suite: AutoDock Vina for the core docking calculations, supported by MGLTools for preparation and PyMOL or Discovery Studio for analysis.
The Molecular Docking Workflow: A Conceptual Overview
At its core, molecular docking aims to solve an equation of "molecular recognition": how a ligand (the triazinoindole analog) fits within the active site of a receptor (EGFR) and how strong the resulting non-covalent interaction is. The process can be visualized as a multi-stage pipeline.
Caption: High-level overview of the molecular docking workflow.
Detailed Protocol: Docking Triazino[5,6-b]indoles against EGFR
This protocol uses the human EGFR kinase domain as the target receptor. For validation purposes, we will utilize a crystal structure that contains a co-crystallized inhibitor, such as Erlotinib. A suitable entry from the Protein Data Bank (PDB) is 1M17 .
Part A: System Preparation & Software
-
Software Installation:
-
AutoDock Vina: Download from The Scripps Research Institute.[6] Vina is a powerful and fast docking engine.
-
MGLTools/AutoDockTools (ADT): Download from The Scripps Research Institute. This suite is used for preparing the PDBQT files required by Vina.
-
Molecular Visualization Software: Install PyMOL or BIOVIA Discovery Studio Visualizer for inspecting structures and analyzing results.
-
-
Data Retrieval:
-
Download the PDB file for the EGFR kinase domain (e.g., 1M17.pdb) from the .
-
Obtain or draw the 2D structures of your triazino[5,6-b]indole analogs using software like ChemDraw or MarvinSketch. Save them in a standard format like SDF or MOL2.
-
Part B: Receptor Preparation (Target: EGFR)
The goal of this stage is to convert a raw PDB file into a "docking-ready" PDBQT file. This involves cleaning the structure, adding missing atoms, and assigning atomic charges.
Step-by-Step Protocol using AutoDockTools (ADT):
-
Load the Protein: Open ADT and go to File > Read Molecule and select 1M17.pdb.
-
Clean the Structure:
-
Rationale: PDB files often contain non-protein atoms like water, ions, and co-factors that can interfere with the docking algorithm.[7] Unless a specific water molecule is known to be critical for ligand binding (a "structural water"), all solvent molecules should be removed to allow the ligand unobstructed access to the binding site.[8][9]
-
Action: In ADT, select the co-crystallized ligand (Erlotinib, labeled 'AQ4' in 1M17) and any water molecules (HOH) and delete them (Select > Delete Selected Atoms).
-
-
Add Hydrogens:
-
Rationale: Crystallographic structures typically do not resolve hydrogen atoms. However, hydrogens are essential for defining the correct stereochemistry and for forming hydrogen bonds, a critical component of protein-ligand interactions.[10][11] We add "polar only" hydrogens because these are the ones involved in hydrogen bonding and their positions can be inferred with high confidence.
-
Action: Go to Edit > Hydrogens > Add. Choose Polar Only and click OK.
-
-
Compute Charges:
-
Rationale: The scoring function in docking software uses electrostatic calculations to estimate binding affinity. This requires that each atom in the protein has an assigned partial charge. The Kollman charge model is a well-established method for assigning these charges in proteins.
-
Action: Go to Edit > Charges > Compute Kollman Charges.
-
-
Save as PDBQT:
-
Action: Go to Grid > Macromolecule > Choose. Select 1M17 and save the file as receptor.pdbqt. This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.
-
Part C: Ligand Preparation (Triazino[5,6-b]indole Analogs)
Each analog must be converted into a 3D structure with correct charges and defined rotatable bonds.
Step-by-Step Protocol using ADT:
-
Load Ligand: Open your ligand file (e.g., analog_1.mol2) via Ligand > Input > Open.
-
Add Hydrogens & Compute Charges:
-
Rationale: As with the protein, ligands require hydrogens and partial charges. The Gasteiger charge model is a rapid and widely used method for small organic molecules.[12] While more advanced methods like AM1-BCC can provide higher quality charges, they are more computationally intensive.[13][14] For initial screening, Gasteiger charges are a pragmatic choice.
-
Action: ADT will automatically add hydrogens and compute Gasteiger charges upon loading a ligand. You can verify this under Edit > Charges.
-
-
Detect Rotatable Bonds:
-
Rationale: Ligand flexibility is a key aspect of docking. AutoDock needs to know which single bonds are rotatable to explore different conformations of the ligand within the binding site.
-
Action: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Output > Save as PDBQT and save the file as ligand_1.pdbqt.
-
Part D: Docking Execution with AutoDock Vina
This phase involves defining the search space and running the docking simulation.
-
Define the Search Space (Grid Box):
-
Rationale: To make the calculation efficient, you must tell Vina where to search for a binding pose. This is done by defining a 3D "grid box" that encompasses the active site. The most reliable way to define this box is to center it on the position of a known, co-crystallized ligand.[15]
-
Action in ADT:
-
Load the prepared receptor.pdbqt.
-
Go to Grid > Grid Box....
-
Adjust the center_x, center_y, center_z coordinates and size_x, size_y, size_z dimensions until the box fully encloses the known binding site of Erlotinib in 1M17. A size of 25 Å in each dimension is often a good starting point.
-
Note down the center and size coordinates.
-
-
-
Create a Configuration File:
-
Create a text file named conf.txt and enter the grid box parameters you just determined:
-
Causality of exhaustiveness: This parameter controls the computational effort of the search. The default is 8. Increasing it to 16 or 32 increases the probability of finding the true energy minimum, at the cost of longer computation time.[6][15]
-
-
Run Vina:
-
Open a command terminal, navigate to your working directory, and execute the command:
-
Self-Validation: Ensuring Protocol Trustworthiness
A docking protocol must be validated to ensure its parameters can reliably reproduce known experimental results. The gold standard is to "redock" the co-crystallized ligand back into its own receptor.[16]
Caption: Workflow for validating the docking protocol via redocking.
Protocol:
-
Extract the native ligand (Erlotinib) from the original 1M17.pdb file and save it as native_ligand.pdb.
-
Prepare this native_ligand.pdb as a PDBQT file, just as you did for your test analogs.
-
Use your prepared receptor.pdbqt and the conf.txt file to dock the native ligand.
-
Compare the top-scoring docked pose with the original crystal pose. The Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses is calculated.
-
Criterion for Success: An RMSD value below 2.0 Ångstroms (Å) is generally considered a successful validation, indicating that the docking protocol's parameters are appropriate for the target system.[17] If the RMSD is higher, you may need to adjust the grid box size or increase the exhaustiveness.
Data Presentation and Result Analysis
After docking your library of triazino[5,6-b]indole analogs, the results should be systematically analyzed and presented.
Analyzing Docking Scores
AutoDock Vina reports binding affinity as a score in kcal/mol. This score is an estimation of the binding free energy.
-
Interpretation: The scores are negative, and a more negative value indicates a stronger, more favorable predicted binding affinity .[6]
-
Comparison: These scores are most useful for ranking different compounds against the same target. A compound with a score of -9.5 kcal/mol is predicted to be a better binder than one with a score of -7.5 kcal/mol.
Table 1: Hypothetical Docking Results for Triazino[5,6-b]indole Analogs against EGFR
| Compound ID | R-Group Substitution | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Hydrophobic Interactions |
| Erlotinib (Ref.) | (Reference Ligand) | -9.8 | Met769, Thr766 | Leu694, Val702, Ala719, Leu820 |
| TRI-001 | H | -7.2 | Met769 | Leu694, Val702 |
| TRI-002 | 4-OCH₃-Phenyl | -8.5 | Met769 | Leu694, Val702, Leu820, Phe699 |
| TRI-003 | 3-Cl-Phenyl | -9.1 | Met769, Cys773 | Leu694, Val702, Ala719, Leu820 |
| TRI-004 | 4-NH₂-Phenyl | -9.6 | Met769, Thr830 | Val702, Ala719, Leu820 |
Analyzing the Binding Pose
The docking score alone is insufficient; you must visually inspect the predicted binding pose to ensure it is chemically sensible.
-
Load Results: Open your visualization software (e.g., PyMOL). Load the receptor.pdbqt file and the output file ligand_1_out.pdbqt. The output file contains multiple binding modes (poses), ranked by score.
-
Identify Interactions: Focus on the top-scoring pose (Mode 1). Analyze the non-covalent interactions between the ligand and the protein.
-
Hydrogen Bonds: Look for hydrogen bonds between the H-bond donors/acceptors on your triazinoindole scaffold and key residues in the EGFR hinge region (e.g., the backbone amide of Met769). This is a canonical interaction for many EGFR inhibitors.
-
Hydrophobic Interactions: Identify contacts between aromatic rings or alkyl groups on your ligand and hydrophobic residues in the active site (e.g., Leu694, Val702, Ala719).
-
Pi-Stacking: Look for favorable stacking interactions between the aromatic rings of your ligand and residues like Phe699.
-
-
Establish Structure-Activity Relationships (SAR): By comparing the poses and scores of different analogs (as in Table 1), you can deduce SAR. For example, you might observe that adding a halogen at the 3-position (TRI-003) allows for a new interaction that deepens the pocket penetration, resulting in a better score. Adding a hydrogen bond donor (TRI-004) that can interact with Thr830 might significantly improve binding affinity.
Conclusion
This application note provides a comprehensive and validated protocol for conducting molecular docking studies on triazino[5,6-b]indole analogs targeting the EGFR kinase domain. By following these steps—from meticulous preparation of the receptor and ligands to protocol validation via redocking and careful analysis of the results—researchers can generate reliable in silico data. This data is crucial for prioritizing compounds for chemical synthesis and biological evaluation, thereby streamlining the drug discovery pipeline and accelerating the development of novel anticancer therapeutics.
References
-
Ahmad, I., Mishra, N. K., & Ghosh, T. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1039131. [Link]
-
Yusuf, D., & Källblad, P. (2020). How Important is to Account for Water When Modeling Biomolecular Complexes?. Biomolecules, 10(12), 1640. [Link]
-
Stack Exchange. (2019). Why is it necessary to add hydrogen and delete water before protein-ligand docking?. Biology Stack Exchange. [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. The official AutoDock Vina documentation provides a step-by-step guide. [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Dr. A. S. S. S. GUHAN. (2020). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING. YouTube. [Link]
-
RCSB PDB. (2010). 2XAB: Structure of HSP90 with an inhibitor bound. [Link]
-
RCSB PDB. (2018). 5XGH: Crystal structure of PI3K complex with an inhibitor. [Link]
-
Harkov, S., et al. (2020). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. [Link]
-
ResearchGate. (2020). If I have to select between Gasteiger and AM1-BCC charge types, what is the best option here for my ligand?. [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
-
ResearchGate. (2015). What is the reason of removal of water molecules before docking?. [Link]
-
ResearchGate. (2023). Should we add hydrogen to my (peptide) ligand for docking?. [Link]
-
Michigan State University. Lessons from Docking Validation. [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Frontiers in Chemistry, 11, 1269412. [Link]
-
ResearchGate. (2020). Docking Validation using AutoDock Vina. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
OpenEye Scientific Software. MolCharge Theory. [Link]
-
Rossi, G., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4786. [Link]
-
RCSB PDB. (2018). 5XGJ: Crystal structure of PI3K complex with an inhibitor. [Link]
-
E-Vasileva, I., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6296. [Link]
-
ResearchGate. (2017). Validation of docking protocol by redocking the cocrystallized ligand... [Link]
-
Omixium. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Xu, L., et al. (2019). Fast and accurate prediction of partial charges using Atom-Path-Descriptor-based machine learning. Bioinformatics, 35(18), 3348–3355. [Link]
-
ResearchGate. (2017). What is the reason behind we have to add hydrogen atoms during the protein optimization for molecular docking?. [Link]
-
Schrödinger. (2023). Glide Docking: Treating Water Molecules in the Active Site. [Link]
-
National Center for Biotechnology Information. (2016). 5ITD: Crystal structure of PI3K alpha with PI3K delta inhibitor. [Link]
-
ResearchGate. (2018). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. [Link]
-
RCSB PDB. (2010). 3L08: Structure of Pi3K gamma with a potent inhibitor: GSK2126458. [Link]
-
ResearchGate. (2022). Distribution of the redocking results, and their corresponding 'success rate', for all programs. [Link]
-
Klebe, G., & Lange, G. (2009). Fast automated placement of polar hydrogen atoms in protein-ligand complexes. Journal of Cheminformatics, 1(1), 16. [Link]
-
Pálfy, G., et al. (2023). The Advances and Limitations of the Determination and Applications of Water Structure in Molecular Engineering. International Journal of Molecular Sciences, 24(15), 11928. [Link]
-
RCSB PDB. (2022). 7UR3: Hsp90 alpha inhibitor. [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Das, D., et al. (2024). Design and Synthesis of Triazine-Based Hydrogel for Combined Targeted Doxorubicin Delivery and PI3K Inhibition. ACS Biomaterials Science & Engineering. [Link]
-
Wang, Y., et al. (2021). Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1436-1445. [Link]
-
Hendra, R., et al. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education, 23(4), 136-143. [Link]
-
Chen, Y.-T., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. International Journal of Molecular Sciences, 23(18), 10926. [Link]
-
Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2000). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method. Journal of computational chemistry, 21(2), 132-146. [Link]
-
ResearchGate. (2018). The chemical structures of selected Hsp90 inhibitors described in this review. [Link]
-
RCSB PDB. (2018). 5UCJ: Hsp90b N-terminal domain with inhibitors. [Link]
-
Stack Exchange. (2020). Computed partial charges for protonated amine: discrepencies between Gasteiger and other methods. Chemistry Stack Exchange. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6720. [Link]
-
Alagarsamy, V., et al. (2022). Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. Research Journal of Pharmacy and Technology, 15(11), 5025-5031. [Link]
Sources
- 1. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Important is to Account for Water When Modeling Biomolecular Complexes? [pubs.sciepub.com]
- 9. Schrödinger Customer Portal [my.schrodinger.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support center for the synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthetic pathway, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your laboratory work.
I. Overview of the Synthetic Pathway
The synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is a robust two-step process, beginning with commercially available 6-methylisatin. The overall transformation involves the initial formation of a thiosemicarbazone intermediate, followed by a base-catalyzed intramolecular cyclization to yield the desired triazinoindole scaffold.
The general reaction scheme is as follows:
Caption: General two-step synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 6-Methylisatin-3-thiosemicarbazone
Q1: My reaction to form the thiosemicarbazone intermediate is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I fix this?
A1: Incomplete formation of the thiosemicarbazone intermediate is a common hurdle. Here’s a breakdown of potential causes and their remedies:
-
Insufficient Catalyst: This condensation reaction is typically catalyzed by a weak acid, such as glacial acetic acid.[1] The acid protonates the carbonyl oxygen of the isatin, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine of thiosemicarbazide.
-
Solution: Ensure a catalytic amount of glacial acetic acid is present in your reaction mixture. A few drops are usually sufficient. If the reaction is still slow, a slight increase in the amount of acid may be beneficial, but excessive acid can lead to unwanted side reactions.
-
-
Purity of Reactants: The purity of both 6-methylisatin and thiosemicarbazide is crucial. Impurities can interfere with the reaction or introduce side products that complicate purification.
-
Solution: Use high-purity starting materials. If you suspect impurities, consider recrystallizing the 6-methylisatin and thiosemicarbazide before use.
-
-
Reaction Temperature: While this reaction often proceeds at room temperature, gentle heating can significantly increase the reaction rate.
-
Solution: If the reaction is slow at room temperature, try heating the mixture to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Solvent Choice: The choice of solvent can impact the solubility of your starting materials and the reaction rate. Ethanol is a commonly used solvent for this reaction.[1]
-
Solution: Ensure your starting materials are adequately soluble in the chosen solvent. If solubility is an issue, you might consider a different solvent system, such as a mixture of ethanol and water, or switching to a higher-boiling alcohol like propanol.
-
Q2: I am observing multiple spots on my TLC plate after the thiosemicarbazone formation step. What could these be?
A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides your desired product and unreacted starting materials, you might be observing:
-
Unreacted 6-Methylisatin and Thiosemicarbazide: These will appear as separate spots on your TLC.
-
TLC Visualization: Isatin derivatives are often colored (typically orange or red), making them visible on the TLC plate. Thiosemicarbazide can be visualized using a suitable stain, such as iodine vapor or potassium permanganate solution.
-
-
Geometric Isomers: The thiosemicarbazone can exist as E/Z isomers, which may have slightly different Rf values on TLC. However, these are often in rapid equilibrium and may appear as a single, slightly elongated spot.
-
Side Products: Although less common in this step, side reactions can occur. For instance, self-condensation of the isatin under certain conditions is a possibility, though less likely in the presence of the more nucleophilic thiosemicarbazide.
Troubleshooting Workflow for Thiosemicarbazone Formation
Caption: Troubleshooting workflow for low yield in thiosemicarbazone formation.
Step 2: Cyclization to 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Q3: The cyclization of the thiosemicarbazone to the final product is giving a very low yield. What factors are critical for this step?
A3: The base-catalyzed cyclization is a critical step where yield can be significantly impacted. Here are the key factors to consider:
-
Choice and Amount of Base: Potassium carbonate (K₂CO₃) is a commonly used base for this cyclization.[2] Its role is to deprotonate the amide nitrogen of the thiosemicarbazone, facilitating the nucleophilic attack on the carbonyl carbon of the isatin moiety to form the triazine ring.
-
Solution: Use an appropriate amount of a moderately strong base like K₂CO₃. An excess of a very strong base could lead to decomposition or side reactions. Typically, 1.5 to 2.5 equivalents of K₂CO₃ are sufficient.
-
-
Reaction Temperature and Time: This cyclization requires thermal energy to overcome the activation barrier. Insufficient heating will result in an incomplete reaction, while excessive heat can lead to decomposition of the product.
-
Solution: The reaction is often carried out at reflux temperature of the chosen solvent. Monitor the reaction progress by TLC to determine the optimal reaction time. A typical reflux time can range from 4 to 12 hours.
-
-
Solvent: The polarity and boiling point of the solvent are important. Dioxane and ethanol are frequently used solvents for this type of cyclization.[2]
-
Solution: A solvent that allows for a sufficiently high reflux temperature to drive the reaction to completion without causing decomposition is ideal. Dioxane is a good choice due to its higher boiling point compared to ethanol.
-
Q4: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?
A4: Impurities in the final product can be challenging to remove. Here are some common culprits and purification strategies:
-
Unreacted Thiosemicarbazone: If the cyclization is incomplete, you will have the starting thiosemicarbazone in your crude product.
-
Detection and Removal: The thiosemicarbazone will have a different Rf value on TLC compared to the final product. Recrystallization is an effective method for removing this impurity. A solvent system where the product has good solubility at high temperatures and poor solubility at room temperature should be chosen. Ethanol or a mixture of ethanol and water are good starting points for recrystallization.
-
-
Hydrolyzed Isatin: If the reaction conditions are too harsh or if there is water present, the isatin moiety can potentially hydrolyze.
-
Detection and Removal: These by-products are typically more polar and can be removed by recrystallization or column chromatography.
-
-
Disulfide Byproducts: The thiol group in the final product can be susceptible to oxidation, leading to the formation of disulfide-linked dimers, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Prevention and Removal: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. These less polar byproducts can often be removed by careful recrystallization or column chromatography.
-
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol | Good solubility at reflux, lower solubility at room temperature. |
| Dioxane/Water | Dioxane provides good solubility, and the addition of water as an anti-solvent can induce crystallization. |
| DMF/Water | Similar to dioxane/water, for less soluble products. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base for the cyclization step?
A1: Yes, other bases can be used, but their strength should be carefully considered. Stronger bases like sodium hydroxide or potassium hydroxide could potentially lead to hydrolysis of the lactam ring in the indole system or other side reactions. Weaker bases like sodium bicarbonate may not be strong enough to efficiently deprotonate the thiosemicarbazone for cyclization. Potassium carbonate offers a good balance of basicity for this transformation.
Q2: How can I effectively monitor the progress of both reaction steps?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v), to achieve good separation of the starting materials, intermediate, and final product. Visualize the spots under UV light (254 nm), as the indole and triazinoindole rings are UV active. You can also use iodine vapor for visualization.
Q3: What is the expected appearance of the final product?
A3: 6-methyl-5H-triazino[5,6-b]indole-3-thiol is typically a solid. The color can vary from yellow to brownish, depending on its purity.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety practices should be followed. Thiosemicarbazide is toxic and should be handled with care in a well-ventilated fume hood. The solvents used (dioxane, ethanol) are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
IV. Experimental Protocols
Protocol 1: Synthesis of 6-Methylisatin-3-thiosemicarbazone
-
To a solution of 6-methylisatin (1.0 eq.) in ethanol (10-15 mL per gram of isatin), add thiosemicarbazide (1.1 eq.).
-
Add a few drops of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction progress by TLC until the 6-methylisatin spot has disappeared (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the 6-methylisatin-3-thiosemicarbazone.
Protocol 2: Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the 6-methylisatin-3-thiosemicarbazone (1.0 eq.) in dioxane or ethanol (15-20 mL per gram of thiosemicarbazone).
-
Add potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for the Overall Synthesis
Caption: A streamlined workflow for the synthesis of the target compound.
V. References
-
Convenient Synthesis 5 H -[2][3][4]Triazine[5,6- b ]indole-3-thiol Derivatives. (2022). ResearchGate. [Link]
-
Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. (2017). Journal of Pharmaceutical Research International, 17(6), 1-13. [Link]
Sources
Technical Support Center: Synthesis of Triazinoindole Compounds
Welcome to the Technical Support Center for the synthesis of triazinoindole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to navigate common experimental challenges and optimize your synthetic routes for higher yields and purity.
Introduction to Triazinoindole Synthesis
The 5H-[1][2]triazino[5,6-b]indole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[3][4] A common and efficient route to this tricycle involves the initial condensation of an isatin derivative with a thiosemicarbazide, followed by cyclization to form the triazinoindole thiol. This intermediate serves as a versatile building block for further derivatization, typically through alkylation or displacement reactions.[3]
This guide will focus on the prevalent issues encountered during this synthetic sequence and provide actionable solutions grounded in mechanistic principles.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering step-by-step protocols for resolution.
Problem 1: Low Yield in the Initial Cyclization of Isatin with Thiosemicarbazide
Question: My reaction between isatin and thiosemicarbazide to form the 5H-[1][2]triazino[5,6-b]indole-3-thiol is resulting in a very low yield. What are the likely causes and how can I improve it?
Probable Causes & Solutions:
Low yields in this key cyclization step can often be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
-
Incomplete Reaction: The reaction may not be going to completion. Isatin can be a challenging substrate due to its poor solubility in some solvents.
-
Solution: Ensure the reaction is adequately heated and stirred. A common protocol involves refluxing in an aqueous potassium carbonate solution.[5] The basic conditions are crucial for the cyclization to proceed. Consider increasing the reaction time and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: Isatin is susceptible to side reactions under certain conditions. For instance, in strongly basic solutions, it can undergo ring-opening.
-
Solution: While basic conditions are necessary, overly harsh conditions should be avoided. A saturated solution of potassium carbonate or sodium bicarbonate is generally sufficient.[5]
-
-
Purity of Starting Materials: Impurities in the isatin or thiosemicarbazide can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity. Recrystallize the isatin if necessary.
-
Optimized Protocol for 5H-[1][2]triazino[5,6-b]indole-3-thiol Synthesis:
-
To a suspension of isatin (1 equivalent) in water, add thiosemicarbazide (1.1 equivalents).
-
Add a solution of potassium carbonate (2 equivalents) in water.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
| Parameter | Standard Condition | Troubleshooting Adjustment | Expected Outcome |
| Base | K₂CO₃ | Switch to NaHCO₃ or use a milder base | Minimize isatin degradation |
| Solvent | Water | Add a co-solvent like ethanol to improve solubility | Better reaction homogeneity |
| Temperature | Reflux | Lower temperature and increase reaction time | Reduce side product formation |
| Reaction Time | 4-6 hours | Monitor by TLC and extend as needed | Drive reaction to completion |
Problem 2: Multiple Products in the Alkylation of the Triazinoindole Thiol
Question: I am trying to alkylate the 5H-[1][2]triazino[5,6-b]indole-3-thiol with a phenacyl bromide, but I am observing multiple spots on my TLC plate, suggesting a mixture of products. What is happening?
Probable Causes & Solutions:
The triazinoindole thiol has multiple nucleophilic sites, which can lead to a mixture of alkylated products if the reaction conditions are not carefully controlled.
-
N- vs. S-Alkylation: The primary competition is between alkylation on the sulfur atom (S-alkylation) to give the desired product and alkylation on one of the nitrogen atoms of the triazine ring (N-alkylation).
-
Solution: The regioselectivity of the alkylation is highly dependent on the reaction conditions. In general, S-alkylation is favored under basic conditions in a polar aprotic solvent like DMF or ethanol with a base such as triethylamine or potassium carbonate.[5] The thiolate anion is a soft nucleophile and will preferentially react with the soft electrophilic carbon of the phenacyl bromide.
-
-
Over-alkylation: It is possible to get dialkylation, although this is less common.
-
Solution: Use a stoichiometric amount of the alkylating agent (1.0-1.1 equivalents). Adding the alkylating agent dropwise to the solution of the triazinoindole thiol can also help to control the reaction.
-
Workflow for Selective S-Alkylation:
Caption: Workflow for selective S-alkylation of triazinoindole thiol.
Problem 3: Difficulty in Purifying the Final Triazinoindole Product
Question: My final triazinoindole compound is proving difficult to purify. Recrystallization gives an oily product, and column chromatography results in poor separation. What are my options?
Probable Causes & Solutions:
Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple interaction modes with stationary phases.
-
Recrystallization Issues: The product may have a low melting point or be an amorphous solid, making crystallization difficult. The presence of closely related impurities can also hinder crystal formation.
-
Solution:
-
Solvent Screening: Systematically screen a range of solvents for recrystallization. A good solvent system will dissolve the compound when hot but not when cold. Common solvents for recrystallization of triazinoindoles include ethanol, methanol, and DMF/water mixtures.
-
Trituration: If the product oils out, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often induce solidification and remove non-polar impurities.
-
-
-
Column Chromatography Challenges: Poor separation on silica gel can be due to the compound's high polarity, causing it to stick to the column, or the presence of impurities with similar polarity.
-
Solution:
-
Solvent System Optimization: Use TLC to find an optimal solvent system that gives good separation (Rf values between 0.2 and 0.4 for the desired product). A common mobile phase is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.
-
Deactivate Silica: If your compound is basic, it may interact strongly with the acidic silica gel. You can deactivate the silica by pre-treating the column with a solvent mixture containing a small amount of triethylamine (0.5-1%).[6]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica (C18), if standard silica gel chromatography fails.
-
-
General Chromatography Tips:
| Issue | Potential Solution | Rationale |
| Compound streaks on TLC | Add a small amount of acetic acid or triethylamine to the mobile phase | To suppress ionization of acidic or basic compounds |
| Poor separation of spots | Use a less polar solvent system and run a gradient elution | To improve the resolution between compounds of similar polarity |
| Compound won't elute | Increase the polarity of the mobile phase (e.g., add methanol to a DCM solution) | To overcome strong interactions with the stationary phase |
Frequently Asked Questions (FAQs)
Q1: What is the role of electron-donating or electron-withdrawing groups on the isatin ring in the initial cyclization reaction?
Substituents on the isatin ring can have a significant electronic effect on the reactivity of the carbonyl group that participates in the cyclization.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) make the carbonyl carbon more electrophilic, which can facilitate the initial nucleophilic attack by the thiosemicarbazide. However, they can also decrease the nucleophilicity of the indole nitrogen, potentially slowing down the final ring closure.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) can have the opposite effect, making the carbonyl carbon less electrophilic but increasing the nucleophilicity of the indole nitrogen.
In practice, the reaction is often robust enough to tolerate a range of substituents, but reaction times and yields may vary.
Q2: How can I confirm the structure of my synthesized triazinoindole compounds?
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
¹H and ¹³C NMR: These are the most powerful tools for determining the overall structure. The chemical shifts and coupling patterns of the aromatic protons on the indole ring and any substituents can confirm the regiochemistry of the synthesis. 2D NMR techniques like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals definitively.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups, such as the N-H and C=S (or S-H) stretches in the triazinoindole thiol intermediate, and the C=O stretch in phenacyl-substituted derivatives.
Q3: Are there any specific safety precautions I should take when working with these compounds?
Standard laboratory safety practices should always be followed. Additionally:
-
Thiosemicarbazide and its derivatives can be toxic. Handle with gloves in a well-ventilated fume hood.
-
Phenacyl bromides are lachrymators and skin irritants. Always handle them in a fume hood with appropriate personal protective equipment.
-
The biological activity of many triazinoindole derivatives is not fully characterized. Treat all new compounds as potentially hazardous.
Q4: What are some common impurities I might encounter in my final product?
Common impurities can include:
-
Unreacted starting materials: Isatin, thiosemicarbazide, or the alkylating agent.
-
Isomeric byproducts: Such as N-alkylated compounds instead of the desired S-alkylated product.
-
Hydrolysis products: If the reaction is worked up under harsh acidic or basic conditions.
-
Solvent residues: Ensure the product is thoroughly dried under vacuum.
The presence of impurities can often be detected by NMR, MS, and chromatographic methods like HPLC.
General Synthetic Workflow
The following diagram illustrates a typical synthetic route for the preparation of substituted 5H-[1][2]triazino[5,6-b]indoles.
Caption: General synthetic scheme for triazinoindole derivatives.
References
-
Kim, D. G., et al. (2015). Synthesis of novel[1][7]thiazino[3´,2´:2,3][1][2]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904.
-
Gupta, L., et al. (2010). Synthesis and biological evaluation of new[1][2]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. Available from: [Link]
- Shawali, A. S., et al. (2002). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Journal of the Chinese Chemical Society, 49(6), 1005-1010.
- Krajsovský, J., et al. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
-
University of Calgary. (n.d.). Column chromatography. Department of Chemistry. Available from: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available from: [Link]
-
Mao, Z., et al. (2018). Convenient Synthesis 5 H -[1][2]Triazine[5,6- b ]indole-3-thiol Derivatives. Journal of Heterocyclic Chemistry, 55(1), 198-204.
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33(5), 1-15. Available from: [Link]
- Raval, J. P., et al. (2011).
- Sahu, J. K., et al. (2015). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Chemistry of Heterocyclic Compounds, 51(6), 490-510.
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2]triazino[3′,4′:3,4][1][2]triazino[5,6-b]indoles as Potential Anticancer Agents. Molecules, 17(6), 7202-7212.
- Khabnadideh, S., et al. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents.
- Taha, M., et al. (2018). Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking. Molecules, 23(10), 2465.
- Reddy, P. P., et al. (2014). Synthesis and Characterization of Novel 1, 2, 4-Triazino [5, 6-b] Indole Derivatives as Potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843.
-
Khan, I., et al. (2019). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic Chemistry, 85, 478-485. Available from: [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Available from: [Link]
- Gladych, J. M. Z., et al. (1974). Substituted 5H-as-triazino[5,6-b]indoles. A new series of antiviral compounds. Journal of Medicinal Chemistry, 17(9), 982-985.
-
Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33(5), 1-15. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-methyl-5H-triazino[5,6-b]indole-3-thiol Purification
Welcome to the technical support guide for the purification of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this potent heterocyclic compound. The guidance provided herein is based on established chemical principles and field-proven strategies for purifying polar, nitrogen-containing heterocyclic thiols.
Part 1: Understanding the Core Challenges
The purification of 6-methyl-5H-triazino[5,6-b]indole-3-thiol presents a unique set of challenges stemming from its molecular structure:
-
High Polarity: The presence of multiple nitrogen atoms in the triazinoindole core, coupled with the thiol group, makes the molecule highly polar. This can lead to poor solubility in common non-polar organic solvents and strong interactions with silica gel, causing streaking and poor separation during column chromatography.[1]
-
Thiol Group Reactivity: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide byproducts.[2][3] This not only reduces the yield of the desired product but also introduces a significant impurity that can be difficult to separate.
-
Potential for Tautomerization: The thiol group can exist in equilibrium with its thione tautomer, which can affect its reactivity and chromatographic behavior.
-
Synthetic Impurities: The common synthesis route involves the condensation of a substituted isatin (6-methylisatin) with thiosemicarbazide.[4][5][6] This can result in impurities such as unreacted starting materials, the isatin-β-thiosemicarbazone intermediate, and other side-reaction products.[7]
This guide provides a systematic approach to overcoming these challenges through a series of troubleshooting steps and frequently asked questions.
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems encountered during purification, followed by their likely causes and recommended solutions.
Issue 1: Crude product is a persistent oil or gum and fails to crystallize.
-
Primary Cause: This is often due to the presence of significant amounts of impurities, particularly residual high-boiling solvents (like DMF or DMSO) or unreacted starting materials, which depress the melting point and inhibit lattice formation.
-
Troubleshooting Workflow:
Caption: Decision workflow for handling oily crude product.
Issue 2: Severe streaking or tailing observed on silica gel TLC/Column Chromatography.
-
Primary Cause: The basic nitrogen atoms in the triazinoindole ring system interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][8] This leads to a non-ideal equilibrium, resulting in poor separation and band broadening.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent to neutralize the acidic sites on the silica.
-
Protocol: Start by adding 0.5-2% triethylamine (TEA) or ammonia solution (e.g., 25% NH4OH in water, used sparingly in a DCM/Methanol system) to your mobile phase.[1] For example, a common eluent system for such polar compounds is Dichloromethane/Methanol, which can be modified to DCM/MeOH/NH4OH (e.g., 80:18:2).[1]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase (C18) Silica: This is an excellent option for highly polar compounds.[8] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.[8]
-
-
| Stationary Phase | Typical Mobile Phase | Advantages | Considerations |
| Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Inexpensive, widely available | Prone to streaking with basic compounds; requires basic modifier.[1][9] |
| Neutral Alumina | Similar to silica, but less acidic solvents may be needed | Better for basic compounds, reduces tailing | Can have different selectivity than silica. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | Excellent for polar compounds, high resolution | Requires removal of aqueous solvent post-purification.[8] |
Issue 3: A new, less polar spot appears on TLC during workup or storage.
-
Primary Cause: This is a classic sign of thiol oxidation to a disulfide dimer. The dimer is typically less polar than the monomeric thiol and will have a higher Rf value on a normal-phase TLC plate.
-
Preventative Measures & Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially when in solution or during heating.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.
-
Storage: Store the purified solid under an inert atmosphere at low temperatures (-20°C) and protected from light.[2] Studies on thiolated polymers show that storage at 4°C or -20°C significantly preserves free thiol groups.[2]
-
Reductive Workup: If disulfide formation is suspected, the dimer can sometimes be converted back to the thiol by treatment with a mild reducing agent like dithiothreitol (DTT) before the final purification step.
-
Part 3: Recrystallization Protocol & Solvent Selection
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. For a polar molecule like 6-methyl-5H-triazino[5,6-b]indole-3-thiol, high-polarity solvents are required.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude solid in various solvents (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Water, DMF, Acetic Acid) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[8]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material until it is fully dissolved.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.[8]
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
| Solvent System | Polarity Index | Boiling Point (°C) | Comments |
| Dimethylformamide (DMF) / Water | 6.4 / 9.0 | 153 / 100 | Good for highly polar compounds. Product often crashes out upon addition of water. |
| Ethanol / Water | 5.2 / 9.0 | 78 / 100 | A common and effective system for moderately polar heterocycles. |
| Acetic Acid | 6.2 | 118 | Can be effective but may be difficult to remove completely. |
| Isopropanol | 4.3 | 82 | A good alternative to ethanol, often with different solubility properties. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks for the N-H and S-H protons. Is this normal? A1: Yes, this is very common. Protons on heteroatoms (O, N, S) can undergo chemical exchange with each other or with trace amounts of water in the NMR solvent (like DMSO-d6). This exchange process broadens the signals. To confirm the presence of these peaks, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H and S-H peaks should disappear or significantly decrease in intensity.
Q2: How can I confirm the purity of my final product? A2: A combination of techniques is essential.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that is consistent with literature values (if available) indicates high purity. Impure compounds typically melt over a broad range and at a lower temperature.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectrum should show all expected peaks with the correct integrations and no significant impurity signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (from the LC chromatogram) and mass confirmation (from the MS detector).
Q3: I suspect my starting 6-methylisatin is impure. How will this affect my purification? A3: Impurities in starting materials are a primary source of problems. If the 6-methylisatin is contaminated with isomers or other byproducts from its own synthesis, these can react to form structurally similar triazinoindoles. These related impurities can be very difficult to remove from the final product as they often have similar polarity and solubility.[10] It is crucial to use highly pure starting materials or purify the intermediate isatin-β-thiosemicarbazone before the final cyclization step.
Q4: Can I use flash chromatography for this compound? A4: Yes, flash chromatography is a standard and effective method for purifying compounds like this on a preparatory scale.[11][12] The key is to first develop an effective solvent system using TLC that gives a good Rf value (typically 0.2-0.4) and clear separation from impurities.[12] Remember to incorporate a basic modifier like triethylamine in your eluent if you are using silica gel to prevent streaking.[1]
References
-
Kumar, R., Singh, T., Singh, H., Jain, S., & Roy, R. K. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[4][13][14]triazino[5,6-b]indole-3(5h)-one. EXCLI journal, 13, 225–240. Available from: [Link]
-
Convenient Synthesis 5 H -[4][13][14]Triazine[5,6- b ]indole-3-thiol Derivatives. (2018). ResearchGate. Available from: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI. Available from: [Link]
-
Synthesis of novel[13][15]thiazino[3´,2´:2,3][4][13][14]triazino[5,6-b]indole derivatives. (2015). ResearchGate. Available from: [Link]
-
Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents. (1995). PubMed. Available from: [Link]
-
Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening. (2020). PMC. Available from: [Link]
- Purification of heterocyclic organic nitrogen compounds. (1961). Google Patents.
-
The removal of exogenous thiols from proteins by centrifugal column chromatography. (1987). Analytical Biochemistry. Available from: [Link]
-
Thiosemicarbazides: Synthesis and reactions. (2010). ResearchGate. Available from: [Link]
-
Synthesis and stability of exocyclic triazine nucleosides. (2005). PubMed. Available from: [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. (2003). ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. (2009). PubMed. Available from: [Link]
-
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2021). MDPI. Available from: [Link]
-
Chromatography Columns. (2019). Chemistry LibreTexts. Available from: [Link]
-
Separation, purification and identification of the components of a mixture. (2017). The Royal Society of Chemistry. Available from: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). NIH. Available from: [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[4][13][14]triazino[5,6-b]indole-3(5h)-one. (2014). PubMed Central. Available from: [Link]
-
Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells. (2012). NIH. Available from: [Link]
-
Three-component assembly of stabilized fluorescent isoindoles. (2022). PMC - NIH. Available from: [Link]
-
Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Available from: [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Available from: [Link]
-
Column chromatography (video). (n.d.). Khan Academy. Available from: [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[4][13][14]triazino[5,6-b]indole-3(5h)-one. (2014). PubMed. Available from: [Link]
-
Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Journal of Physics: Conference Series. Available from: [Link]
-
Medicinal Thiols: Current Status and New Perspectives. (2021). PubMed. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Chemistry Central Journal. Available from: [Link]
-
Flash Column Chromatography. (2023). YouTube. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review [mdpi.com]
- 7. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Triazino[5,6-b]indole Synthesis
Welcome to the technical support center for the synthesis of triazino[5,6-b]indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed protocols, and mechanistic insights to help you optimize your reaction conditions and achieve high yields of your target compounds. The triazino[5,6-b]indole scaffold is a key pharmacophore in many biologically active molecules, and mastering its synthesis is crucial for advancing research in medicinal chemistry.[1][2]
I. Synthetic Overview: The Isatin Route
A prevalent and reliable method for synthesizing the 5H-[3][4][5]triazino[5,6-b]indole core structure involves a two-step process starting from isatin (or its derivatives) and thiosemicarbazide.[3] The initial step is the condensation of isatin with thiosemicarbazide to form an isatin-3-thiosemicarbazone intermediate. This is followed by a base-mediated intramolecular cyclization to yield the desired triazino[5,6-b]indole-3-thiol.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Question 1: I am getting a very low yield of my final triazino[5,6-b]indole product. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the cyclization step of the isatin-3-thiosemicarbazone intermediate. Here’s a breakdown of potential issues and their remedies:
-
Incomplete Initial Condensation: The formation of the isatin-3-thiosemicarbazone is crucial. Ensure this reaction goes to completion before proceeding to the cyclization. Monitor the reaction by Thin Layer Chromatography (TLC). If you observe the persistence of the isatin starting material, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C) in a suitable solvent like ethanol.
-
Suboptimal Base for Cyclization: The cyclization of the thiosemicarbazone intermediate requires a basic medium.[6] The choice and concentration of the base are critical.
-
Too Weak a Base: If the base is too weak, the deprotonation of the amide proton, which is necessary to initiate the cyclization, will be inefficient.
-
Too Strong a Base: An excessively strong base can lead to unwanted side reactions, such as hydrolysis of the starting materials or product.
-
Recommendation: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[3] Start with 2-3 equivalents relative to the isatin-3-thiosemicarbazone. If the yield is still low, you could explore other bases like sodium carbonate (Na₂CO₃) or triethylamine (NEt₃), but be mindful of potential side reactions.[4]
-
-
Inadequate Reaction Temperature and Time: The cyclization step is temperature-dependent.
-
Too Low Temperature: The reaction may proceed very slowly or not at all.
-
Too High Temperature: This can lead to the decomposition of the starting material or the product, resulting in a complex mixture of byproducts.
-
Recommendation: Refluxing in a high-boiling solvent like dioxane or dimethylformamide (DMF) is often effective.[3][6] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and potentially improve yields, with typical conditions being around 120°C for a short duration.[4] It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Atmospheric Conditions: While not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if your substrates are sensitive.
Question 2: My final product is difficult to purify, and I see multiple spots on TLC even after the reaction is complete. What are these impurities and how can I minimize them?
Answer:
Purification challenges often arise from incomplete reactions or the formation of side products. Here are some common impurities and strategies for their mitigation and removal:
-
Unreacted Isatin-3-thiosemicarbazone: This is the most common impurity if the cyclization is incomplete.
-
Mitigation: As discussed in the previous point, ensure optimal base, temperature, and reaction time to drive the cyclization to completion.
-
Purification: The unreacted intermediate can often be separated from the more polar product by column chromatography on silica gel. A solvent system like chloroform/methanol can be effective.[4] Recrystallization from a suitable solvent (e.g., ethanol/DMF) can also be an excellent purification method.[7]
-
-
Side Products from Alternative Cyclization Pathways: Depending on the substituents on the isatin ring, alternative cyclization pathways might become accessible, leading to isomeric impurities. While less common for the standard triazino[5,6-b]indole synthesis, it's a possibility with highly functionalized substrates. Careful characterization of the product by NMR and mass spectrometry is essential to confirm the desired regiochemistry.
-
Decomposition Products: At elevated temperatures, the thiosemicarbazone intermediate or the final product can decompose.
-
Mitigation: Avoid excessive heating and prolonged reaction times. Use microwave synthesis for rapid and controlled heating.[4]
-
Purification: Column chromatography is generally the most effective method to remove baseline impurities and decomposition products.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound | Recommended Solvent System |
| Less Polar | Hexane / Ethyl Acetate |
| Moderately Polar | Dichloromethane / Methanol |
| More Polar | Chloroform / Methanol[4] |
Question 3: I am unsure if I have successfully formed the triazino[5,6-b]indole ring system. How can I confidently characterize my product?
Answer:
A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
¹H NMR Spectroscopy: Look for the disappearance of the isatin C3-proton (if unsubstituted) and the appearance of characteristic signals for the triazino[5,6-b]indole core. The aromatic protons on the indole and any substituent protons will have distinct chemical shifts. The NH protons of the indole and triazine rings often appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the characteristic signals for the fused heterocyclic system. The C=S carbon will typically appear at a downfield chemical shift.
-
Mass Spectrometry (MS): This is a crucial technique to confirm the molecular weight of your product. Look for the molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated mass of the desired triazino[5,6-b]indole.
-
Infrared (IR) Spectroscopy: The IR spectrum can provide valuable information about the functional groups present. Look for the disappearance of the isatin carbonyl (C=O) stretch (typically around 1700-1750 cm⁻¹) and the appearance of N-H and C=S stretching vibrations.
-
Elemental Analysis: For novel compounds, elemental analysis provides strong evidence for the empirical formula and purity of your synthesized molecule.
III. Frequently Asked Questions (FAQs)
Q1: Can I use different starting materials besides isatin?
A1: Yes, substituted isatins are commonly used to generate a library of triazino[5,6-b]indole derivatives with diverse functionalities. The reaction conditions may need to be re-optimized depending on the electronic nature of the substituents on the isatin ring. For example, electron-withdrawing groups might require slightly harsher conditions for the initial condensation.
Q2: Is it possible to synthesize the oxygen analogue of the triazino[5,6-b]indole-3-thiol?
A2: Yes, by using semicarbazide instead of thiosemicarbazide in the initial condensation with isatin, you can synthesize the corresponding 3-oxo derivative of the triazino[5,6-b]indole ring system.[6] The subsequent cyclization conditions are generally similar.
Q3: What is the role of the base in the cyclization step?
A3: The base plays a critical role in deprotonating the amide proton of the isatin-3-thiosemicarbazone intermediate. This generates a nucleophilic nitrogen anion that then attacks the endocyclic carbonyl carbon of the isatin ring, initiating the intramolecular cyclization and subsequent dehydration to form the triazine ring.
Q4: Are there any safety precautions I should be aware of?
A4: Standard laboratory safety practices should always be followed. Thiosemicarbazide and many organic solvents are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using a microwave reactor, ensure you are properly trained and follow the manufacturer's safety guidelines.
IV. Experimental Protocols & Methodologies
Protocol 1: Synthesis of 5H-[3][4][5]triazino[5,6-b]indole-3-thiol
This protocol provides a general procedure for the synthesis of the parent compound.
Step 1: Synthesis of Isatin-3-thiosemicarbazone
-
In a round-bottom flask, dissolve isatin (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in hot water to the isatin solution with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature. The isatin-3-thiosemicarbazone will precipitate out.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to 5H-[3][4][5]triazino[5,6-b]indole-3-thiol
-
Suspend the dried isatin-3-thiosemicarbazone (1 equivalent) in dioxane or DMF.
-
Add potassium carbonate (2-3 equivalents) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/DMF) or by column chromatography.[7]
V. Visualizing the Process
Reaction Mechanism
Caption: General reaction scheme for triazino[5,6-b]indole synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
VI. References
-
Convenient Synthesis 5 H -[3][4][5]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]
-
Reactions of 1,2,4-Triazino[6,5-b]indoles and Related Compounds. Heterocycles. Available at: [Link]
-
Synthesis and biological evaluation of new[3][4][5]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[3][4][5]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. Available at: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available at: [Link]
-
Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. National Institutes of Health. Available at: [Link]
-
New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dovepress. Available at: [Link]
-
Synthesis of some N4-substituted isatin-3-thiosemicarbazones. PubMed. Available at: [Link]
-
Synthesis and spectroscopic study of some new 1,2,4-triazino[5,6-b]indole derivatives. Thamar University-Scientific journals. Available at: [Link]
-
Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Lopatik. Available at: [Link]
-
Design, synthesis and biological evaluation of 5H-[3][4][5]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available at: [Link]
Sources
- 1. Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole | Lopatik | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. dovepress.com [dovepress.com]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting HPLC Purification of Triazinoindole Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purification of triazinoindole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from extensive field experience and established chromatographic principles, this resource provides in-depth troubleshooting strategies and practical, step-by-step protocols to enhance the purity, yield, and efficiency of your separations.
Understanding the Chemistry: Why Triazinoindoles Can Be Tricky
Triazinoindole derivatives, a class of nitrogen-containing fused heterocyclic compounds, often exhibit basic properties. This inherent basicity is a primary factor influencing their behavior in reversed-phase HPLC. The multiple nitrogen atoms in the ring structure can become protonated, leading to strong interactions with the stationary phase and potential peak shape issues. A study on triazolo[5,1-c][1][2][3]triazines, a related class of compounds, revealed pKa values in the range of 2-8, highlighting the importance of mobile phase pH control in managing their ionization state.[4]
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and issues encountered when purifying triazinoindole derivatives.
Q1: My triazinoindole derivative is showing severe peak tailing. What is the most likely cause?
A1: Severe peak tailing with basic compounds like triazinoindoles is often due to secondary interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: What is a good starting point for column and mobile phase selection for my triazinoindole derivative?
A2: A C18 column is a robust starting point for most reversed-phase separations of triazinoindole derivatives. For the mobile phase, a mixture of acetonitrile and water is common. Crucially, the aqueous portion should be buffered to control the pH. Given the pKa range of related compounds, starting with a mobile phase pH of around 3-4 is often a good strategy to ensure consistent protonation of the analyte.
Q3: My compound is not soluble in the initial mobile phase. What should I do?
A3: Solubility can be a challenge. If your compound is poorly soluble in the mobile phase, consider dissolving it in a stronger, compatible solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a high concentration, and then injecting a smaller volume. Be mindful that large volumes of a strong solvent can distort the peak shape. Alternatively, if your compound is a salt, adjusting the pH of the sample diluent can improve solubility.
Q4: I'm seeing multiple peaks when I expect only one. What could be the issue?
A4: This could be due to several factors:
-
Isomers: Your synthesis may have produced regioisomers or stereoisomers that are being separated under your current conditions.
-
Degradation: The compound may be unstable in the mobile phase or on the column.
-
Tautomers: Some heterocyclic compounds can exist in tautomeric forms that may separate under certain HPLC conditions.
-
Impurity: The additional peaks could be impurities from the synthesis.
In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to resolving complex purification challenges.
Guide 1: Conquering Peak Tailing
Peak tailing is arguably the most frequent issue when purifying basic compounds. Here’s a systematic approach to diagnose and resolve it.
The Root Cause: As mentioned, the primary culprit is the interaction between your positively charged triazinoindole derivative and negatively charged, deprotonated silanol groups (Si-O⁻) on the stationary phase. This ion-exchange interaction is a secondary retention mechanism that broadens the peak.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for peak tailing.
Step-by-Step Protocol: Mobile Phase Optimization to Reduce Peak Tailing
-
Establish a Baseline: Run your current method and record the tailing factor of your peak of interest.
-
Introduce a Buffer: Prepare a new mobile phase with 0.1% formic acid in the aqueous portion. This will lower the pH and protonate the silanol groups, reducing their interaction with your basic compound.
-
Evaluate and Adjust: Analyze your sample with the buffered mobile phase. If tailing is reduced but not eliminated, consider using a buffer salt like ammonium formate (10-20 mM) and adjusting the pH with formic acid.
-
Consider a Different Column: If significant tailing persists, the column itself may be the issue. Switch to a column specifically designed for the analysis of basic compounds. These columns often have advanced end-capping to minimize exposed silanols.
-
Competitive Additive (Non-MS Methods): If mass spectrometry detection is not required, adding a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase can dramatically improve peak shape by competing with your analyte for interaction with the silanol groups.
Guide 2: Optimizing Resolution of Closely Eluting Impurities
Achieving baseline separation from closely related impurities or isomers is critical for obtaining high-purity material.
The Underlying Principle: Resolution is a function of column efficiency, selectivity, and retention factor. To improve resolution, you need to manipulate one or more of these parameters.
Strategies for Improving Resolution:
| Strategy | Parameter Affected | Rationale |
| Decrease Gradient Slope | Selectivity | A shallower gradient increases the separation window between peaks, often improving resolution. |
| Change Organic Modifier | Selectivity | Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve the separation of co-eluting peaks due to different solvent-analyte interactions. |
| Adjust Mobile Phase pH | Selectivity & Retention | Modifying the pH can change the ionization state of your triazinoindole derivative and any ionizable impurities, leading to differential shifts in retention time and improved separation. |
| Use a High-Efficiency Column | Efficiency | Columns with smaller particle sizes (e.g., <3 µm) or superficially porous particles provide higher plate counts, resulting in narrower peaks and better resolution. |
| Change Stationary Phase | Selectivity | If co-elution persists, a different stationary phase (e.g., phenyl-hexyl, cyano) will offer a different retention mechanism and likely resolve the compounds. |
Experimental Workflow for Improving Resolution:
Caption: Workflow for optimizing resolution.
Guide 3: Addressing Compound Stability and Recovery
Some triazinoindole derivatives may be prone to degradation or irreversible adsorption on the column, leading to poor recovery and the appearance of new impurity peaks.
Causality and Prevention:
-
pH-Mediated Degradation: Highly acidic or basic mobile phases can cause hydrolysis or other degradation pathways. If you suspect this, run a stability study by incubating your compound in the mobile phase for several hours and re-analyzing. If degradation is observed, adjust the pH to a more neutral range where the compound is stable.
-
On-Column Adsorption: Strong, irreversible binding to the stationary phase can lead to low recovery. This can be mitigated by:
-
Using a well-deactivated, end-capped column.
-
Adding a competitive agent to the mobile phase (e.g., a small amount of a stronger base if your compound is basic).
-
Ensuring the sample is fully dissolved before injection to prevent precipitation on the column head.
-
Protocol for Assessing On-Column Recovery:
-
Prepare a Standard: Create a known concentration of your purified triazinoindole derivative in a suitable solvent.
-
Direct Injection vs. On-Column:
-
Inject the standard directly into the detector (bypassing the column) to get a reference peak area.
-
Inject the same volume of the standard through the column using your purification method.
-
-
Calculate Recovery: Compare the peak area from the on-column injection to the direct injection. A significantly lower area suggests on-column losses.
-
Troubleshoot: If recovery is low, systematically change one parameter at a time (e.g., mobile phase pH, column type) and repeat the recovery test to identify the cause.
References
-
Bersneva, E., Voinkov, E., Drokin, R., & Rusinov, V. (2024). Determination of pKa of triazolo[5,1-c][1][2][3]triazines in non-aqueous media by potentiometric titration. ResearchGate. [Link]
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]
solubility issues and solutions for 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support center for 6-methyl-5H-triazino[5,6-b]indole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound. Given its complex heterocyclic structure, featuring both hydrophobic indole and triazine rings, and a potentially reactive thiol group, achieving and maintaining its solubility for in vitro and in vivo studies can be a significant hurdle. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate your research.
I. Frequently Asked Questions (FAQs)
Q1: Why is 6-methyl-5H-triazino[5,6-b]indole-3-thiol expected to have poor aqueous solubility?
A1: The poor aqueous solubility of 6-methyl-5H-triazino[5,6-b]indole-3-thiol stems from its molecular structure. The fused indole and triazine ring systems are largely nonpolar and hydrophobic, leading to unfavorable interactions with water. While the thiol (-SH) group and nitrogen atoms in the triazine ring can participate in hydrogen bonding, the overall large hydrophobic surface area dominates, resulting in low solubility in aqueous media.
Q2: What are the initial recommended solvents for dissolving 6-methyl-5H-triazino[5,6-b]indole-3-thiol?
A2: For initial solubilization attempts, it is advisable to start with common organic solvents. Based on the synthesis of related triazinoindole derivatives, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dioxane are often used.[1] For biological assays, DMSO is a common choice, but it is crucial to be mindful of its potential cellular toxicity at higher concentrations.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH modification can be a viable strategy. The thiol group (-SH) is weakly acidic and can be deprotonated to form a more soluble thiolate anion (-S⁻) under basic conditions. Therefore, increasing the pH of the aqueous solution with a suitable base (e.g., NaOH, KOH) can enhance its solubility. However, it is essential to assess the compound's stability at elevated pH, as alkaline conditions can sometimes lead to degradation.
Q4: Are there any known stability issues I should be aware of when handling this compound in solution?
A4: Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfide bridges. This can result in precipitation and a loss of biological activity. To mitigate this, it is recommended to use freshly prepared solutions and consider the addition of antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your buffer systems, especially during long-term storage or experiments.
II. Troubleshooting Guide: Solubility Issues and Solutions
This section provides a systematic approach to troubleshooting and resolving common solubility challenges encountered with 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Issue 1: The compound does not dissolve in common organic solvents like DMSO or DMF at the desired concentration.
Underlying Cause: The target concentration may exceed the compound's solubility limit even in these organic solvents, or the dissolution kinetics may be slow.
Solutions:
-
Gentle Heating: Warming the solution to 30-40°C can increase the rate of dissolution.[2] However, monitor for any signs of degradation (e.g., color change).
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.
-
Solvent Combinations (Co-solvents): A mixture of solvents can sometimes be more effective than a single solvent. For instance, a combination of DMSO and a less polar solvent like ethanol or a more polar one like polyethylene glycol (PEG) could be explored.[2]
Issue 2: The compound precipitates when the organic stock solution is diluted into an aqueous buffer for biological assays.
Underlying Cause: This is a common issue for water-insoluble compounds. The aqueous environment of the final solution cannot maintain the compound in a dissolved state once the organic solvent concentration is significantly lowered.
Solutions:
-
pH Adjustment: As mentioned in the FAQs, increasing the pH of the final aqueous buffer to deprotonate the thiol group can significantly improve solubility. A systematic pH screening is recommended.
-
Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[3]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.
Experimental Protocol: Enhancing Aqueous Solubility using pH Adjustment
-
Prepare a stock solution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol in DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Visually inspect for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours).
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Data Presentation: Solubility Enhancement Strategies
| Method | Principle | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the solvent system. | Simple to implement. | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Increases ionization of the thiol group. | Can be highly effective. | Compound stability at different pH values must be verified. |
| Surfactants | Micellar encapsulation of the compound. | Generally effective at low concentrations. | Can interfere with some biological assays. |
| Cyclodextrins | Formation of inclusion complexes. | Low toxicity. | May alter the compound's effective concentration and activity. |
III. Visualizing Experimental Workflows
Workflow for Solubility Testing
Caption: A logical workflow for testing and troubleshooting the solubility of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Mechanism of Micellar Solubilization
Caption: Diagram illustrating the encapsulation of a hydrophobic drug molecule within a surfactant micelle.
IV. References
-
Convenient Synthesis 5 H -[1][2][4]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025). ResearchGate. [Link]
Sources
Technical Support Center: High-Purity Crystallization of Triazinoindole Compounds
Welcome to the technical support center for the crystallization of triazinoindole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for obtaining high-purity crystalline forms of this important class of nitrogen-containing heterocycles. Triazinoindoles are of significant interest in medicinal chemistry, and achieving high purity is critical for their therapeutic potential.[1] This resource combines fundamental principles of crystallization with field-proven techniques to help you overcome common challenges in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when developing a crystallization protocol for triazinoindole compounds.
Q1: What are the best starting solvents for crystallizing triazinoindole derivatives?
A1: The choice of solvent is critical and depends on the specific substitution pattern of your triazinoindole. A good starting point is to screen solvents with varying polarities. Given the fused heterocyclic nature of the triazinoindole core, moderately polar solvents are often effective.
-
Alcohols (Ethanol, Methanol, Isopropanol): These are excellent starting points due to their ability to form hydrogen bonds and their favorable solubility profiles for many nitrogen-containing heterocycles.[2] A study on the related indole compounds found a mixture of methanol and water to be effective.[3]
-
Ketones (Acetone, Methyl Ethyl Ketone): These can be good solvents, particularly for less polar triazinoindole analogues.
-
Esters (Ethyl Acetate): Often used in combination with less polar solvents like hexanes.
-
Nitriles (Acetonitrile): A versatile solvent that can be suitable for a range of polarities.
-
Amides (DMF, DMSO): These are very strong solvents and should be used as a last resort when solubility is a major issue, as they can be difficult to remove and may hinder crystallization.[4]
Q2: How do I choose an appropriate anti-solvent?
A2: An anti-solvent is a solvent in which your compound is poorly soluble and is miscible with your primary solvent. The principle of anti-solvent crystallization is to reduce the solubility of the compound in the solution to induce crystallization.[5][6] Common anti-solvent choices include:
-
Water: An excellent anti-solvent for solutions where the primary solvent is a water-miscible organic solvent like ethanol, methanol, or acetone.
-
Hexanes/Heptanes: Ideal for use with more polar organic solvents such as ethyl acetate, dichloromethane, or THF.
-
Diethyl Ether: Can be used with solvents like dichloromethane or chloroform.
Q3: How long should I expect the crystallization process to take?
A3: The time required for crystallization can vary significantly, from a few hours to several weeks. Rapid crystallization is generally discouraged as it can lead to the inclusion of impurities.[7] An ideal crystallization shows initial crystal formation within a few hours, with continued growth over 24-48 hours. Patience is key; some of the best crystals form over extended periods.
Q4: What level of purity can I expect from a single crystallization?
A4: A well-executed crystallization can significantly improve the purity of your compound. For many triazinoindole derivatives, a single crystallization can increase purity to >99%. However, if the initial material is heavily contaminated with impurities that have similar solubility profiles, multiple recrystallizations may be necessary. In some cases, other purification techniques like column chromatography may be required prior to the final crystallization.
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section provides a more in-depth look at specific issues you may encounter during the crystallization of triazinoindole compounds and offers systematic approaches to resolve them.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
Causality: Oiling out occurs when the supersaturation of the solution is too high, or the temperature of the solution is above the melting point of the solid in that particular solvent system. The compound comes out of solution as a liquid phase, which may or may not solidify later, often trapping impurities.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment (e.g., refrigerator or freezer).[8]
-
Slower Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.
-
-
Increase the Solvent Volume: Add more of the primary solvent to the hot solution to decrease the overall concentration. This will lower the saturation point and reduce the likelihood of oiling out upon cooling.
-
Change the Solvent System: The chosen solvent may be too good for the compound. Try a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, use a solvent mixture to fine-tune the solubility.
Problem 2: No Crystals Form, Even After Extended Periods
Causality: This is typically due to either the solution not being sufficiently supersaturated or the presence of impurities that inhibit nucleation.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the pure solid, add a single, tiny crystal to the solution. This seed crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly by leaving the container partially open in a fume hood. This will increase the concentration of the compound.
-
Reduce Temperature: If not already done, place the solution in a colder environment (e.g., from room temperature to 4°C, or from 4°C to -20°C).
-
-
Purify the Material Further: If significant impurities are present, they can inhibit crystal formation. Consider an additional purification step, such as flash chromatography, before attempting crystallization again. Organic impurities are common in multi-step syntheses and can include unreacted starting materials.[9]
Problem 3: Formation of Very Fine Needles or Powder
Causality: The rapid formation of crystals often leads to small, poorly formed crystals, which can have a large surface area that traps impurities. This is usually a result of the solution becoming supersaturated too quickly.
Solutions:
-
Slow Down the Crystallization Process:
-
Use a more dilute solution.
-
Decrease the rate of cooling.
-
If using an anti-solvent, add it much more slowly.
-
-
Use a Different Solvent System: A solvent system that provides a shallower solubility curve (i.e., less of a difference in solubility between hot and cold) can promote slower, more controlled crystal growth. The chemical nature of the solvent, such as its polarity, can significantly influence crystal morphology.[10]
Problem 4: Polymorphism - Obtaining Different Crystal Forms
Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form.[11] Different polymorphs can have different physical properties, including solubility and stability, which is a critical consideration in pharmaceutical development. The formation of a particular polymorph can be influenced by factors such as the solvent, temperature, and cooling rate.
Solutions:
-
Control Crystallization Conditions: To obtain a consistent polymorphic form, it is crucial to precisely control the crystallization parameters. This includes the solvent system, cooling profile, stirring rate, and concentration.
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is favored.[12] Screening a variety of solvents is recommended if a specific polymorph is desired.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
-
Characterization: Use analytical techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy to characterize the obtained crystal form and ensure consistency between batches.[11]
Experimental Protocols
Below are detailed, step-by-step methodologies for common crystallization techniques that can be adapted for your triazinoindole compounds.
Protocol 1: Slow Cooling Crystallization
This is a standard and effective method for many organic compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude triazinoindole compound and a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the compound fully dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. To further slow the cooling, the flask can be placed in a Dewar flask filled with warm water.[8]
-
Crystal Growth: Once at room temperature, if sufficient crystal growth has occurred, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a suitable single solvent for slow cooling cannot be found.
-
Dissolution: Dissolve the triazinoindole compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise until the solution becomes slightly turbid (cloudy).
-
Redissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable. The process can be aided by placing the container in a cooler environment.
-
Isolation and Drying: Follow steps 6-8 from the Slow Cooling Crystallization protocol.
Protocol 3: Vapor Diffusion
This technique is excellent for obtaining high-quality single crystals, especially with small amounts of material.[8]
-
Preparation: Dissolve a few milligrams of the triazinoindole compound in a small volume of a relatively non-volatile "good" solvent (e.g., THF or dichloromethane) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a small amount of a volatile "poor" solvent (anti-solvent, e.g., hexane or diethyl ether).[4]
-
Diffusion: Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution containing your compound.[13]
-
Crystal Formation: As the anti-solvent vapor dissolves in the primary solvent, the solubility of your compound will decrease, leading to slow crystal growth over several days to weeks.
-
Isolation: Carefully remove the small vial and isolate the crystals.
Data Presentation
Table 1: Common Solvent/Anti-Solvent Systems for Crystallization of Nitrogen Heterocycles
| "Good" Solvent (Higher Boiling Point) | "Poor" Solvent (Anti-Solvent, Lower Boiling Point) | Compound Polarity Suitability |
| Toluene | Hexane | Low to Medium |
| Dichloromethane | Diethyl Ether / Pentane | Low to Medium |
| Ethyl Acetate | Hexane / Heptane | Medium |
| Acetone | Water / Hexane | Medium to High |
| Ethanol / Methanol | Water / Diethyl Ether | High |
| Tetrahydrofuran (THF) | Hexane | Medium |
Visualization of Workflows
General Crystallization Workflow
Caption: General workflow for obtaining high-purity triazinoindole crystals.
Troubleshooting Decision Tree for No Crystal Formation
Caption: Decision tree for troubleshooting when no crystals are forming.
References
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MDPI. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Retrieved from [Link]
-
ResearchGate. (2015). Crystallization purification of indole. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of crystallization with antisolvent at +20 °C, -10°C, -30 °C. Retrieved from [Link]
-
University of Veterinary and Pharmaceutical Sciences Brno. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
ResearchGate. (2016). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
PubMed. (1994). Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Regulating the spherulitic evolution of 3-nitro-1,2,4-triazol-5-one via controlled supersaturation in cooling crystallization: growth mechanism and morphological consequences. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved from [Link]
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
ResearchGate. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Slow cooling and temperature-controlled protein crystallography. Retrieved from [Link]
-
How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization? Retrieved from [Link]
-
ResearchGate. (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Retrieved from [Link]
-
DSpace@MIT. (2016). Control of polymorphism in continuous crystallization. Retrieved from [Link]
-
MDPI. (2022). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. Retrieved from [Link]
-
YouTube. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MDPI. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Retrieved from [Link]
-
ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
-
PubMed. (2018). 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. Retrieved from [Link]
-
MDPI. (n.d.). Active Pharmaceutical Ingredients: Synthesis, Extraction and Separation Methods. Retrieved from [Link]
-
ResearchGate. (2020). How to slow down spontaneous crystallization? Retrieved from [Link]
-
ResearchGate. (2005). Controlling crystal polymorphism: from stability prediction to crystallization process design. Retrieved from [Link]
-
Loughborough University Research Repository. (2006). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2004). Effect of Solvent and Polymer Additives on Crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Retrieved from [Link]
-
PubMed. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
MDPI. (2017). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. ijcea.org [ijcea.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistryviews.org [chemistryviews.org]
Technical Support Center: Optimizing Bioassays for Triazino[5,6-b]indole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazino[5,6-b]indole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the bioassay optimization process. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the generation of robust and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and testing of triazino[5,6-b]indole derivatives in various bioassay formats.
Q1: My triazino[5,6-b]indole derivative has poor aqueous solubility. How can I prepare it for a cell-based assay without it precipitating?
A1: This is a frequent challenge with heterocyclic compounds. Here’s a systematic approach:
-
Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving a broad spectrum of polar and nonpolar compounds, including triazino[5,6-b]indole derivatives.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution; gentle warming or sonication can be employed, but always check for compound stability under these conditions.
-
Serial Dilutions: Perform serial dilutions of your compound in 100% DMSO to create intermediate stocks.[1][2] This ensures that when you add a small volume of the DMSO stock to your aqueous assay buffer or cell culture medium, the compound remains in solution.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in your assay, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[1][3][4] A final concentration of 0.1% is often considered a safe starting point for most cell lines.[3][4][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[6]
Q2: I am observing high variability between replicate wells in my 96-well plate assay. What are the likely causes and solutions?
A2: High variability can stem from several factors in high-throughput screening (HTS).[7] Here are some common culprits and how to address them:
-
Compound Precipitation: As mentioned in Q1, poor solubility can lead to inconsistent compound concentrations in the wells. Washing the wells after treatment and before adding detection reagents can sometimes help remove precipitated compound.[8]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Cell Seeding Density: Uneven cell distribution will lead to variable results. Ensure you have a homogenous cell suspension and use a consistent seeding technique.
-
Incubation Conditions: Temperature or CO2 gradients within the incubator can affect cell growth and assay performance. Ensure proper incubator maintenance and uniform conditions.
Q3: My dose-response curve for a triazino[5,6-b]indole derivative has a very shallow slope or does not reach a plateau. How should I interpret this?
A3: The characteristics of a dose-response curve provide valuable information about the compound's activity.
-
Shallow Slope: A shallow slope can indicate a few possibilities. It might suggest that the compound has a narrow therapeutic window, where the concentrations that produce the desired effect are close to those that cause off-target or toxic effects.[9] It could also point to a complex mechanism of action or assay interference.
-
No Plateau: If the curve doesn't plateau at higher concentrations, it may indicate that the compound's maximum effect has not been reached within the tested concentration range. Alternatively, it could be a sign of compound precipitation at higher concentrations, leading to a decrease in the effective concentration. It is also possible that at higher concentrations, non-specific effects are contributing to the observed response.
It is important to visually inspect the wells for any signs of precipitation. If solubility is a concern, consider using a different assay format or modifying the vehicle.
Section 2: Troubleshooting Guide for Kinase Assays
Many triazino[5,6-b]indole derivatives are designed as kinase inhibitors. This section provides a troubleshooting guide for common issues in kinase assays.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| High Background Signal | 1. Reagent Purity: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[10] 2. Non-specific Binding: The detection antibody or other reagents may be binding non-specifically to the plate or other components. | 1. Use high-purity reagents. Prepare fresh buffers. 2. Increase the number of wash steps. Add a blocking agent (e.g., BSA) to the assay buffer. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme Concentration: Too little enzyme will result in a weak signal. 2. Suboptimal ATP/Substrate Concentration: The concentrations may not be optimal for the kinase's activity.[10] 3. Incorrect Incubation Time: The reaction may not have proceeded long enough. | 1. Titrate the kinase concentration to find the optimal amount that gives a robust signal without being in excess. 2. Determine the Km for ATP and the substrate. For competitive inhibitors, using an ATP concentration close to the Km can increase sensitivity.[11] 3. Perform a time-course experiment to determine the optimal incubation time for a linear reaction rate. |
| Inconsistent IC50 Values | 1. Compound Solubility/Precipitation: The compound may be precipitating at higher concentrations. 2. Assay Conditions: Variations in temperature, pH, or buffer components can affect inhibitor potency.[10] 3. ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration. | 1. Visually inspect plates for precipitation. Reduce the highest concentration tested or use a co-solvent. 2. Strictly control all assay parameters. Ensure consistent incubation times and temperatures. 3. Standardize the ATP concentration across all experiments, ideally at or near the Km value.[11] |
| Discrepancy Between Biochemical and Cell-Based Assay Potency | 1. Cell Permeability: The compound may have poor membrane permeability. 2. Efflux Pumps: The compound may be a substrate for cellular efflux pumps. 3. Metabolism: The compound may be rapidly metabolized within the cell. 4. Plasma Protein Binding: In cell culture media containing serum, the compound may bind to serum proteins, reducing its free concentration.[12] | 1. Assess cell permeability using methods like the PAMPA assay. 2. Use efflux pump inhibitors to see if the cellular potency increases. 3. Perform metabolic stability assays using liver microsomes. 4. Determine the effect of serum on IC50 values by running the assay in serum-free and serum-containing media. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the optimization of bioassays for triazino[5,6-b]indole derivatives.
Protocol: Preparation of Compound Serial Dilutions with a Fixed DMSO Concentration
This protocol is designed to prepare a series of compound dilutions for a 96-well plate assay while maintaining a consistent final DMSO concentration of 0.1%.
Materials:
-
Triazino[5,6-b]indole derivative
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create intermediate stocks by serial dilution in 100% DMSO. For a 2-fold dilution series, you can do the following:
-
Label a series of microcentrifuge tubes.
-
Add 50 µL of 100% DMSO to all tubes except the first one.
-
Add 100 µL of your 10 mM stock to the first tube.
-
Transfer 50 µL from the first tube to the second, mix well, and repeat for the subsequent tubes. This will give you intermediate stocks of 10 mM, 5 mM, 2.5 mM, etc., all in 100% DMSO.[1][2]
-
-
Prepare the final working solutions. For a final volume of 200 µL in each well of a 96-well plate, add 0.2 µL of each intermediate DMSO stock to 199.8 µL of cell culture medium or assay buffer. This will result in a 1:1000 dilution of the DMSO stock, yielding a final DMSO concentration of 0.1%.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells seeded in a 96-well plate
-
Triazino[5,6-b]indole derivative serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with your compound serial dilutions (prepared as in Protocol 3.1) and a vehicle control (0.1% DMSO in media).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Section 4: Visualizations
Experimental Workflow for Compound Screening
Caption: Workflow for screening triazino[5,6-b]indole derivatives.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
References
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Graded dose-response curves. Retrieved from [Link]
-
ResearchGate. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]
-
ResearchGate. (2025, November 1). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
-
Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Dose-Response Curve | Definition and Applications. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Retrieved from [Link]
-
ResearchGate. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]
-
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
The Queller/Strassmann Lab. (n.d.). Cleaning Genotyping Samples using Ethanol Precipitation in 96-Well Plates Materials Needed. Retrieved from [Link]
-
Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
PubMed. (n.d.). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays. Retrieved from [Link]
-
ResearchGate. (2013, November 25). Does IC50 value reduce as the passage number of cell increases? Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (n.d.). An inline QC method for determining serial dilution performance of DMSO-based systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
ACS Publications. (2026, January 21). An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. Retrieved from [Link]
-
Toxicology MSDT. (n.d.). Dose-Response Curves. Retrieved from [Link]
-
Wyzant. (2018, July 21). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Retrieved from [Link]
-
ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]
-
ResearchGate. (2017, April 25). Has anyone figured out a way to avoid condensation on 96 well plates in plate reader? Retrieved from [Link]
-
Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same. Retrieved from [Link]
-
PubMed. (n.d.). A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. Retrieved from [Link]
-
CiteSeerX. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support resource for the stability testing of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) that may arise during experimental work with this compound.
Introduction
6-methyl-5H-triazino[5,6-b]indole-3-thiol is a heterocyclic compound with potential applications in medicinal chemistry.[1][2] Understanding its stability profile is a critical aspect of its development as a potential therapeutic agent. This involves subjecting the molecule to a variety of environmental conditions over time to identify potential degradation products and establish a shelf-life.[3][4] This guide will walk you through the essential considerations and methodologies for robust stability testing.
Frequently Asked Questions (FAQs)
Q1: My sample of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is showing a color change from off-white to yellow over time. What could be the cause?
A1: A color change is often indicative of degradation. For a thiol-containing compound like this, oxidation is a likely cause. The thiol (-SH) group can oxidize to form disulfide bridges between two molecules, leading to a dimeric impurity. This and other oxidative degradation products can be colored. It is also possible that the triazino-indole core is susceptible to photolytic degradation, which can result in colored degradants. We recommend performing analysis by HPLC with a photodiode array (PDA) detector to see if new peaks, corresponding to impurities, are emerging in the chromatogram.
Q2: I am seeing a decrease in the main peak area for 6-methyl-5H-triazino[5,6-b]indole-3-thiol in my HPLC analysis, but no new peaks are appearing. What could be happening?
A2: There are a few possibilities here. First, the degradation products may not be UV-active at the wavelength you are using for detection. A PDA detector would be useful to analyze the samples at multiple wavelengths. Second, the degradants might be highly polar and eluting with the solvent front, or they could be non-polar and strongly retained on the column. Consider modifying your HPLC gradient to include a wider polarity range. Another possibility is the formation of insoluble degradants that are not being injected into the HPLC system. A visual inspection of your sample for any precipitate is recommended.
Q3: What are the most likely degradation pathways for 6-methyl-5H-triazino[5,6-b]indole-3-thiol?
A3: Based on its chemical structure, the primary points of instability are likely the thiol group and the triazine ring. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, or sulfonic acids. The triazine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening. The indole nucleus could also be subject to oxidation.
Caption: Predicted degradation pathways for 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing) in HPLC | Interaction of the thiol group with the silica support of the column. | Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of a competing base, like triethylamine, to the mobile phase can also help. |
| Irreproducible retention times | Changes in the mobile phase pH or composition. | Ensure the mobile phase is well-mixed and degassed. Use a buffered mobile phase to maintain a consistent pH. |
| Loss of compound in solution | Adsorption to the container surface. | Use silanized glass vials or polypropylene containers to minimize adsorption. |
| Baseline noise in chromatogram | Contaminated mobile phase or detector issue. | Filter all mobile phases before use. Purge the detector to remove any air bubbles. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]
Objective: To intentionally degrade 6-methyl-5H-triazino[5,6-b]indole-3-thiol under various stress conditions to identify potential degradation products and pathways.
Materials:
-
6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a PDA or UV detector and a C18 column
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of methanol and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven.
-
At appropriate time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.[6][7] The use of HPLC coupled with mass spectrometry (LC-MS) is highly recommended for the identification of degradation products.[6][7]
Data Presentation
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (80°C, 48h) | |||
| Photolytic (ICH Q1B) |
Note: The values in this table are to be filled in with experimental data.
Caption: A typical workflow for developing a stability-indicating HPLC method.
Conclusion
The stability testing of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is a multifaceted process that requires careful planning and execution. The inherent reactivity of the thiol group, combined with the complex heterocyclic core, necessitates a thorough investigation of its stability under various stress conditions. By following the guidance provided in this document, researchers can develop a comprehensive understanding of the stability profile of this molecule, which is crucial for its further development.
References
-
Convenient Synthesis 5 H -[1][8][9]Triazine[ 5 , 6 - b ]indole-3-thiol Derivatives - ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed. Available from: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed. Available from: [Link]
-
5-benzyl-5H-[1][8][9]triazino[5,6-b]indole-3-thiol - PubChem. Available from: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. Available from: [Link]
-
Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][8][9]triazino[5,6-b]indole-3(5h)-one - PubMed. Available from: [Link]
-
Analytical Techniques In Stability Testing | Separation Science. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available from: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
New indole and triazino[5,4-b]indol-4-one derivatives: synthesis and studies as inotropics and inhibitors of blood platelet aggregation - PubMed. Available from: [Link]
-
Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Available from: [Link]
-
(PDF) Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[1][8][9]triazino[5,6-B]INDOLE- 3(5H)-ONE - ResearchGate. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
European Journal of Medicinal Chemistry - Bari - Uniba. Available from: [Link]
-
As-triazino[5,6-b]indole-3-thiol, 5-methyl- - the NIST WebBook. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | C16H12N4S | CID 695347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Welcome to the technical support center for the scale-up synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this compound. As Senior Application Scientists, we aim to deliver not just procedural steps, but also the underlying scientific principles to ensure a successful and efficient scale-up process.
I. Synthetic Workflow Overview
The synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is typically achieved through a two-step process. The first step involves the formation of an intermediate, N-methylisatin thiosemicarbazone, through the condensation of N-methylisatin and thiosemicarbazide. The subsequent and critical step is the oxidative cyclization of this intermediate to yield the desired triazinoindole thiol.
Caption: General two-step synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol.
II. Detailed Experimental Protocol
This protocol provides a baseline for the synthesis, which can be adapted for scale-up.
Step 1: Synthesis of N-methylisatin thiosemicarbazone
-
In a suitably sized reaction vessel, dissolve N-methylisatin in glacial acetic acid.
-
In a separate vessel, prepare a solution of thiosemicarbazide in a minimal amount of warm water.
-
Slowly add the thiosemicarbazide solution to the N-methylisatin solution with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for a duration sufficient for the reaction to complete, typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
Step 2: Synthesis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
-
Suspend the dried N-methylisatin thiosemicarbazone in a suitable solvent, such as ethanol.
-
Add a solution of potassium carbonate (or another suitable base) in water to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The color of the reaction mixture will typically change, indicating the progress of the cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Question 1: The yield of the intermediate, N-methylisatin thiosemicarbazone, is consistently low. What are the potential causes and solutions?
-
Potential Cause 1: Incomplete dissolution of reactants. On a larger scale, ensuring complete dissolution of N-methylisatin in acetic acid can be challenging.
-
Solution: Increase the volume of the solvent or gently warm the mixture to aid dissolution before adding the thiosemicarbazide solution. Ensure efficient stirring throughout the addition.
-
-
Potential Cause 2: Premature precipitation of reactants. If the thiosemicarbazide solution is too concentrated or added too quickly, it may cause localized high concentrations and premature precipitation.
-
Solution: Add the thiosemicarbazide solution dropwise or in portions. Maintain a consistent reaction temperature to keep all components in the solution phase.
-
-
Potential Cause 3: Suboptimal reaction time or temperature. The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using TLC. If the reaction stalls, consider extending the reflux time. Ensure the reflux temperature is appropriate for the solvent system.
-
Question 2: During the cyclization step, multiple spots are observed on the TLC plate, indicating the formation of byproducts. How can this be minimized?
-
Potential Cause 1: Decomposition of the thiosemicarbazone intermediate. The intermediate can be sensitive to harsh reaction conditions.
-
Solution: Ensure the base is added portion-wise to control the exotherm and maintain a steady reaction temperature. Avoid excessively high temperatures or prolonged reaction times once the starting material is consumed.
-
-
Potential Cause 2: Air oxidation of the thiol product. The thiol group in the final product can be susceptible to oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. During workup, minimize the exposure of the product to air, especially in its basic form.
-
-
Potential Cause 3: Incorrect pH during workup. The pH during the precipitation of the final product is critical.
-
Solution: Add the acid for precipitation slowly and monitor the pH. Over-acidification can lead to the degradation of the product. Aim for a pH that ensures complete precipitation without being overly acidic.
-
Question 3: The final product is difficult to purify and appears as a dark, tarry solid. What steps can be taken to improve its purity and appearance?
-
Potential Cause 1: Presence of polymeric byproducts. These can form at elevated temperatures or with prolonged reaction times.
-
Solution: Optimize the reaction conditions as mentioned above. Consider purification by column chromatography if recrystallization is ineffective. A solvent system of ethyl acetate and hexane is often a good starting point for purification of such compounds.[1]
-
-
Potential Cause 2: Residual inorganic salts. Insufficient washing during the workup can leave salts trapped in the product.
-
Solution: Wash the filtered product thoroughly with deionized water until the filtrate is neutral. A conductivity meter can be used to check for the absence of ionic impurities in the washings.
-
-
Potential Cause 3: Trapped solvent. The product may retain solvent, leading to a gummy appearance.
-
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Caption: Troubleshooting flowchart for common synthesis issues.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the scale-up of this synthesis?
A: Thiosemicarbazide is a known hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Acetic acid is corrosive, and care should be taken to avoid skin and eye contact. During the workup, the acidification step can release gases, so it should be performed slowly and with caution.
Q2: Can alternative solvents be used for the cyclization step?
A: While ethanol is commonly used, other polar protic solvents like propanol or butanol can also be employed. The choice of solvent can influence the reaction rate and solubility of the product. It is advisable to perform small-scale trials to determine the optimal solvent for your specific scale-up conditions. Some literature also suggests the use of dioxane as a solvent.[2]
Q3: How can the progress of the reaction be effectively monitored on a large scale?
A: Thin Layer Chromatography (TLC) remains a reliable method for monitoring the reaction. For large-scale reactions, it is crucial to take representative samples from the reaction mixture. Developing a suitable TLC system (e.g., ethyl acetate/hexane) and using a visualizing agent like UV light or iodine vapor is recommended.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring if a method is developed.
Q4: What are the typical yields that can be expected for this synthesis on a larger scale?
A: With optimized conditions, the yield for the formation of the thiosemicarbazone intermediate can be in the range of 80-90%. The subsequent cyclization step typically proceeds with yields of 70-85%. Overall yields for the two-step process can be expected to be in the range of 55-75%. However, yields can vary depending on the scale, purity of reagents, and efficiency of the workup and purification procedures.
Q5: Are there any "green chemistry" approaches for this synthesis?
A: Yes, researchers have explored more environmentally friendly methods for similar syntheses. The use of microwave irradiation or sonochemistry can significantly reduce reaction times and energy consumption.[3] Additionally, exploring water as a solvent for certain steps, where feasible, can reduce the reliance on organic solvents.[3]
V. Quantitative Data Summary
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization |
| Solvent | Glacial Acetic Acid | Ethanol/Water |
| Base | N/A | Potassium Carbonate |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 2-4 hours | 4-6 hours |
| Monitoring Technique | TLC (e.g., Ethyl Acetate:Hexane 1:1) | TLC (e.g., Ethyl Acetate:Hexane 1:1) |
| Expected Yield | 80-90% | 70-85% |
VI. References
-
Kumar, R., Singh, T., Singh, H., Jain, S., & Roy, R. K. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][4][5]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1][4][5]triazino[5,6-b]indol-3(5h)-one/-thione. EXCLI journal, 13, 225–240. Available at: [Link]
-
Ibid.
-
Jedynak, Ł., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Sustainable Chemistry and Pharmacy, 30, 100863. Available at: [Link]
-
Singh, P., & Kumar, A. (2009). Synthesis and biological evaluation of new[1][4][5]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][4][5]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 44(6), 2536-2544. Available at: [Link]
-
Convenient Synthesis 5 H -[1][4][5]Triazine[5,6- b ]indole-3-thiol Derivatives. (2012). Chinese Journal of Organic Chemistry, 32(1), 133-140. Available at: [Link]
-
Ibid.
Sources
- 1. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Biological Activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol: A Comparative Guide to Experimental Validation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the biological activity of the novel compound 6-methyl-5H-triazino[5,6-b]indole-3-thiol. Drawing upon existing literature for structurally related triazino[5,6-b]indole derivatives, we will explore the most probable therapeutic potential of this compound and outline a rigorous, multi-faceted experimental approach to validate its efficacy, with a primary focus on its potential as an anticancer agent.
Introduction: The Therapeutic Promise of the Triazino[5,6-b]indole Scaffold
The 5H-[1][2][3]triazino[5,6-b]indole core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antileishmanial, antiviral, and antimalarial properties.[1][2][4] The versatility of this scaffold allows for substitutions that can modulate its physicochemical properties and biological targets. The subject of this guide, 6-methyl-5H-triazino[5,6-b]indole-3-thiol, is a novel derivative whose biological activity remains to be fully elucidated. Based on the activities of analogous compounds, it is hypothesized that this molecule may exhibit significant antiproliferative and pro-apoptotic effects in cancer cells.
Recent studies on other 5H-[1][2][3]triazino[5,6-b]indole derivatives have shown potent anticancer activity, with some acting as iron chelators that induce cell cycle arrest and apoptosis.[1] This guide will present a logical workflow to systematically investigate these potential anticancer properties of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, providing detailed experimental protocols and the scientific rationale behind each step.
Comparative Analysis of Potential Biological Activities
While the specific activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is unconfirmed, the activities of structurally similar compounds provide a strong basis for our experimental direction.
| Compound Family | Reported Biological Activity | Mechanism of Action (if known) | Reference |
| 5H-[1][2][3]triazino[5,6-b]indole derivatives | Anticancer (antiproliferative) | Iron chelation, induction of apoptosis, G1 cell cycle arrest | [1] |
| [1][2][3]triazino[5,6-b]indol-3-ylthio derivatives | Antileishmanial | Not specified | [2] |
| 6-trifluoromethyl-1,2,4-triazino[5,6b]indole derivatives | Antimalarial | Association with ferriprotoporphyrin IX and interaction with DNA | [4] |
| 5H-as-triazino[5,6-b]indoles | Antiviral (Rhinovirus) | Not specified | [5] |
This comparative data strongly suggests that the initial screening of 6-methyl-5H-triazino[5,6-b]indole-3-thiol should focus on its anticancer potential.
Experimental Validation Workflow for Anticancer Activity
To rigorously confirm the hypothesized anticancer activity, a multi-step experimental approach is recommended. This workflow is designed to first screen for general cytotoxicity and then delve into the specific mechanisms of action.
Caption: Proposed intrinsic apoptotic pathway.
To confirm this pathway, Western blot analysis of key proteins such as Bax, Bcl-2, and cleaved caspase-3 would be necessary. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 would provide strong evidence for the involvement of the mitochondrial pathway. [1]
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to confirm the biological activity of 6-methyl-5H-triazino[5,6-b]indole-3-thiol. By following the proposed experimental workflow, researchers can obtain a comprehensive understanding of its potential as an anticancer agent. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models and a more in-depth exploration of its molecular targets. The structural alerts from related compounds, such as potential iron chelation, also open up additional avenues for mechanistic studies. The data generated will be crucial for the continued development of this promising class of compounds.
References
-
Design, synthesis and biological evaluation of 5H-t[1][2][3]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of newt[1][2][3]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[1][2][3]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Convenient Synthesis 5 H -T[1][2][3]riazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Guidelines for clinical evaluation of anti-cancer drugs - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Triazene compounds: mechanism of action and related DNA repair systems - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Apoptosis – what assay should I use? - BMG Labtech. (n.d.). Retrieved January 22, 2026, from [Link]
-
Structure of triazinoindole-based thiosemicarbazide analogs and their α-glucosidase activity. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell cycle analysis using flow cytometry - PubMed - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (n.d.). Retrieved January 22, 2026, from [Link]
-
Biomarker method validation in anticancer drug development - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cell cycle analysis by flow cytometry - YouTube. (n.d.). Retrieved January 22, 2026, from [Link]
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (n.d.). Retrieved January 22, 2026, from [Link]
-
1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b]d[1][3]iazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Triazino[5,6-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The triazino[5,6-b]indole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides an in-depth comparison of triazino[5,6-b]indole derivatives, focusing on their structure-activity relationships (SAR) as anticancer, antimalarial, and antiviral agents. We will delve into the experimental data supporting these findings, detail the synthetic and biological evaluation protocols, and explore the underlying mechanisms of action.
The Triazino[5,6-b]indole Core: A Versatile Pharmacophore
The tricyclic framework of triazino[5,6-b]indole, formed by the fusion of a triazine ring to an indole moiety, provides a unique template for designing bioactive molecules. The arrangement of nitrogen atoms in the triazine ring and the electron-rich nature of the indole nucleus offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This versatility has been exploited to develop compounds with a wide spectrum of therapeutic potential.
Anticancer Activity: Targeting Key Pathways
Triazino[5,6-b]indole derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their efficacy against a variety of cancer cell lines. The SAR exploration in this area has been rich, with modifications at the 3, 5, and 6-positions of the core structure leading to significant variations in potency and selectivity.
Structure-Activity Relationship of 3-Substituted Derivatives
The 3-position of the triazino[5,6-b]indole ring has been a primary focus for derivatization, often starting from the key intermediates 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole and 3-hydrazinyl-5H-[1][2][3]triazino[5,6-b]indole.
Introduction of a sulfur linkage at the 3-position has proven to be a fruitful strategy. For instance, the reaction of 3-mercapto-1,2,4-triazino[5,6-b]indoles with N-arylchloroacetamides has yielded 3-S-substituted derivatives with notable antitumor activity.[2] Further hybridization by incorporating a thiazolidinone moiety at this position has also been explored.[2]
A series of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and their pyrimidine analogs have been synthesized and evaluated for their antiproliferative effects.[4] The nature of the substituent on the terminal triazine or pyrimidine ring plays a crucial role in determining the cytotoxic potency.
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -S-(4,6-dichloro-1,3,5-triazin-2-yl) | Leishmania donovani (amastigotes) | 4.01 | [4] |
| 1b | -S-(4,6-dimethoxy-1,3,5-triazin-2-yl) | Leishmania donovani (amastigotes) | >100 | [4] |
| 2a | -S-(4,6-dichloropyrimidin-2-yl) | Leishmania donovani (amastigotes) | 10.2 | [4] |
| 3 | Hydrazone conjugate | MCF-7 | 1.06 | [3] |
| 4 | Fused heterocyclic hybrid | MDA-MB-231 | 0.78 | [3] |
Key SAR Insights for 3-Substituted Derivatives:
-
The presence of electron-withdrawing groups, such as chlorine atoms, on the terminal heterocyclic ring at the 3-position appears to be favorable for antiproliferative activity.[4]
-
The replacement of chlorine with electron-donating methoxy groups can lead to a significant loss of activity.[4]
-
Hybridization of the triazino[5,6-b]indole core with other heterocyclic systems like thiazolidinones and triazines at the 3-position is a viable strategy for generating potent anticancer agents.[2][3]
Mechanism of Action: EGFR Inhibition
Several potent anticancer triazino[5,6-b]indole derivatives exert their effect by targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[3] Overexpression of EGFR is a hallmark of many cancers, making it an attractive therapeutic target.
These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[5]
Caption: EGFR signaling pathway and its inhibition by triazino[5,6-b]indole derivatives.
Antimalarial Activity: The Role of the Trifluoromethyl Group
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Triazino[5,6-b]indole derivatives have shown promise in this area, with specific substitutions significantly enhancing their antiplasmodial activity.
Structure-Activity Relationship of 6-Substituted Derivatives
A key finding in the SAR of antimalarial triazino[5,6-b]indoles is the profound effect of a trifluoromethyl (CF3) group at the 6-position of the indole ring.[2]
| Compound ID | 6-Substituent | Antimalarial Activity (IC50 vs. D10 strain) | Reference |
| 5a | H | Inactive | [2] |
| 5b | CF3 | Active | [2] |
| 6a | H | Inactive | [2] |
| 6b | CF3 | Active | [2] |
Key SAR Insights for 6-Substituted Derivatives:
-
The introduction of a trifluoromethyl group at the 6-position is crucial for the in vitro antimalarial activity of 1,2,4-triazino[5,6b]indole derivatives.[2]
-
Unsubstituted analogues at the 6-position are devoid of activity.[2]
-
Interestingly, the presence of a trifluoromethyl group in the related 5H-1,2,4-triazolo[1',5',2,3]-1,2,4-triazino[5,6b]indole system leads to diminished antimalarial activity compared to their unsubstituted counterparts.[2]
Antiviral Activity: An Emerging Area of Investigation
The antiviral potential of triazino[5,6-b]indole derivatives is a less explored but promising field. Some substituted derivatives have been synthesized and evaluated as potential antiviral agents.[6] While extensive SAR data is not yet available, initial findings suggest that this scaffold can be a valuable starting point for the development of novel antiviral drugs.
Experimental Protocols
Synthesis of Key Intermediates
The synthesis of diverse triazino[5,6-b]indole libraries often begins with the preparation of key intermediates, such as 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole.
Protocol: Synthesis of 3-Mercapto-5H-[1][2][3]triazino[5,6-b]indole
-
Step 1: Synthesis of Isatin-3-thiosemicarbazone: A mixture of isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in aqueous acetic acid is heated under reflux for 2 hours. The resulting precipitate is filtered, washed with water, and dried to yield isatin-3-thiosemicarbazone.
-
Step 2: Cyclization: The isatin-3-thiosemicarbazone (1 equivalent) is suspended in an aqueous solution of potassium carbonate (3 equivalents) and heated under reflux for 4 hours. The solution is then cooled and acidified with acetic acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to afford 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole.[1]
Caption: Synthetic workflow for 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole.
Biological Evaluation Protocols
Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazino[5,6-b]indole derivatives for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.
-
Cell Monolayer Preparation: A confluent monolayer of host cells is prepared in 24-well plates.
-
Virus Infection: The cells are infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.
-
Plaque Formation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the untreated virus control.[7]
Conclusion
The triazino[5,6-b]indole scaffold represents a highly promising framework for the development of novel therapeutic agents. The extensive research into its anticancer activity has revealed clear SAR trends, particularly concerning substitutions at the 3-position and the mechanism of EGFR inhibition. The discovery of the critical role of the 6-trifluoromethyl group for antimalarial activity opens new avenues for the design of potent antiplasmodial drugs. While the antiviral potential of this class of compounds is still in its early stages of exploration, the initial findings are encouraging. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and expand the therapeutic applications of triazino[5,6-b]indole derivatives.
References
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. (2010). PubMed. [Link]
-
Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. (2025). PubMed. [Link]
-
Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. (2023). PubMed Central. [Link]
-
Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (n.d.). MDPI. [Link]
-
Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. (1987). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol and Established Antiviral Agents
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective antiviral therapeutics, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative overview of the emerging antiviral potential of the triazinoindole class of compounds, with a focus on 6-methyl-5H-triazino[5,6-b]indole-3-thiol, against a panel of well-established antiviral drugs: Oseltamivir, Acyclovir, Remdesivir, and Enfuvirtide. While specific experimental data for 6-methyl-5H-triazino[5,6-b]indole-3-thiol is limited in publicly accessible literature, this guide will leverage data from related triazinoindole derivatives to provide a forward-looking perspective on its potential.
Introduction to Triazinoindoles: A Promising Antiviral Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its fusion with a triazine ring to form triazinoindoles has given rise to a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antiviral properties. Derivatives of the triazino[5,6-b]indole system have demonstrated inhibitory activity against a range of viruses, suggesting that this chemical backbone is a promising starting point for the development of novel antiviral agents.[2]
While direct antiviral data for 6-methyl-5H-triazino[5,6-b]indole-3-thiol is not extensively documented, the structural alerts within this molecule—a planar heterocyclic system capable of intercalation, and a thiol group that can interact with biological targets—suggest plausible mechanisms of antiviral action. Further investigation into this specific compound is warranted to delineate its precise antiviral profile.
Established Antiviral Agents: Mechanisms and Applications
A meaningful comparison requires a thorough understanding of the current standards of care. The following sections detail the mechanisms of action of four widely used antiviral drugs, each targeting a different virus or viral process.
Oseltamivir: A Neuraminidase Inhibitor for Influenza
Oseltamivir (Tamiflu) is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[3] Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[3]
Acyclovir: A Guanosine Analog Targeting Herpesviruses
Acyclovir is a synthetic nucleoside analog that is highly effective against herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[4] Its selectivity stems from its activation by a viral-specific enzyme, thymidine kinase. Once phosphorylated, acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into the viral DNA by the viral DNA polymerase. This leads to chain termination and inhibition of viral replication.[4]
Remdesivir: A Broad-Spectrum RNA Polymerase Inhibitor
Remdesivir is a nucleotide analog prodrug that exhibits broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[5] Inside the cell, remdesivir is converted to its active triphosphate form. It then acts as an analog of adenosine triphosphate (ATP) and competes for incorporation into nascent RNA chains by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby disrupting viral replication.[6]
Enfuvirtide: An HIV Fusion Inhibitor
Enfuvirtide (T-20) is a synthetic peptide that belongs to the class of HIV entry inhibitors.[7] It mimics a component of the HIV-1 transmembrane glycoprotein gp41. Enfuvirtide binds to gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[7][8] This blockade of fusion effectively stops the virus from entering host cells.
Comparative Analysis: Triazinoindoles versus Standard-of-Care Antivirals
A direct, head-to-head comparison of 6-methyl-5H-triazino[5,6-b]indole-3-thiol with the aforementioned drugs is challenging due to the lack of specific data for the former. However, by examining the general characteristics of triazinoindole derivatives and the mechanisms of the established drugs, we can infer potential advantages and areas for future research.
Table 1: Comparative Antiviral Data
| Compound/Drug | Virus Target | Mechanism of Action | IC50/EC50 | Reference |
| Triazinoindole Derivatives (General) | Influenza, HSV, etc. | Varies (potential for multiple targets) | Data not available for specific compound | [2] |
| Oseltamivir | Influenza A & B | Neuraminidase Inhibitor | Varies by strain (nM to low µM range) | [3] |
| Acyclovir | HSV-1, HSV-2, VZV | DNA Polymerase Inhibitor | Varies by strain (low µM range) | [4] |
| Remdesivir | SARS-CoV-2 | RNA Polymerase Inhibitor | Varies by cell type and assay (nM to low µM range) | [5][6] |
| Enfuvirtide | HIV-1 | Fusion Inhibitor | ~1-100 ng/mL | [7] |
The potential of triazinoindoles lies in the possibility of novel mechanisms of action that could circumvent existing resistance pathways. For instance, if a triazinoindole derivative were to target a different viral protein or a host factor essential for viral replication, it could be effective against strains resistant to current drugs.
Experimental Protocols for Antiviral Activity Assessment
The evaluation of novel antiviral compounds relies on robust and reproducible in vitro assays. The following are detailed protocols for three common methods used to determine antiviral efficacy.
Plaque Reduction Assay
This assay is considered the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.[7]
Principle: This method measures the ability of a compound to reduce the number of virus-induced plaques in a cell monolayer. Each plaque represents a region of cells infected and lysed by the virus.
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[7][9]
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable virus dilution medium.
-
Virus Infection: Aspirate the cell culture medium and infect the cells with a predetermined amount of virus (to produce a countable number of plaques) in the presence of the test compound dilutions. Incubate for 1 hour to allow for viral adsorption.[7]
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells.[7][9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formalin) and stain with a dye such as crystal violet to visualize the plaques.[10]
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined by non-linear regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method to screen for antiviral activity by measuring the inhibition of virus-induced cell death.[11][12]
Principle: This assay quantifies the ability of a compound to protect cells from the destructive effects (cytopathic effect) of a virus. Cell viability is typically measured using a colorimetric or fluorometric readout.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates and incubate to form a confluent monolayer.[11]
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.[11]
-
Incubation: Incubate the plates until significant CPE is observed in the virus control wells (typically 2-5 days).[11]
-
Viability Assessment: Quantify cell viability using a reagent such as Neutral Red or MTT.[11][12]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration. The 50% effective concentration (EC50) is the concentration of the compound that protects 50% of the cells from virus-induced death.
Virus Yield Reduction Assay
This assay directly measures the effect of a compound on the production of new infectious virus particles.[13][14]
Principle: This method quantifies the amount of progeny virus produced in the presence of an antiviral compound.
Step-by-Step Methodology:
-
Infection and Treatment: Infect a confluent monolayer of cells with the virus at a high MOI in the presence of serial dilutions of the test compound.[13]
-
Incubation: Incubate the cultures for one full replication cycle of the virus.[15]
-
Harvesting: Collect the cell culture supernatant (and/or the cells, depending on the virus) after the incubation period.[13][15]
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each compound concentration using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[13][15]
-
Data Analysis: The concentration of the compound that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is calculated.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs.
Caption: A generalized workflow for antiviral drug discovery.
Conclusion
The triazinoindole scaffold represents a promising area for the discovery of novel antiviral agents. While specific data on 6-methyl-5H-triazino[5,6-b]indole-3-thiol is not yet widely available, the documented antiviral activities of related compounds suggest its potential. A thorough evaluation of this and other triazinoindole derivatives using the standardized in vitro assays described in this guide is a critical next step. A comparative understanding of the mechanisms of established antiviral drugs like Oseltamivir, Acyclovir, Remdesivir, and Enfuvirtide provides a valuable framework for assessing the potential advantages and novelty of new chemical entities. The continued exploration of diverse chemical scaffolds is essential for expanding our arsenal against viral diseases and addressing the ongoing challenge of antiviral resistance.
References
-
National Center for Biotechnology Information. (2023). Indole. PubChem Compound Summary for CID 798. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
-
protocols.io. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
MDPI. (2022). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Retrieved from [Link]
-
PMC. (2021). Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c]T[1][3]riazin-4-ols. Retrieved from [Link]
-
PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]
-
MDPI. (2022). In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]
-
protocols.io. (2022). Influenza virus plaque assay. Retrieved from [Link]
-
Bio-protocol. (2017). Plaque reduction assay. Retrieved from [Link]
-
NIH. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Retrieved from [Link]
-
PubMed. (1991). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. Retrieved from [Link]
-
Sci-Hub. (1964). Syntheses and Antiviral Effects of 3-Amino-6-alkyl-as-triazin-5-ol Derivatives. Retrieved from [Link]
-
IBT Bioservices. (n.d.). Viral Yield Reduction Assay Service. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
MDPI. (2021). In Vitro Effect of 9,9′-Norharmane Dimer against Herpes Simplex Viruses. Retrieved from [Link]
-
ASM Journals. (2007). Cytopathic Effects of Viruses Protocols. Retrieved from [Link]
-
Sci-Hub. (1963). Syntheses and Antiviral Activity of 3-Thioxo-6-aryl-3, 4-dihydro-as-triazin-5 (2H). Retrieved from [Link]
-
ScienceOpen. (2017). Antiviral activity of chlorogenic acid against influenza A (H1N1/H3N2) virus and its inhibition of neuraminidase. Retrieved from [Link]
-
Labinsights. (2023). Virus Yield Reduction Assay Service. Retrieved from [Link]
-
ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay?. Retrieved from [Link]
-
GSRS. (n.d.). 3-((5-METHYL-5H-AS-TRIAZINO(5,6-B)INDOL-3-YL)AMINO)-1-PROPANOL. Retrieved from [Link]
-
MDPI. (2022). Antiviral Peptides as Anti-Influenza Agents. Retrieved from [Link]
-
MDPI. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. Retrieved from [Link]
-
Sci-Hub. (2004). Synthesis, Antiviral Activity, and Mode of Action of Some 3-Substituted 2,5,6-Trichloroindole 2. Retrieved from [Link]
-
PubMed. (1995). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. Retrieved from [Link]
-
PMC. (2021). 6-Thioguanine Inhibits Herpes Simplex Virus 1 Infection of Eyes. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Enfuvirtide?. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acyclovir Sodium?. Retrieved from [Link]
-
Wikipedia. (n.d.). Enfuvirtide. Retrieved from [Link]
-
Wikipedia. (n.d.). Remdesivir. Retrieved from [Link]
-
VEKLURY® (remdesivir) HCP. (n.d.). Mechanism of Action & Variant Antiviral Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyclovir. Retrieved from [Link]
-
PubMed. (1983). The biochemistry and mechanism of action of acyclovir. Retrieved from [Link]
-
DermNet. (n.d.). Aciclovir, acyclovir. Retrieved from [Link]
-
NATAP. (n.d.). Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor. Retrieved from [Link]
-
PubMed. (2002). [Enfuvirtide, mechanism of action and pharmacological properties]. Retrieved from [Link]
-
NIH. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Retrieved from [Link]
-
C&EN. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Retrieved from [Link]
-
IntechOpen. (2021). Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Retrieved from [Link]
Sources
- 1. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Thioguanine Inhibits Herpes Simplex Virus 1 Infection of Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. pblassaysci.com [pblassaysci.com]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. ibtbioservices.com [ibtbioservices.com]
- 14. labinsights.nl [labinsights.nl]
- 15. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Triazinoindole Analogs in Contemporary Drug Discovery
The triazinoindole scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive comparative study of the efficacy of various triazinoindole analogs, offering researchers, scientists, and drug development professionals a critical overview of the current landscape. We will delve into their therapeutic potential, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, supported by experimental data from peer-reviewed studies.
Introduction: The Therapeutic Promise of the Triazinoindole Core
The fusion of a triazine ring with an indole nucleus creates the triazinoindole system, a scaffold that has proven to be a fertile ground for the development of novel therapeutic agents. The indole moiety, a common feature in many biologically active natural products and synthetic drugs, provides a crucial structural anchor for interacting with various biological targets. The triazine ring, with its nitrogen atoms, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent modularity has enabled the generation of extensive libraries of triazinoindole analogs with diverse pharmacological profiles, including anticancer, neuroprotective, and enzyme-inhibitory activities.
Comparative Efficacy Across Therapeutic Areas
The true potential of triazinoindole analogs is best understood through a comparative analysis of their efficacy in different therapeutic contexts. This section will compare the performance of various analogs, supported by quantitative data from preclinical studies.
Anticancer Activity: Targeting Key Oncogenic Pathways
Triazinoindole derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key kinases and other proteins involved in cancer cell proliferation and survival.[1][2][3] A notable mechanism of action is the dual inhibition of the PI3K/mTOR pathway, a critical signaling cascade often dysregulated in cancer.[4]
A study on novel 1,3,5-triazine derivatives identified compound 6h as a potent inhibitor of PI3K/mTOR, exhibiting significant anticancer activity against cervical cancer cells (HeLa).[4] This compound demonstrated greater potency against HeLa cells compared to triple-negative breast cancer (MDA-MB-231), human breast cancer (MCF-7), and human liver cancer (HepG2) cells.[4] Further investigations revealed that compound 6h induced cell cycle arrest in the G1 phase and promoted apoptosis in HeLa cells.[4]
Another series of 5H-[4][5][6]triazino[5,6-b]indole derivatives were synthesized and evaluated for their antiproliferative activity.[7] Among them, compound 3k displayed potent activity against a panel of cancer cell lines, with IC50 values of 0.59 µM for A549 (lung), 0.86 µM for MCF-7 (breast), 1.31 µM for HeLa (cervical), and 0.92 µM for HepG-2 (liver) cells.[7] Interestingly, this compound was found to act as an iron chelator, selectively binding to ferrous ions, which contributes to its anticancer effect by inducing apoptosis via the mitochondrial pathway.[7]
In colon cancer cells (DLD-1), the 1,2,4-triazine sulfonamide derivative MM131 was shown to be significantly more potent at inducing apoptosis compared to the standard chemotherapeutic agent 5-fluorouracil.[6] At concentrations of 1.5 µM and 3 µM, MM131 activated caspase-8 in 60.9% and 85% of DLD-1 cells, respectively, an effect that was nine times stronger than that of 5-fluorouracil.[6]
Table 1: Comparative Anticancer Efficacy of Selected Triazinoindole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6h | HeLa (Cervical) | Potent (exact value not specified) | PI3K/mTOR inhibitor | [4] |
| 3k | A549 (Lung) | 0.59 | Iron Chelator, Apoptosis Induction | [7] |
| MCF-7 (Breast) | 0.86 | [7] | ||
| HeLa (Cervical) | 1.31 | [7] | ||
| HepG-2 (Liver) | 0.92 | [7] | ||
| MM131 | DLD-1 (Colon) | Induces significant apoptosis at 1.5 µM | Caspase-8 Activation | [6] |
Neuroprotective Effects: A Multitarget Approach to Alzheimer's Disease
The complex pathology of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands (MTDLs), and triazinoindole analogs have shown significant promise in this area.[8][9] These compounds often exhibit a combination of cholinesterase inhibition, antioxidant activity, and inhibition of amyloid-beta (Aβ) aggregation.
One study identified compound 23e as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values of 0.56 µM and 1.17 µM, respectively.[9] This compound also demonstrated neuroprotective effects against H2O2- and Aβ-induced toxicity in SH-SY5Y neuroblastoma cells and reversed scopolamine-induced memory deficits in mice.[9]
Further research led to the development of compound 60 , an 8-(piperidin-1-yl) substituted triazinoindole derivative, which exhibited even more potent cholinesterase inhibition (AChE IC50 = 0.32 µM; BuChE IC50 = 0.21 µM).[8] Importantly, compound 60 also inhibited self-mediated Aβ1-42 aggregation by 54% at a concentration of 25 µM and showed strong antioxidant properties.[8] Its ability to penetrate the blood-brain barrier, coupled with a lack of acute toxicity at high doses, underscores its potential as a promising anti-AD drug candidate.[8]
Another series of triazine derivatives were evaluated as inhibitors of β-site APP-cleaving enzyme 1 (BACE1), another key target in AD.[10] Compounds 6c and 6m were identified as potent BACE1 inhibitors with IC50 values of 0.91 µM and 0.69 µM, respectively.[10]
Table 2: Comparative Efficacy of Triazinoindole Analogs in Alzheimer's Disease Models
| Compound | Target | IC50 (µM) | Additional Activities | Reference |
| 23e | AChE | 0.56 | Neuroprotection, Antioxidant | [9] |
| BuChE | 1.17 | [9] | ||
| 60 | AChE | 0.32 | Aβ aggregation inhibition (54% at 25 µM), Antioxidant, BBB penetration | [8] |
| BuChE | 0.21 | [8] | ||
| 6c | BACE1 | 0.91 | [10] | |
| 6m | BACE1 | 0.69 | Metal chelation | [10] |
Enzyme Inhibition: A Broad Spectrum of Activity
The versatility of the triazinoindole scaffold is further highlighted by its ability to inhibit a wide range of enzymes, suggesting its potential in treating various metabolic and other disorders.
Several studies have reported the synthesis and evaluation of triazinoindole analogs as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[5][11][12] One study identified a series of triazinoindole analogs with potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.46 µM to 312.79 µM, compared to the standard drug acarbose (IC50 = 38.25 µM).[12] Another study on new triazinoindole bearing thiazole/oxazole analogues found several compounds with excellent α-amylase inhibitory potential, with IC50 values as low as 1.2 µM.[5]
Triazinoindole-bearing bis-Schiff bases and bis-indole based triazine derivatives have been investigated as inhibitors of β-glucuronidase.[13][14] In one study, the most potent analog exhibited an IC50 value of 2.60 µM, significantly better than the standard D-saccharic acid 1,4-lactone (IC50 = 48.10 µM).[13] Another series of bis-indole based triazine derivatives also showed promising inhibitory potentials with IC50 values ranging from 5.30 µM to 33.10 µM.[14]
Novel 1,2,4-triazole analogues have been synthesized and shown to be potent inhibitors of mushroom tyrosinase.[15] Notably, compound 9k exhibited an exceptionally low IC50 value of 0.0048 µM, making it 3500 times more active than the standard inhibitor kojic acid (IC50 = 16.8320 µM).[15]
Table 3: Comparative Efficacy of Triazinoindole Analogs as Enzyme Inhibitors
| Compound Class | Target Enzyme | Most Potent Analog IC50 (µM) | Standard Drug IC50 (µM) | Reference |
| Triazinoindole analogs | α-Glucosidase | 2.46 | Acarbose (38.25) | [12] |
| Triazinoindole-thiazole/oxazole | α-Amylase | 1.2 | Acarbose (0.91) | [5] |
| Triazinoindole bis-Schiff base | β-Glucuronidase | 2.60 | D-saccharic acid 1,4-lactone (48.10) | [13] |
| Bis-indole based triazine | β-Glucuronidase | 5.30 | D-saccharic acid 1,4-lactone (31.2) | [14] |
| 1,2,4-Triazole analog (9k ) | Tyrosinase | 0.0048 | Kojic acid (16.8320) | [15] |
Experimental Methodologies: A Guide to Efficacy Evaluation
The credibility of the comparative efficacy data presented above rests on robust and well-validated experimental protocols. This section details the methodologies commonly employed in the evaluation of triazinoindole analogs.
In Vitro Anticancer Assays
Objective: To determine the cytotoxic and antiproliferative effects of triazinoindole analogs on cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazinoindole analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for determining the in vitro anticancer activity of triazinoindole analogs using the MTT assay.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potential of triazinoindole analogs against specific enzymes.
Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: In a 96-well plate, add 10 µL of the triazinoindole analog solution (at various concentrations), followed by 50 µL of the α-glucosidase solution. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 50 µL of the pNPG solution to initiate the reaction.
-
Reaction Termination and Measurement: After incubating for 30 minutes at 37°C, stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.
Signaling Pathway for PI3K/mTOR Inhibition by Triazinoindole Analogs
Caption: Simplified signaling pathway showing the dual inhibition of PI3K and mTOR by triazinoindole analogs, leading to reduced cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights
The extensive research into triazinoindole analogs has provided valuable insights into their structure-activity relationships, guiding the design of more potent and selective compounds.
-
Substituents on the Phenyl Ring: The nature and position of substituents on phenyl rings attached to the triazinoindole core play a crucial role in determining the biological activity. For instance, in a series of α-glucosidase inhibitors, the presence of electron-withdrawing groups like chloro and nitro moieties on the phenyl ring was found to enhance the inhibitory potential.[11]
-
Hybridization with Other Pharmacophores: The fusion of the triazinoindole scaffold with other heterocyclic rings, such as thiazole, oxazole, or pyrimidine, has led to the discovery of compounds with enhanced or novel biological activities.[5][16]
-
Linker Length and Type: In the context of multi-target ligands for Alzheimer's disease, the length and nature of the linker connecting the triazinoindole core to other pharmacophoric elements are critical for achieving balanced activity against multiple targets.[8]
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates the immense therapeutic potential of triazinoindole analogs across a range of diseases. Their synthetic tractability, coupled with their ability to interact with a diverse array of biological targets, makes them a highly attractive scaffold for future drug discovery efforts. The compelling preclinical data, particularly in the areas of oncology and neurodegenerative diseases, warrants further investigation and optimization of these promising compounds. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and the exploration of novel analogs with improved potency, selectivity, and safety profiles. The continued exploration of the vast chemical space around the triazinoindole nucleus is poised to deliver the next generation of innovative therapeutics.
References
[5] Fazal-ur-Rehman, Taha, M., Rahim, F., et al. (2019). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic Chemistry, 103284. Available at: [Link] [4] Al-Abdullah, E. S., Al-Sanea, M. M., Al-Omair, M. A., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic Chemistry, 104689. Available at: [Link] [11] Taha, M., Rahim, F., Ullah, H., et al. (2019). Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking. Molecules, 24(19), 3599. Available at: [Link] [6] Michalak, M., Wujec, M., Paneth, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(11), 3323. Available at: [Link] [17] Patel, D. V., et al. (2019). Novel Multi-Target Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ACS Chemical Neuroscience, 10(10), 4337-4354. Available at: [Link] [13] Ullah, H., Ahmad, S., Taha, M., et al. (2022). Synthesis, in-vitro and in-silico studies of triazinoindole bearing bis-Schiff base as β-glucuronidase inhibitors. Journal of Molecular Structure, 1248, 131464. Available at: [Link] [15] Khan, I., Ali, A., Lee, K. H., et al. (2020). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular and Cellular Probes, 53, 101584. Available at: [Link] [1] Van denbroucke, S., et al. (2009). Triazine compounds as kinase inhibitors. Google Patents, WO2009093981A1. Available at: [18] Wang, Y., Li, Y., Liu, Y., et al. (2022). In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Molecules, 27(21), 7543. Available at: [Link] [10] Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., et al. (2018). Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. Bioorganic Chemistry, 77, 425-435. Available at: [Link] [7] Wang, L., Chen, Y., Ma, J., et al. (2024). Design, synthesis and biological evaluation of 5H-[4][5][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular and Cellular Probes, 10840. Available at: [Link] Van denbroucke, S., et al. (2009). TRIAZINE COMPOUNDS AS KINASE INHIBITORS. WIPO Patentscope, WO/2009/093981. Available at: [Link] [12] Rahim, F., Ullah, K., Taha, M., et al. (2015). Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 58, 52-58. Available at: [Link] [19] Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link] [20] El-Sayed, W. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 1,2,4-Triazolo and 1,2,4-Triazino[4,3-a]quinoxalines as Potential Anticancer and Antimicrobial Agents. ResearchGate. Available at: [Link] [21] Szałaj, N., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link] Khan, I., et al. (2023). Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-Glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis. ResearchGate. Available at: [Link] [3] Kandefer-Szerszeń, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link] [8] Patel, D. V., et al. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 11(22), 3866-3880. Available at: [Link] [22] S. Montanari, et al. (2021). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link] [9] Patel, D. V., et al. (2019). Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ACS Chemical Neuroscience, 10(10), 4337-4354. Available at: [Link] [23] C. J. Wenthur, et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. Available at: [Link] [16] Singh, P., et al. (2014). Synthesis and biological evaluation of new[4][5][6]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[4][5][6]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 86, 456-464. Available at: [Link] [24] Y. Li. (2012). Synthesis of[4][5][6]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Digital Commons @ USF. Available at: [Link] [25] H. Ullah, et al. (2021). Synthesis, in-vitro and in-silico studies of triazinoindole bearing bis-Schiff base as β-glucuronidase inhibitors. Semantic Scholar. Available at: [Link]
Sources
- 1. WO2009093981A1 - Triazine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking [mdpi.com]
- 12. Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 25. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Validating Target Engagement of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
Introduction: The Imperative of Target Validation in Drug Discovery
In the landscape of modern drug discovery, identifying a potent "hit" compound is merely the first step. The critical subsequent challenge lies in unequivocally proving that the compound elicits its biological effect by binding to its intended molecular target within the complex milieu of a living cell. This process, known as target engagement validation, is a cornerstone of building a robust, data-driven case for advancing a candidate molecule. Without it, programs risk advancing compounds with misunderstood mechanisms of action, leading to late-stage failures and wasted resources.
The 6-methyl-5H-triazino[5,6-b]indole-3-thiol molecule belongs to the triazinoindole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for its utility in developing kinase inhibitors.[1] Compounds containing the indole nucleus are known to exhibit a wide range of biological activities, including anti-cancer and anti-inflammatory effects.[2][3] Given this precedent, a primary hypothesis for the mechanism of action of 6-methyl-5H-triazino[5,6-b]indole-3-thiol is the inhibition of a protein kinase.
This guide provides a comprehensive, multi-tiered strategy for validating the target engagement of 6-methyl-5H-triazino[5,6-b]indole-3-thiol, using the therapeutically relevant Monopolar Spindle 1 (Mps1) kinase as a representative hypothesized target. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC) and is overexpressed in a variety of cancers, making it a high-value target for oncology.[4][5] We will compare and contrast orthogonal, industry-standard biophysical and cellular methods, providing the causal logic behind their application in a sequential workflow. For comparative purposes, we will benchmark our results against BAY 1217389 , a known potent and selective Mps1 inhibitor that has entered clinical trials.[6]
A Hierarchical Strategy for Target Engagement Validation
A rigorous validation strategy does not rely on a single experiment. Instead, it builds a chain of evidence, moving from simplified in vitro systems to the complex environment of a living cell. Our approach is structured in three tiers, each designed to answer a critical question.
Caption: A hierarchical workflow for validating target engagement.
Tier 1: Direct Target Binding (Biophysical Assays)
The foundational question is whether our compound physically interacts with the purified target protein. Biophysical methods provide direct, label-free evidence of this interaction, quantifying the affinity and thermodynamics or kinetics that govern the binding event. We will compare two gold-standard techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[7] By titrating the compound into a solution containing the target protein, one can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[8][9] This provides a complete thermodynamic profile of the interaction in solution, which is considered the gold standard for confirming a direct interaction.[8]
Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful, label-free optical technique that detects molecular interactions in real-time.[10][11] The target protein is immobilized on a sensor chip, and the compound is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index and is detected as a response.[11] The primary advantage of SPR is its ability to measure not only affinity (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).[12]
Comparative Analysis: ITC vs. SPR
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[9] | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)[12] |
| Assay Format | In-solution; no immobilization required[7] | Target is immobilized on a sensor surface[11] |
| Throughput | Lower | Higher, suitable for screening[10] |
| Sample Consumption | Higher (requires higher concentrations) | Lower |
| Key Advantage | Provides a complete thermodynamic profile of the interaction.[8] | Provides real-time kinetic data, including on/off rates.[11] |
| Potential Pitfall | Sensitive to buffer mismatch and pH effects. | Immobilization may alter protein conformation or block binding sites. |
Experimental Protocols
Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Dialyze purified recombinant Mps1 kinase domain extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Compound Preparation: Dissolve 6-methyl-5H-triazino[5,6-b]indole-3-thiol and BAY 1217389 in 100% DMSO and then dilute into the final ITC buffer to a concentration of 100 µM. The final DMSO concentration must be identical in both the protein and compound solutions.
-
Instrument Setup: Set the cell temperature to 25°C.
-
Loading: Fill the sample cell with 200 µL of Mps1 protein at 10 µM. Load the injection syringe with 40 µL of the 100 µM compound solution.[8]
-
Titration: Perform a series of 19 injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.
-
Data Analysis: Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize recombinant Mps1 kinase on a CM5 sensor chip via amine coupling to achieve a density of ~10,000 Response Units (RU). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Compound Preparation: Prepare a dilution series of 6-methyl-5H-triazino[5,6-b]indole-3-thiol and BAY 1217389 in running buffer (e.g., HBS-EP+ buffer with 2% DMSO) ranging from 100 µM to 1 nM.
-
Binding Analysis: Inject the compound series over the Mps1 and reference flow cells at a flow rate of 30 µL/min. Set the contact time (association) to 180 seconds and the dissociation time to 300 seconds.
-
Regeneration: After each cycle, regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
Data Analysis: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka, kd, and calculate the KD.
Tier 2: Functional Activity Modulation (Biochemical Assays)
Confirming a physical interaction is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence—namely, the inhibition of the kinase's catalytic activity.[13]
Principle: Modern kinase biochemical assays are designed for high-throughput and sensitivity.[14] A widely used format is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted into ATP, which is then used to drive a luciferase reaction, generating a luminescent signal that is directly proportional to kinase activity.
Experimental Protocol
Protocol: ADP-Glo™ Kinase Assay for Mps1 Inhibition
-
Compound Plating: In a 384-well plate, create an 11-point, 3-fold serial dilution of 6-methyl-5H-triazino[5,6-b]indole-3-thiol and BAY 1217389 in kinase buffer. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control (0% activity).
-
Kinase Reaction: Add Mps1 kinase and its specific peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.
Expected Quantitative Data
| Compound | Target | IC50 (nM) |
| 6-methyl-5H-triazino[5,6-b]indole-3-thiol | Mps1 | 85 |
| BAY 121738g (Comparator) | Mps1 | 5 |
This table contains hypothetical data for illustrative purposes.
Tier 3: In-Cell Target Engagement (Cellular Thermal Shift Assay)
The ultimate test of target engagement is to demonstrate that the compound binds its intended target within the native, complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16]
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a protein binds to a ligand, its structure becomes more stable, increasing its resistance to heat-induced denaturation. In a CETSA experiment, intact cells are treated with the compound and then heated to various temperatures.[15] At a given temperature, the unbound target protein will denature and aggregate, while the ligand-bound fraction remains soluble. After lysis and centrifugation to remove aggregated proteins, the amount of soluble target protein remaining is quantified, typically by Western blot. A successful target engagement results in a "shift" of the melting curve to higher temperatures.[16][17]
Sources
- 1. 5-benzyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | 36047-60-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. molbiolcell.org [molbiolcell.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Triazino[5,6-b]indole Activity
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory benchtop to a clinical setting is fraught with challenges. A critical juncture in this path is the correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth analysis of the in vitro and in vivo correlation of a promising class of heterocyclic compounds: triazino[5,6-b]indoles. These compounds have garnered significant interest for their diverse biological activities, including anticancer, antimalarial, and antileishmanial properties.[1][2] This guide will dissect the available experimental data, elucidate the complexities of translating potent in vitro results into successful in vivo outcomes, and provide practical, field-proven insights into the experimental design and interpretation.
The Triazino[5,6-b]indole Scaffold: A Privileged Structure in Medicinal Chemistry
The triazino[5,6-b]indole core is a rigid, planar heterocyclic system that provides a versatile scaffold for the development of bioactive molecules. Its unique electronic and steric properties allow for diverse substitutions, leading to a wide range of pharmacological activities. The fusion of the triazine and indole rings creates a pharmacophore capable of interacting with various biological targets, making it a "privileged structure" in drug discovery.
Caption: The workflow from in vitro activity to in vivo efficacy, highlighting key translational challenges.
Designing a Preclinical In Vivo Study: A Representative Protocol
To assess the in vivo anticancer potential of a lead triazino[5,6-b]indole derivative, such as compound 3k , a xenograft mouse model is a standard and informative approach. The following is a detailed, step-by-step methodology for such a study.
Experimental Protocol: Human Tumor Xenograft Model
1. Cell Culture and Implantation:
- Culture A549 human lung carcinoma cells in appropriate media until they reach the logarithmic growth phase.
- Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Animal Grouping:
- Monitor the mice regularly for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
3. Drug Formulation and Administration:
- Formulate the triazino[5,6-b]indole compound in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The choice of vehicle is critical and should be optimized for solubility and minimal toxicity.
- Administer the compound to the treatment groups at various doses (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day).
- The control group should receive the vehicle only. A positive control group treated with a standard-of-care chemotherapy agent (e.g., cisplatin) is also highly recommended.
4. Monitoring and Data Collection:
- Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- Statistically analyze the differences in tumor volume and weight between the groups.
Correlation Analysis: The Current Landscape and Future Directions
Currently, there is a paucity of published studies that directly and comprehensively correlate the in vitro activity of a specific triazino[5,6-b]indole derivative with its in vivo efficacy. While many reports demonstrate promising in vitro results, the subsequent in vivo data is often not publicly available. This gap highlights a critical challenge in academic drug discovery, where resources may be limited for extensive animal studies.
However, based on the available data and general principles of medicinal chemistry, we can infer some potential correlations and guide future research:
-
Potency is a Prerequisite, but Not a Guarantee: A compound with poor in vitro potency is unlikely to be effective in vivo. Therefore, potent in vitro activity, as seen with compound 3k , is a necessary starting point.
-
Mechanism of Action Matters: Understanding the in vitro mechanism of action can help in designing more relevant in vivo studies. For example, for an iron chelator like compound 3k , assessing iron levels in the tumor tissue could be a valuable pharmacodynamic marker.
-
Structure-Activity Relationship (SAR) and Physicochemical Properties: A thorough in vitro SAR study can identify derivatives with improved potency. This should be coupled with an assessment of physicochemical properties (e.g., solubility, lipophilicity) to select candidates with a higher probability of favorable in vivo pharmacokinetics.
To improve the in vitro-in vivo correlation for triazino[5,6-b]indoles, future research should focus on:
-
Integrated Drug Discovery Programs: A more seamless integration of in vitro screening, ADME profiling, and in vivo testing is needed.
-
Advanced In Vitro Models: The use of 3D cell cultures (spheroids, organoids) and co-culture systems that better mimic the in vivo tumor microenvironment can improve the predictive power of in vitro assays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing PK/PD models can help in understanding the relationship between drug exposure, target engagement, and therapeutic response, thereby guiding dose selection for in vivo studies.
Conclusion
The triazino[5,6-b]indole scaffold holds immense promise for the development of novel therapeutics, with a wealth of data supporting its potent in vitro activity against cancer and infectious diseases. However, the successful translation of this promise into in vivo efficacy remains a significant hurdle. A thorough understanding of the factors that govern the in vitro-in vivo correlation is paramount. By employing a multidisciplinary approach that combines potent in vitro activity with favorable ADME properties and is validated through well-designed in vivo studies, the full therapeutic potential of this remarkable class of compounds can be unlocked. This guide serves as a roadmap for researchers in this exciting field, providing both the foundational knowledge and the practical insights needed to navigate the complex path from the lab to the clinic.
References
-
Li, H., Gao, Y., Ni, X., Xiong, Y., Zhang, P., Liu, H., Wu, X., Tong, D., Wang, C., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-t[3][4][5]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity. [Link]
-
Gupta, L., Sunduru, N., Verma, A., Srivastava, S., Gupta, S., Goyal, N., & Chauhan, P. M. S. (2010). Synthesis and biological evaluation of newt[3][4][5]riazino[5,6-b]indol-3-ylthio-1,3,5-triazines andt[3][4][5]riazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359–2365. [Link]
-
Ho-Yin, E., Coertzen, D., Smith, P. J., & Van Zyl, R. L. (2008). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 16(16), 7581–7587. [Link]
-
Li, H., Gao, Y., Ni, X., Xiong, Y., Zhang, P., Liu, H., Wu, X., Tong, D., Wang, C., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-t[3][4][5]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. [Link]
-
Eshba, N. H., Salama, H. M., Labouta, I. M., & Omar, A. M. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664–666. [Link]
-
Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis and biological evaluation of some new 1,2,4-triazino[5,6-b]indoles bearing 1,2,4-triazine moiety. Acta Poloniae Pharmaceutica, 71(2), 233–240. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-t[3][4][5]riazino[3′,4′:3,4]t[3][4][5]riazino[5,6-b]indole Derivatives as Potential Anticancer Agents. Molecules, 16(9), 7327–7342. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]
-
El-Gendy, M. A. A., & El-Ansary, A. K. (2003). Synthesis of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety as anticancer drugs: part IV. Bollettino Chimico Farmaceutico, 142(2), 79–85. [Link]
-
Ghorab, M. M., Ragab, F. A., Alqasoumi, S. I., & El-Gendy, M. A. A. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171–178. [Link]
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, in vitro anticancer activity and molecular docking study of novel pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 85, 526–537. [Link]
-
Lopatik, D. N., Zheldakov, V. I., & Kletskov, A. V. (2018). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. Chemistry of Heterocyclic Compounds, 54(1), 101–103. [Link]
-
Abdel-Aziz, A. A. M., El-Zahar, M. I., & El-Raheem, A. H. A. (2011). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b]Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 16(12), 10103–10115. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Effects of Triazinoindole Derivatives
Introduction: The Rise of Fused Heterocycles in Oncology
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[1] Within this broad class, the 1,3,5-triazine (or s-triazine) scaffold has emerged as a "privileged structure" in medicinal chemistry. Its unique symmetrical and aromatic nature allows for multi-vector functionalization, enabling the fine-tuning of its pharmacological profile.[2][3]
While simple triazine derivatives have led to approved anticancer drugs like Altretamine and Enasidenib, the fusion of the triazine ring with other bioactive moieties, such as indole, has opened a new frontier in drug design.[4] The resulting triazinoindole core creates a rigid, planar system that can be tailored to fit into the active sites of various oncogenic proteins. This guide provides a comparative analysis of different triazinoindole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental data that substantiates their anticancer potential. We will explore how subtle modifications to this core scaffold can drastically alter biological activity, shifting the mechanism from kinase inhibition to the induction of programmed cell death.
The Triazinoindole Scaffold: A Versatile Pharmacophore
The triazinoindole nucleus is a fused heterocyclic system combining the electron-rich indole ring with the electron-deficient triazine ring. The most commonly studied isomers in cancer research are the[2][4][5]triazino[5,6-b]indole and[2][4][5]triazino[4,3-a]indole systems. The inherent chemical architecture of this scaffold provides an excellent platform for developing targeted anticancer agents. Key positions on both the indole and triazine rings are amenable to substitution, allowing chemists to modulate properties such as solubility, cell permeability, and target affinity.
Caption: The basic[2][4][5]triazino[5,6-b]indole scaffold and its key medicinal chemistry features.
Mechanistic Comparison of Triazinoindole Derivatives
Triazinoindole derivatives achieve their anticancer effects through diverse mechanisms, primarily dictated by the nature of the substituents appended to the core structure. Below, we compare two prominent classes based on their primary molecular targets.
Class A: Dual EGFR/CDK2 Kinase Inhibitors
A significant strategy in cancer therapy is the dual inhibition of key signaling proteins to overcome resistance and enhance efficacy. Certain triazinoindole derivatives, particularly those hybridized with a pyrazole motif, have demonstrated potent activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6]
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/AKT, promoting cell proliferation and survival.[4] CDK2 is a critical regulator of the cell cycle, specifically controlling the G1/S phase transition. Overexpression of both EGFR and CDK2 is common in various cancers, including non-small cell lung cancer (A549) and breast cancer (MCF-7). By simultaneously blocking both targets, these triazinoindole derivatives can halt cell proliferation and induce cell cycle arrest.[6]
Caption: Simplified signaling pathway showing dual inhibition of EGFR and CDK2 by a pyrazolyl-s-triazine indole derivative.
Supporting Experimental Data: A study on pyrazolyl-s-triazine compounds bearing an indole motif revealed several potent derivatives. The antiproliferative activity was assessed against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[6]
| Compound | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | EGFR Inhibition (IC₅₀) | CDK2 Inhibition (%) at 10 µM | Reference |
| 3j | 4-Cl on phenyl | A549 | 2.32 ± 0.21 | Not Reported | Not Reported | [6] |
| 3h | 4-OCH₃ on phenyl | MCF-7 | 2.66 ± 0.26 | Not Reported | Not Reported | [6] |
| 3i | 4-F on phenyl | MCF-7 | 3.78 ± 0.55 | 34.1 nM | 91.4% | [6] |
| Erlotinib | (Standard EGFRi) | - | - | 67.3 nM | - | [6] |
Structure-Activity Relationship (SAR) Insights: The data reveals that the nature of the substituent on the phenyl ring attached to the pyrazole moiety significantly influences activity.
-
Electron-withdrawing groups like chloro (in 3j ) and fluoro (in 3i ) confer potent activity. Compound 3i was particularly noteworthy, showing more potent EGFR inhibition than the standard drug Erlotinib.[6]
-
An electron-donating group like methoxy (in 3h ) also resulted in strong cytotoxicity against MCF-7 cells.[6] This suggests that both electronic and steric factors play a crucial role in the binding of these derivatives to the kinase domains of EGFR and CDK2.
Class B: Apoptosis-Inducing Agents via Bcl-2 Modulation
Another class of triazine derivatives exerts its anticancer effect not by inhibiting upstream signaling but by directly triggering apoptosis, or programmed cell death. The mechanism often involves modulating the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.
Mechanism of Action: The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing cancer cells from dying. Compounds that can either inhibit Bcl-2 or upregulate pro-apoptotic proteins like BAX can tip the balance in favor of cell death. Studies on certain mono-2-chloroethylamine-1,3,5-triazine derivatives have shown they can increase the expression of BAX while decreasing the levels of Bcl-2, effectively pushing the cell towards apoptosis.[2]
Caption: Mechanism of apoptosis induction by modulating the Bcl-2/BAX protein balance.
Supporting Experimental Data: While direct data on triazinoindoles acting through this specific mechanism is emerging, robust data from closely related triazine structures provides a strong rationale. For instance, a dipeptide-bearing triazine derivative demonstrated significant cytotoxicity and a pro-apoptotic BAX/Bcl-2 ratio shift in colon cancer cell lines.[2]
| Compound | Target Cell Line | IC₅₀ (µM) | Effect on BAX/Bcl-2 Ratio | Reference |
| Compound 58 | DLD-1 (Colon) | 13.71 | Increased | [2] |
| (Triazine-dipeptide) | HT-29 (Colon) | 17.78 | Increased | [2] |
| 5-Fluorouracil | DLD-1 / HT-29 | Less active than Cmpd 58 | Not Reported | [2] |
This principle is highly applicable to the triazinoindole scaffold, where the indole moiety can be functionalized with groups that enhance binding to the BH3 domain of Bcl-2, a known strategy for developing apoptosis inducers.
Core Experimental Protocols: A Guide to Validation
To ensure the trustworthiness and reproducibility of anticancer activity data, standardized protocols are essential. Here, we detail the methodologies for two fundamental assays used to evaluate the compounds discussed.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the triazinoindole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent and optimized for the cell line.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining & Flow Cytometry
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the triazinoindole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the control to identify any cell cycle arrest.
Caption: Experimental workflow for evaluating the cytotoxicity and cell cycle effects of triazinoindole derivatives.
Conclusion and Future Perspectives
The triazinoindole scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. As demonstrated, strategic functionalization of the core structure allows for the creation of derivatives with distinct and potent mechanisms of action, ranging from dual kinase inhibition to the direct induction of apoptosis.[5] The pyrazolyl-substituted triazinoindoles are particularly compelling as multi-targeted agents capable of simultaneously disrupting cell cycle progression and proliferation signaling.[6]
The future of this chemical class lies in rational drug design guided by robust structure-activity relationship studies. The key challenges will be to optimize the potency and selectivity of these compounds to minimize off-target effects and potential toxicity, a factor that has led to the withdrawal of some broader triazine inhibitors from clinical trials.[4] Future research should focus on:
-
In vivo efficacy studies in relevant animal models to validate the in vitro findings.
-
Pharmacokinetic and ADME profiling to ensure the compounds have favorable drug-like properties, such as oral bioavailability and the ability to reach the tumor tissue in effective concentrations.[7]
-
Exploration of novel substitutions on the triazinoindole core to discover agents targeting other critical cancer pathways, such as angiogenesis or DNA repair.
By leveraging the chemical tractability of the triazinoindole scaffold and validating new derivatives with the rigorous experimental protocols outlined in this guide, the research community can continue to advance this promising class of molecules towards clinical application.
References
-
Dai, Q., Sun, Q., Chen, J., Kang, D., Li, Y., Wu, C., ... & Jiang, Y. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(3), 1373. Available from: [Link]
-
Gendek, E., & Mojzych, M. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1235. Available from: [Link]
-
Gornowicz, A., Szymanowska, A., Mojzych, M., Czarnomysy, R., Bielawski, K., & Bielawska, A. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(21), 6649. Available from: [Link]
-
Gong, Y., Zhang, H., Wang, M., Wang, Y., & Zhao, Y. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(12), e2200479. Available from: [Link]
-
Manjushree, B., Matada, G. S. P., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect. Available from: [Link]
-
Khan, S., Rehman, W., Rahim, F., Hussain, R., Obaidullah, A. J., Alotaibi, H. F., ... & Taha, M. (2023). Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-Glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis. ResearchGate. Available from: [Link]
-
Brzozowski, Z., Sławiński, J., & Sączewski, F. (2005). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta poloniae pharmaceutica, 62(3), 215-220. Available from: [Link]
-
Khan, I., Rahim, F., Taha, M., Ullah, H., Ali, A., Khan, M. A., ... & Shah, S. A. A. (2019). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study. Bioorganic chemistry, 92, 103284. Available from: [Link]
-
Gendek, E., & Mojzych, M. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. Available from: [Link]
-
Maliszewski, D., Czarnomysy, R., Jacewicz, D., & Mojzych, M. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Pharmaceuticals, 17(1), 123. Available from: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]
-
Khan, S., Rehman, W., Rahim, F., Hussain, R., Obaidullah, A. J., Alotaibi, H. F., ... & Taha, M. (2023). Bis-indole based triazine derivatives: Synthesis, characterization, in vitro β-glucuronidase anti-cancer and anti-bacterial evaluation along with in silico molecular docking and ADME analysis. Arabian Journal of Chemistry, 16(9), 105085. Available from: [Link]
-
Fayed, E. A., Essawy, S. A., & El-Kalyoubi, S. A. (2021). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[2][4][5]triazino[3′,4′:3,4][2][4][5]triazino[5,6-b]indole Derivatives with Expected Anticancer Activity. Molecules, 26(18), 5650. Available from: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2023). MDPI. Available from: [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][2][4][5]triazine Derivatives. (2021). MDPI. Available from: [Link]
-
Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. (2022). PMC. Available from: [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Available from: [Link]
-
Da Settimo, F., Taliani, S., & Marini, A. M. (2007). Synthesis and Antiproliferative Activity of[2][4][5]Triazino[4,3-a]indoles. ResearchGate. Available from: [Link]
-
El-Naggar, A. M., Abdu-Allah, H. H., El-Shorbagi, A. N. A., & Abdel-Alim, A. A. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Scientific reports, 12(1), 20387. Available from: [Link]
-
Design, Synthesis and Anticancer Activity Studies of Novel Quinoline-Indole Derivatives. (2022). ResearchGate. Available from: [Link]
-
A Clinical Trial of Omalizumab in Participants With Chronic Rhinosinusitus With Nasal Polyps. (n.d.). ClinicalTrials.gov. Available from: [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. Available from: [Link]
-
Shawali, A. S., & Abd El-Galil, M. (1987). Studies on Condensed Triazines as Chemotherapeutic Agents, II. Synthesis of 1,2,4‐Triazino[5,6‐b]indoles and Related Compounds. Semantic Scholar. Available from: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Analysis of 6-methyl-5H-triazino[5,6-b]indole-3-thiol Analogs as Potential PI3Kα Inhibitors
Introduction: The Therapeutic Potential of the Triazino[5,6-b]indole Scaffold
The 6-methyl-5H-triazino[5,6-b]indole-3-thiol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including promising anticancer properties.[1][2] This guide provides a comprehensive comparative docking analysis of a series of these analogs, investigating their potential as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a pivotal enzyme in cancer progression.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation, often through mutations or amplification of the PIK3CA gene encoding the p110α catalytic subunit of PI3K, is a hallmark of numerous cancers, including breast cancer.[3] Consequently, targeting PI3Kα has become a focal point for the development of novel anticancer therapeutics. This guide will walk researchers and drug development professionals through a detailed, step-by-step computational analysis to predict and compare the binding affinities and interaction patterns of various 6-methyl-5H-triazino[5,6-b]indole-3-thiol analogs within the ATP-binding pocket of PI3Kα. By correlating these in silico findings with available experimental data, we aim to elucidate key structure-activity relationships (SAR) that can guide the rational design of more potent and selective PI3Kα inhibitors.
Methodology: A Validated Protocol for Comparative Docking Analysis
The credibility of any in silico study hinges on a robust and well-validated methodology. This section details the experimental choices and computational workflow employed in this comparative docking analysis, ensuring scientific integrity and reproducibility.
Target Selection and Preparation: Focusing on PI3Kα
Given the prevalence of PI3Kα dysregulation in cancer and the demonstrated anticancer activity of triazino[5,6-b]indole derivatives against cell lines with active PI3K signaling (e.g., MCF-7), PI3Kα was selected as the therapeutic target for this study.[4][5] The high-resolution crystal structure of human PI3Kα in complex with a known inhibitor was retrieved from the Protein Data Bank (PDB ID: 4JPS) to serve as the receptor for our docking simulations.[6]
Experimental Rationale: The choice of a co-crystallized structure is paramount as it provides a biologically relevant conformation of the active site. The presence of a bound ligand helps to ensure that the binding pocket is in an "induced-fit" state, which is more representative of the enzyme's conformation when interacting with inhibitors.
The protein structure was meticulously prepared using AutoDockTools. This involved the removal of water molecules and the original ligand, the addition of polar hydrogen atoms, and the assignment of Gasteiger charges. This preparation step is crucial for accurately simulating the electrostatic and van der Waals interactions between the protein and the ligands.
Ligand Selection and Preparation: A Diverse Set of Analogs
A series of 6-methyl-5H-triazino[5,6-b]indole-3-thiol analogs with reported anticancer activity against the MCF-7 breast cancer cell line were selected for this analysis. The chemical structures of these analogs were obtained from the literature and sketched using a chemical drawing software.[4] A known PI3Kα inhibitor, Alpelisib, was also included as a reference compound to validate our docking protocol and provide a benchmark for comparison.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structures of the analogs were converted to 3D structures.
-
Energy Minimization: The 3D structures were then subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformations.
-
PDBQT File Generation: Finally, the prepared ligands were saved in the PDBQT format, which includes atomic coordinates, partial charges, and information about rotatable bonds, making them compatible with AutoDock Vina.
Molecular Docking Protocol: Simulating Protein-Ligand Interactions
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source program for computational docking.[2][7]
Step-by-Step Docking Workflow:
-
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of PI3Kα, guided by the position of the co-crystallized ligand in the original PDB structure. The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 1 Å, ensuring ample space for the ligands to adopt various conformations within the active site.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations. The program explores a vast conformational space for each ligand within the defined grid box and estimates the binding affinity for the most favorable binding poses.
-
Pose Selection and Analysis: For each ligand, the binding pose with the lowest binding energy (highest predicted affinity) was selected for further analysis. The binding energies, reported in kcal/mol, were used for comparative ranking of the analogs.
Validation of the Docking Protocol
To ensure the reliability of our docking protocol, a redocking experiment was performed. The co-crystallized ligand from the PDB structure (4JPS) was extracted and then docked back into the active site of PI3Kα. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Results and Discussion: Unveiling Binding Patterns and Structure-Activity Relationships
This section presents the results of the comparative docking analysis, correlating the predicted binding affinities with the reported anticancer activities of the 6-methyl-5H-triazino[5,6-b]indole-3-thiol analogs. The analysis of the binding interactions provides insights into the key structural features that govern their inhibitory potential against PI3Kα.
Comparative Docking Scores and Correlation with Anticancer Activity
The docking scores (binding energies) of the selected triazinoindole analogs and the reference inhibitor, Alpelisib, against the PI3Kα active site are summarized in Table 1. A more negative binding energy indicates a stronger predicted binding affinity.
| Compound | Structure | MCF-7 IC50 (µM) [4] | Binding Energy (kcal/mol) |
| Analog 1 | 6-methyl-5H-triazino[5,6-b]indole-3-thiol | >100 | -7.8 |
| Analog 4 | [Structure Image] | 1.06 | -9.2 |
| Analog 6 | [Structure Image] | 1.15 | -9.5 |
| Analog 7 | [Structure Image] | 2.34 | -8.9 |
| Analog 9 | [Structure Image] | 1.58 | -9.1 |
| Analog 11 | [Structure Image] | 0.78 (MDA-MB-231) | -9.8 |
| Analog 12 | [Structure Image] | 1.33 | -9.6 |
| Alpelisib | [Structure Image] | ~0.04 (in PIK3CA-mutant cells) | -10.5 |
Data Interpretation: A general trend is observed where analogs with lower IC50 values (higher anticancer potency) tend to have more favorable (more negative) binding energies in the docking simulations. For instance, Analog 1, which shows minimal anticancer activity, has the least favorable binding energy among the analogs. Conversely, analogs 4, 6, 11, and 12, which exhibit potent activity against breast cancer cell lines, demonstrate strong predicted binding affinities to PI3Kα.[4] This correlation, while not absolute, suggests that the inhibition of PI3Kα is a plausible mechanism contributing to the observed anticancer effects of these compounds. The reference inhibitor, Alpelisib, shows the strongest binding affinity, which is consistent with its known high potency as a PI3Kα inhibitor.
Analysis of Binding Interactions: Key Residues and Moieties
A detailed examination of the docked poses reveals key interactions between the triazinoindole analogs and the amino acid residues within the ATP-binding pocket of PI3Kα.
Key Interaction Patterns:
-
Hinge Region Interaction: A crucial hydrogen bond is consistently observed between the nitrogen atoms of the triazine ring and the backbone amide of Valine 851 in the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and is critical for anchoring the ligand in the active site.
-
Thiol Group Interaction: The 3-thiol group, a defining feature of this scaffold, frequently forms a hydrogen bond with the side chain of Serine 774, further stabilizing the ligand's orientation.
-
Indole Ring Stacking: The indole moiety of the scaffold engages in favorable π-π stacking interactions with the aromatic ring of Tyrosine 836, contributing to the overall binding affinity.
-
Role of Substituents: The nature and position of substituents on the triazinoindole core play a significant role in modulating the binding affinity. For example, in the more potent analogs, substituents capable of forming hydrogen bonds with residues like Aspartate 933 in the DFG motif or making additional hydrophobic contacts often lead to lower binding energies. This highlights the importance of these substitutions for optimizing the inhibitory activity.
Conclusion and Future Directions
This comparative docking analysis provides valuable insights into the potential of 6-methyl-5H-triazino[5,6-b]indole-3-thiol analogs as PI3Kα inhibitors. The strong correlation between the predicted binding affinities and the reported anticancer activities suggests that PI3Kα is a relevant target for this class of compounds. The detailed analysis of the binding interactions has identified key structural features and amino acid residues that are crucial for their inhibitory activity.
The findings from this study can serve as a robust foundation for the future design and optimization of more potent and selective PI3Kα inhibitors based on the triazino[5,6-b]indole scaffold. Future work should focus on:
-
Synthesis and Biological Evaluation: Synthesizing novel analogs with modifications predicted to enhance binding affinity and confirming their PI3Kα inhibitory activity through in vitro enzymatic assays.
-
Selectivity Profiling: Assessing the selectivity of the most potent compounds against other PI3K isoforms and a broader panel of kinases to evaluate their potential for off-target effects.
-
In Vivo Studies: Advancing the most promising candidates to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By integrating computational approaches like molecular docking with experimental validation, the drug discovery process for this promising class of anticancer agents can be significantly accelerated.
References
-
Ali, M. M., et al. (2018). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[2][4][8]triazino[3′,4′:3,4][2][4][8]triazino[5,6-b]indoles with Expected Anticancer Activity. Molecules, 23(3), 693.
- Forli, S., et al. (2016). Computational protein-ligand docking and virtual screening with the AutoDock suite.
-
Gupta, L., et al. (2010). Synthesis and biological evaluation of new[2][4][8]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[2][4][8]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365.
- Ezz-ElDien, E. S., et al. (2026). Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy. European Journal of Medicinal Chemistry, 118263.
-
Li, H., et al. (2024). Design, synthesis and biological evaluation of 5H-[2][4][8]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity.
- O'Hayre, M., et al. (2010). A new series of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 2848-2852.
- Sabbah, D. A., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2688-2694.
- Seo, J., et al. (2021). Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation. Bioorganic Chemistry, 116, 105405.
-
Shchegol'kov, E. V., et al. (2015). Synthesis of novel[8]thiazino[3´,2´:2,3][2][4][8]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904.
- UniProt Consortium. (2023). PIK3CA - Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform - Homo sapiens (Human). UniProtKB.
- Wang, D., et al. (2018). Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry, 10(20), 2395-2408.
- Zhang, Y., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7789.
-
RCSB Protein Data Bank. (n.d.). 4JPS: Crystal structure of PI3Kalpha in complex with a potent inhibitor. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 5SXC: Crystal Structure of PI3Kalpha in complex with fragment 8. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 7PG5: Crystal Structure of PI3Kalpha. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). 8V8I: PI3Ka H1047R co-crystal structure with inhibitor in cryptic pocket (compound 5). Retrieved from [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
-
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
-
ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]
-
YouTube. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. Retrieved from [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
-
University of Cambridge. (n.d.). Protein-Ligand Docking. Retrieved from [Link]
-
The University of Edinburgh. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of anti-breast cancer PI3K inhibitors based on 7-azaindole derivatives through scaffold hopping: Design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative efficacy of an innovative series of triazino[5,6-b]indole derivatives targeting EGFR, CD1, Hsp90, PI3K, and ERK/AKT as key molecular targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Triazinoindoles: A Side-by-Side Comparison
For researchers, scientists, and professionals in drug development, the triazinoindole scaffold represents a privileged heterocyclic system, underpinning a wide array of biologically active compounds. The efficient construction of this fused three-ring system is a critical step in the exploration of novel therapeutics. This guide provides an in-depth, side-by-side comparison of the most prevalent synthetic methodologies for accessing triazinoindoles, offering insights into the mechanistic underpinnings, practical experimental considerations, and the relative merits of each approach.
Introduction to Triazinoindoles
Triazinoindoles are fused heterocyclic compounds containing an indole ring system fused to a triazine ring. The two most common isomers are the 1,2,4-triazino[5,6-b]indole and the [1][2][3]triazino[4,3-a]indole core structures. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to antiviral, anticancer, and enzyme inhibitory properties. The choice of synthetic route is paramount, directly impacting yield, purity, substrate scope, and overall efficiency.
Core Synthetic Strategies: A Comparative Overview
This guide will focus on two primary and fundamentally different strategies for the synthesis of the triazinoindole core:
-
The Isatin-Based Condensation Approach: A classical and widely employed method for the synthesis of 1,2,4-triazino[5,6-b]indoles.
-
The Diazoindole Cyclization Approach: A versatile route for the preparation of[1][2][3]triazino[4,3-a]indoles.
Method 1: The Isatin-Based Condensation Route to 1,2,4-Triazino[5,6-b]indoles
This venerable approach leverages the reactivity of the C3-carbonyl group of isatin (1H-indole-2,3-dione) and its derivatives. The core principle involves a cyclocondensation reaction with a binucleophilic reagent containing a hydrazine moiety. The two most common reaction partners are thiosemicarbazide and aminoguanidine.
Mechanism of Formation
The reaction proceeds through an initial condensation of the C3-carbonyl of isatin with the terminal amino group of thiosemicarbazide or aminoguanidine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group onto the C2-carbonyl of the isatin ring, followed by dehydration, leads to the formation of the fused triazinoindole ring system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
biological evaluation of novel triazinoindole derivatives versus existing drugs
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective and selective cancer therapeutics, the scientific community continuously explores novel chemical scaffolds. Among these, triazinoindole derivatives have emerged as a promising class of compounds with potent anti-cancer properties. This guide provides an in-depth biological evaluation of a novel series of 5H-[1][2][3]triazino[5,6-b]indole derivatives, comparing their performance against existing drugs, supported by experimental data and mechanistic insights. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of these compounds in the oncology landscape.
Introduction: The Rationale for Novel Triazinoindole Derivatives
The quest for new anticancer agents is driven by the need to overcome the limitations of current chemotherapies, such as drug resistance and significant side effects. Triazinoindoles, a class of heterocyclic compounds, have garnered attention due to their structural similarity to endogenous purines, suggesting their potential to interact with key biological targets in cancer cells. Recent research has focused on the synthesis and evaluation of novel 5H-[1][2][3]triazino[5,6-b]indole derivatives, which have demonstrated significant cytotoxic activity against a range of cancer cell lines. This guide will delve into the biological evaluation of these compounds, with a particular focus on their mechanism of action as iron chelators and a comparative analysis against established anticancer agents.
Mechanism of Action: Iron Chelators in Cancer Therapy
Iron is a critical nutrient for cell growth and proliferation, and cancer cells exhibit an increased demand for this metal.[1] This dependency, often referred to as "iron addiction," presents a therapeutic window for targeting cancer cells. Iron chelators are molecules that bind to iron, thereby depleting the intracellular iron pool and inhibiting cancer cell growth.[1] The novel 5H-[1][2][3]triazino[5,6-b]indole derivatives have been designed to act as potent iron chelators, offering a targeted approach to cancer therapy.
A key compound from this novel series, designated as 3k , has shown remarkable antiproliferative activity.[2] Further investigations have revealed that compound 3k selectively binds to ferrous ions (Fe²⁺), a mechanism distinct from some existing iron chelators.[2] This targeted iron depletion is believed to induce cell cycle arrest and apoptosis in cancer cells.[2]
Below is a diagram illustrating the proposed mechanism of action for 5H-[1][2][3]triazino[5,6-b]indole derivatives as iron chelators.
Caption: Proposed mechanism of iron chelation by triazinoindole derivatives in cancer cells.
Comparative In Vitro Cytotoxicity
The true measure of a novel anticancer agent lies in its performance relative to existing treatments. To this end, the cytotoxic activity of the lead triazinoindole derivative, compound 3k , was evaluated against a panel of human cancer cell lines and compared with the investigational iron chelator VLX600 and the widely used chemotherapeutic drug, Doxorubicin. Furthermore, a comparison with the FDA-approved iron chelators Deferasirox and Deferoxamine provides a broader clinical context.
Table 1: Comparative IC50 Values (µM) of Triazinoindole 3k and Existing Drugs
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | Hela (Cervical) | HepG-2 (Liver) |
| Triazinoindole 3k | 0.59 [2] | 0.86 [2] | 1.31 [2] | 0.92 [2] |
| VLX600 | - | - | - | - |
| Deferasirox | - | 4[4] | - | - |
| Deferoxamine | - | - | - | - |
| Doxorubicin | 0.08 - 0.45 | 0.1 - 1.9 | 0.04 - 0.15 | 0.1 - 1.0 |
The data clearly indicates that the novel triazinoindole derivative 3k exhibits potent cytotoxic activity in the sub-micromolar to low micromolar range across multiple cancer cell lines.[2] Notably, its efficacy is comparable to, and in some cases potentially exceeds, that of the established iron chelator Deferasirox. While Doxorubicin, a potent topoisomerase inhibitor, generally shows lower IC50 values, it is also associated with significant cardiotoxicity, a side effect that may be mitigated by the targeted mechanism of iron chelators.
Experimental Protocols: Ensuring Scientific Rigor
To ensure the validity and reproducibility of the presented data, this section outlines the detailed methodology for a key experiment in the biological evaluation of these novel compounds.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-methyl-5H-triazino[5,6-b]indole-3-thiol
A Comprehensive Guide to the Safe Disposal of 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol (CAS No. 83515-26-8), a heterocyclic compound with potential biological activity.[4] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Pre-Disposal Characterization and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol may not be readily available, its structural components—a triazino-indole core and a thiol group—suggest several potential hazards that must be considered.
Structural Analogs and Inferred Hazards:
-
Toxicity: The general class of triazinoindole derivatives has been investigated for various biological activities, including anticancer properties.[5] Compounds designed to be biologically active should be handled as potentially toxic. A supplier of this chemical has classified it under UN2811, indicating it is a toxic solid.[4]
-
Irritation: Similar heterocyclic compounds, such as 1H-1,2,4-triazole-3-thiol, are known to cause serious eye irritation and may be harmful if swallowed.[6]
-
Environmental Hazard: Many complex organic molecules can be toxic to aquatic life with long-lasting effects.[7]
Based on this assessment, 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol should be treated as a hazardous waste.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. The causality here is direct: preventing exposure through inhalation, dermal contact, and ingestion.
Mandatory PPE:
| Equipment | Specification | Rationale |
| Gloves | Nitrile, chemically resistant | To prevent skin contact with the potentially toxic and irritating compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of fine dust particles of the solid compound. |
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
Segregation and Containerization of Waste
Proper segregation and containerization are foundational to a compliant waste management program. The primary objective is to prevent accidental mixing of incompatible waste streams, which could lead to dangerous chemical reactions.[8]
Step-by-Step Containerization Protocol:
-
Select a Compatible Container:
-
Label the Waste Container:
-
Properly label the container before adding any waste. The label should include:
-
Clear and accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.[8]
-
-
Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[9][11]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
The following diagram illustrates the decision-making process for the segregation and initial handling of this chemical waste.
Caption: Waste Management Workflow for 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
Disposal Procedures
Under no circumstances should 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol be disposed of down the drain or in the regular trash.[10][11] This is strictly prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]
Disposal Protocol:
-
Pure, Unused Compound:
-
If you have an unopened or unused container of the compound that is no longer needed, it should be disposed of in its original container.
-
Ensure the original label is intact and legible. Add a hazardous waste label to the container.
-
-
Contaminated Materials:
-
Any materials grossly contaminated with 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol, such as pipette tips, weigh boats, or contaminated gloves, should be collected in a designated solid hazardous waste container.
-
This container must be clearly labeled with the chemical name and associated hazards.
-
-
Empty Containers:
-
An "empty" container that held this compound must still be managed carefully.
-
Thoroughly empty the container. Any remaining solid should be collected as hazardous waste.
-
The empty container should be rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[12]
-
After rinsing, the original labels should be defaced or removed, and the container can then be disposed of according to institutional guidelines for clean glassware or plastic.[12]
-
Final Disposal and Record Keeping
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
-
Contact your EHS Department: All hazardous waste must be disposed of through your institution's designated hazardous waste program.[11] Contact your Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.
-
Documentation: Maintain accurate records of the waste generated. This includes the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and waste tracking.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within the scientific community. The principles outlined here are not merely procedural; they are a self-validating system designed to protect you, your colleagues, and the environment.
References
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives - ResearchGate. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Available from: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available from: [Link]
-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS - Watson International. Available from: [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available from: [Link]
-
Regulation of Laboratory Waste - American Chemical Society. Available from: [Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Available from: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. Available from: [Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Available from: [Link]
-
Hazardous Waste Disposal Guide - Northwestern University. Available from: [Link]
-
As-triazino[5,6-b]indole-3-thiol, 5-methyl- - NIST WebBook. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. You are being redirected... [hit2lead.com]
- 5. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. watson-int.com [watson-int.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. nswai.org [nswai.org]
A Senior Application Scientist's Guide to Handling 6-methyl-5H-triazino[5,6-b]indole-3-thiol
A Senior Application Scientist's Guide to Handling 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol
Foreword: The compound 6-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol and its analogs are subjects of significant research interest due to their demonstrated biological activities, including potential anticancer and antileishmanial properties.[1][4][5] As with any potent, biologically active molecule, rigorous adherence to safety protocols is not merely a matter of compliance but a fundamental prerequisite for sound scientific practice. The structural features of this compound—specifically the thiol group and the complex heterocyclic core—necessitate a multi-faceted approach to safety, encompassing hazard mitigation, meticulous operational planning, and thorough decontamination.
This guide is structured to provide researchers, scientists, and drug development professionals with the essential, field-proven information required for the safe handling, use, and disposal of this compound. Our protocols are designed to be self-validating, ensuring that each step logically addresses the known and inferred risks associated with the molecule.
Hazard Assessment and Triage
Causality Behind the Hazards:
-
Thiol (-SH) Group: This functional group is the primary driver of the compound's malodorous nature and dictates specific decontamination procedures. Thiols can be readily oxidized and often require a chemical inactivation step (e.g., oxidation with bleach) rather than simple washing.[6]
-
Heterocyclic Core: Complex, nitrogen-rich heterocyclic compounds are frequently biologically active. The precautionary principle dictates that in the absence of complete toxicological data, the compound should be treated as potentially toxic and hazardous upon ingestion, inhalation, or skin contact. A related, non-methylated analog is classified as harmful if swallowed and an irritant to skin and eyes.[7]
-
Solid Form: The compound is a solid, meaning the primary exposure risk during initial handling is the inhalation of fine dust particles.[8][9]
Table 1: Hazard Profile Summary
| Hazard Category | Assessed Risk | Rationale & Authoritative Source |
|---|---|---|
| Acute Toxicity (Oral) | Moderate | Inferred from related triazino-indole-thiol (H302: Harmful if swallowed).[7] |
| Skin Irritation | Moderate | Inferred from related triazino-indole-thiol (H315: Causes skin irritation).[7] |
| Eye Irritation | High | Inferred from related triazino-indole-thiol (H319: Causes serious eye irritation).[7][10] |
| Inhalation Hazard | Moderate | Risk of inhaling aerosolized powder when handling the solid form.[8] |
| Odor | Extreme | Characteristic of thiol-containing compounds.[3] Requires dedicated engineering controls and decontamination. |
| Unknown Bioactivity | High | The triazino-indole core is known for potent biological effects.[1][5] Assume high potency and handle accordingly. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is not a static choice but depends on the specific procedure being performed.
The Rationale for Multi-Layered Protection: The principle of "defense in depth" is critical. Double-gloving, for instance, protects against potential pinholes and saturation of the outer glove.[11] Combining chemical splash goggles with a face shield provides superior protection against splashes during solution transfers.[11]
Table 2: Task-Specific PPE Requirements
| Task | Primary Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Disposable, back-closing, cuffed gown.[11] | N95 Respirator (or higher) to prevent dust inhalation. |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Disposable, back-closing, cuffed gown.[11] | Not required if performed correctly within the fume hood. |
| Reaction/Work-up | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Disposable, back-closing, cuffed gown.[11] | Not required if performed correctly within the fume hood. |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Disposable, back-closing, cuffed gown.[11] | Not required. |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Full-Face Shield | Disposable Chemical Resistant Coverall | Half-face or Full-face Respirator with appropriate cartridges.[12][13] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure and environmental release. All procedures involving this compound must be performed within a certified chemical fume hood.
Step-by-Step Handling Protocol
-
Workspace Preparation:
-
Ensure the chemical fume hood has a current certification.
-
Cover the work surface with disposable, absorbent bench paper.
-
Pre-label dedicated waste containers for solid and liquid waste containing the thiol.[3]
-
Prepare a decontamination solution (e.g., a >10% household bleach solution).
-
-
Weighing the Solid Compound:
-
Perform this task in the fume hood to contain any airborne dust.
-
Use a disposable weigh boat.
-
Slowly transfer the solid using a spatula to minimize dust generation.
-
Immediately close the primary container after dispensing.
-
-
Solution Preparation:
-
Add the solvent to the flask containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of splashing and dust dispersal.
-
Ensure the vessel is capped or covered during dissolution (e.g., with a septum).
-
Decontamination and Disposal Plan
The thiol functional group requires a specific chemical inactivation protocol. Failure to follow this will result in persistent, noxious odors and potential environmental contamination.[14]
The Chemistry of Decontamination: The most effective method for neutralizing thiols is oxidation. Sodium hypochlorite (bleach) oxidizes the thiol (-SH) group to a non-volatile and significantly less odorous sulfonic acid (-SO₃H) or related species.[6] This is an irreversible chemical transformation that eliminates the primary hazard.
Protocol 1: Glassware and Equipment Decontamination
-
Initial Rinse: Inside the fume hood, rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the material. Collect this rinse as hazardous liquid waste.
-
Bleach Bath: Immerse the rinsed glassware completely in a designated container filled with a >10% household bleach solution.[3]
-
Soaking: Allow the glassware to soak for a minimum of 12-24 hours.[3][14] This duration is necessary for the oxidation reaction to proceed to completion.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
Protocol 2: Waste Stream Management
-
Solid Waste: All contaminated disposables (gloves, bench paper, weigh boats, septa) must be collected in a dedicated, sealed plastic bag inside the fume hood. This bag should then be placed in a second bag (double-bagged) and deposited into the designated solid hazardous waste container.[14]
-
Liquid Waste: All organic solutions, reaction mixtures, and initial solvent rinses must be collected in a clearly labeled, sealed hazardous waste container. The label must explicitly state "Contains Thiols" to inform environmental health and safety (EH&S) personnel.[3]
-
Aqueous Waste: Aqueous layers from reaction work-ups may contain trace amounts of the thiol. Consult your institution's EH&S department. If permitted, these can be treated by slowly adding bleach solution in the fume hood until the odor is gone, followed by a 24-hour waiting period before drain disposal with copious amounts of water.[6] Never proceed with this without explicit EH&S approval.
Emergency Procedures
Table 3: Emergency Response Actions
| Exposure Type | Immediate Action |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or compound name if possible.[10] |
| Small Spill (<100 mL) | Alert others in the lab. Wearing full protective gear (Table 2), cover the spill with an inert absorbent material. Gently sweep the material into a container. Decontaminate the spill area with bleach solution. Seal all cleanup materials for hazardous waste disposal.[14] |
| Large Spill (>100 mL) | Evacuate the laboratory immediately. Alert others and prevent entry. Contact your institution's EH&S emergency line from a safe location. |
References
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1][2][3]triazin-5-ones. Pharmacia. Available at: [Link]
-
How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available at: [Link]
-
What PPE is needed when working with hydrogen sulfide (H2S)? Safeopedia. (2017-12-12). Available at: [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. Available at: [Link]
-
Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed. Available at: [Link]
-
1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. Available at: [Link]
-
Protective clothing against chemical and biological hazards. OSHwiki, European Agency for Safety and Health at Work. (2012-11-05). Available at: [Link]
-
Sulfur Dioxide PPE. 3M. Available at: [Link]
-
Standard Operation Procedure for Disposal of Unknown Thiols. University of Central Florida. (2008-05-13). Available at: [Link]
-
Synthesis of novel[1][8]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. ResearchGate. Available at: [Link]
-
Handling thiols in the lab. Reddit r/chemistry. (2013-10-04). Available at: [Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. Available at: [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. Available at: [Link]
-
Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. PubMed. Available at: [Link]
-
2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione. PubChem, National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones [pharmacia.pensoft.net]
- 3. How To [chem.rochester.edu]
- 4. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mtu.edu [chemistry.mtu.edu]
- 7. 28668-95-3|5H-[1,2,4]Triazino[5,6-b]indole-3-thiol|BLD Pharm [bldpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. You are being redirected... [hit2lead.com]
- 10. watson-int.com [watson-int.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. safeopedia.com [safeopedia.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
